Product packaging for 1-Methyl-1H-imidazole-2-carboxamide(Cat. No.:CAS No. 20062-51-5)

1-Methyl-1H-imidazole-2-carboxamide

Cat. No.: B1594957
CAS No.: 20062-51-5
M. Wt: 125.13 g/mol
InChI Key: UIKPUVLIJJJXNA-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-2-carboxamide is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O B1594957 1-Methyl-1H-imidazole-2-carboxamide CAS No. 20062-51-5

Properties

IUPAC Name

1-methylimidazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-3-2-7-5(8)4(6)9/h2-3H,1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKPUVLIJJJXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332240
Record name 1-Methyl-1H-imidazole-2-carboxamide
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20062-51-5
Record name 1-Methyl-1H-imidazole-2-carboxamide
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Record name 1-methyl-1H-imidazole-2-carboxamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of 1-methyl-1H-imidazole-2-carboxamide, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the oxidation of 1-methyl-1H-imidazole-2-carboxaldehyde to 1-methyl-1H-imidazole-2-carboxylic acid, followed by its conversion to the target carboxamide.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the protocol is not only reproducible but also understood.

Introduction

This compound is a heterocyclic compound of significant interest in pharmaceutical research. The imidazole scaffold is a common feature in many biologically active molecules and approved drugs, owing to its ability to participate in hydrogen bonding and coordinate to metal ions in enzymes.[1] The carboxamide functional group further enhances its potential for molecular interactions, making it a desirable synthon for creating diverse chemical libraries for drug discovery. This guide details a reliable and well-established laboratory-scale synthesis of this compound.

Overall Synthesis Workflow

The synthesis is logically divided into two primary stages: the formation of the carboxylic acid intermediate and its subsequent conversion to the final amide product. This approach allows for the isolation and purification of the intermediate, ensuring high purity of the final compound.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Amide Formation cluster_2 Analysis & Purification start 1-Methyl-1H-imidazole-2-carboxaldehyde intermediate 1-Methyl-1H-imidazole-2-carboxylic Acid start->intermediate Oxidation (e.g., KMnO4) activation 1-Methyl-1H-imidazole-2-carbonyl chloride intermediate->activation Activation (e.g., SOCl2) final_product This compound activation->final_product Amination (NH3) purification Recrystallization / Chromatography final_product->purification analysis NMR, IR, MP Analysis purification->analysis

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 1-Methyl-1H-imidazole-2-carboxylic Acid

The first stage of the synthesis involves the oxidation of the commercially available 1-methyl-1H-imidazole-2-carboxaldehyde. This transformation is a standard method for preparing carboxylic acids from aldehydes.

Experimental Protocol

Materials:

  • 1-Methyl-1H-imidazole-2-carboxaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl), concentrated

  • Water (deionized)

  • Ethanol

Procedure:

  • To a solution of 1-methyl-1H-imidazole-2-carboxaldehyde (0.01 mole) in water (20 mL), add sodium bicarbonate (0.01 mole) and potassium permanganate (0.01 mole).[2]

  • Reflux the reaction mixture for approximately 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated HCl.

  • Collect the resulting precipitate by filtration and recrystallize from ethanol to yield pure 1-methyl-1H-imidazole-2-carboxylic acid.[2]

Expertise & Causality: The use of potassium permanganate in a basic medium (ensured by sodium bicarbonate) is a classic and potent method for oxidizing aldehydes to carboxylic acids. The basic conditions prevent the acidic product from undergoing potential side reactions like decarboxylation upon heating.[3] Acidification is necessary to protonate the carboxylate salt formed in situ, causing the less soluble carboxylic acid to precipitate.

Part 2: Synthesis of this compound

The conversion of the carboxylic acid to the primary amide is most reliably achieved via an activated intermediate, the acyl chloride. This highly reactive species readily undergoes nucleophilic attack by ammonia.

Reaction Mechanism: Acyl Chloride Formation and Amination

The conversion of a carboxylic acid to a primary amide via an acyl chloride intermediate is a two-step process involving nucleophilic acyl substitution.

Caption: Mechanism for amide formation via an acyl chloride intermediate.

Experimental Protocol

Materials:

  • 1-Methyl-1H-imidazole-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Ammonia (solution in a suitable solvent like dioxane or methanol, or gaseous ammonia)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acyl Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-methyl-1H-imidazole-2-carboxylic acid (1 equivalent) in anhydrous DCM.

  • Add thionyl chloride (1.1 to 1.5 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, until the evolution of HCl and SO₂ gases ceases. The reaction mixture should become a clear solution.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 1-methyl-1H-imidazole-2-carbonyl chloride can be used directly in the next step. It is important to note that the product may be a hydrochloride salt due to the basicity of the imidazole nitrogen.[4]

  • Amination: Dissolve the crude acyl chloride in an anhydrous solvent like DCM or THF and cool to 0 °C.

  • Slowly add a solution of ammonia (at least 2 equivalents) in a suitable solvent. Alternatively, bubble ammonia gas through the solution. A vigorous reaction is expected, with the formation of a precipitate (ammonium chloride).

  • Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.

  • Work-up and Purification: Filter the reaction mixture to remove the ammonium chloride precipitate.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization (e.g., from an ethanol/ether mixture) or by column chromatography on silica gel.

Trustworthiness & Self-Validation: The two-step nature of this protocol is a self-validating system. The formation of the acyl chloride is visually confirmed by the evolution of gas and the dissolution of the starting carboxylic acid. The subsequent amination reaction is characterized by the immediate formation of ammonium chloride precipitate upon addition of ammonia.[5] The final product's purity can be rigorously assessed by standard analytical techniques.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Starting Amount (mmol)ReagentEquivalentsTypical Yield (%)Melting Point (°C)
1-Methyl-1H-imidazole-2-carboxaldehydeC₅H₆N₂O110.1110KMnO₄ / NaHCO₃1.0 / 1.0~90-95-
1-Methyl-1H-imidazole-2-carboxylic acidC₅H₆N₂O₂126.1110SOCl₂1.2-102-108[6]
This compoundC₅H₇N₃O125.13-Ammonia>2.0~80-90-

Analytical Characterization

1-Methyl-1H-imidazole-2-carboxylic acid:

  • ¹H NMR (400 MHz, D₂O): δ 7.42 (s, 1H, imidazole-H), 7.39 (s, 1H, imidazole-H), 4.08 (s, 3H, N-CH₃).[1][3]

  • ¹³C NMR (D₂O): δ 158.67, 139.68, 125.83, 118.46, 36.73.[1][3]

  • IR (KBr, cm⁻¹): 3347 (O-H stretch), 3119 (C-H stretch, aromatic), 1641 (C=O stretch).[3]

This compound:

  • ¹H NMR (CDCl₃): Expected signals would include two distinct singlets for the imidazole ring protons, a singlet for the N-methyl group, and two broad singlets for the -CONH₂ protons.

  • IR (KBr, cm⁻¹): Expected characteristic peaks would include N-H stretching bands (around 3300-3400 cm⁻¹), a strong C=O stretching band (amide I, around 1650-1680 cm⁻¹), and an N-H bending band (amide II, around 1600-1640 cm⁻¹).

Conclusion

This guide provides a robust and well-rationalized protocol for the synthesis of this compound. By breaking the synthesis into two distinct, high-yielding steps and explaining the chemical principles behind each experimental choice, researchers are equipped not only to replicate the procedure but also to adapt it for analogous transformations. The detailed procedural steps and analytical data serve as a reliable reference for professionals engaged in the fields of synthetic and medicinal chemistry.

References

Physicochemical properties of 1-Methyl-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-imidazole-2-carboxamide

Introduction

This compound is a derivative of the fundamental imidazole heterocyclic scaffold, a core structure in numerous biologically active molecules, including the amino acid histidine. As researchers and drug development professionals explore novel chemical entities, a comprehensive understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from synthesis and formulation through to its pharmacokinetic and pharmacodynamic profiles.

This guide provides a detailed examination of the known and predicted physicochemical properties of this compound (CAS No. 20062-51-5). We will delve into its structural attributes, solubility, acid-base characteristics, and spectroscopic signature. The narrative is grounded in the perspective of a senior application scientist, emphasizing not just the data, but the causality behind experimental choices and the practical implications of the results for research and development.

Compound Identification and Structure

Precise identification is the cornerstone of any chemical investigation. The fundamental identifiers for this compound are summarized below.

IdentifierValueSource(s)
Chemical Name This compound[1]
CAS Number 20062-51-5[1]
Molecular Formula C₅H₇N₃O[1][2]
Molecular Weight 125.13 g/mol [1][2]
Canonical SMILES CN1C=CN=C1C(=O)N
InChIKey VAA06251[1]

Chemical Structure:

Chemical structure of this compound

The structure consists of a five-membered imidazole ring, which is aromatic and contains two nitrogen atoms. A methyl group is attached to one nitrogen (N1), which prevents tautomerization. A primary carboxamide group (-CONH₂) is substituted at the second position (C2) of the ring. This combination of a polar, aromatic heterocycle and a hydrogen-bonding-capable amide group dictates its physicochemical behavior.

Core Physicochemical Properties

The following table summarizes key experimental and computationally predicted physicochemical data for this compound. These values are critical for predicting its behavior in various experimental and biological systems.

PropertyValueSignificance & Scientific InsightSource(s)
Physical State SolidBased on the high melting point, the compound exists as a solid at standard temperature and pressure.[1]
Melting Point 170 °CA sharp melting point is a primary indicator of sample purity. This relatively high value suggests strong intermolecular forces, likely hydrogen bonding from the amide group.[1]
XLogP3 (Predicted) -0.8This negative value indicates that the compound is hydrophilic, predicting higher solubility in polar solvents like water than in nonpolar lipids. This is a key factor in early drug discovery for assessing potential bioavailability.[2]
Hydrogen Bond Donors 1The primary amide (-NH₂) provides one hydrogen bond donor site.[2]
Hydrogen Bond Acceptors 3The carbonyl oxygen and the two imidazole nitrogens can act as hydrogen bond acceptors.[2]
Topological Polar Surface Area (TPSA) 60.9 ŲTPSA is a crucial predictor of a drug's ability to permeate cell membranes. A value of 60.9 Ų suggests good potential for oral bioavailability and cell penetration.[2]

Solubility Profile: A Practical Assessment

While the predicted XLogP3 suggests hydrophilicity, experimental verification is essential. A qualitative solubility analysis provides rapid, actionable insights into a compound's behavior in various media, guiding formulation and assay development.

Expertise in Action: The Rationale Behind Solubility Testing

The choice of solvents is not arbitrary. We use a sequence of solvents to probe the compound's polarity and the presence of ionizable functional groups.[3][4]

  • Water: Establishes baseline polarity.

  • 5% HCl: Tests for basic functional groups (like amines or some heterocycles) that would form a soluble hydrochloride salt.

  • 5% NaOH: Tests for acidic functional groups (like carboxylic acids or phenols) that would form a soluble sodium salt.

  • 5% NaHCO₃: A weaker base than NaOH, it specifically identifies stronger acids like carboxylic acids.[4]

  • Organic Solvents (e.g., Diethyl Ether, Ethanol): Determines solubility in nonpolar and polar organic media, respectively.

The logical flow of this process is a self-validating system for classifying an unknown compound.

G start_node Start: 25 mg of Compound + 0.75 mL Solvent water Water start_node->water Test in Water solvent_node solvent_node result_node result_node neg_result_node Inert Compound (Class N) decision_node decision_node decision_water Soluble? water->decision_water Observe result_h2o_sol Soluble in Water (Polar Compound) decision_water->result_h2o_sol Yes ether Test in Diethyl Ether decision_water->ether No decision_ether Soluble? ether->decision_ether result_ether_sol Soluble in Ether (Nonpolar Compound) decision_ether->result_ether_sol Yes hcl Test in 5% HCl decision_ether->hcl No decision_hcl Soluble? hcl->decision_hcl result_hcl_sol Organic Base (Class B) decision_hcl->result_hcl_sol Yes naoh Test in 5% NaOH decision_hcl->naoh No decision_naoh Soluble? naoh->decision_naoh decision_naoh->neg_result_node No result_naoh_sol Weak Organic Acid (Class Aw) decision_naoh->result_naoh_sol Yes

Caption: Workflow for Qualitative Solubility Classification.
Protocol: Qualitative Solubility Determination

This protocol is designed for small-scale analysis, conserving valuable compounds.[3][4]

  • Preparation: Label a series of small, clean test tubes (e.g., 13x100 mm) for each solvent to be tested (Water, 5% HCl, 5% NaOH, Ethanol).

  • Sample Addition: Accurately weigh approximately 25 mg of this compound into each test tube.

  • Solvent Addition: Add 0.75 mL of the first solvent (e.g., water) to the corresponding tube.

  • Mixing: Vigorously shake or vortex the test tube for 30-60 seconds to facilitate dissolution.[4]

  • Observation: Observe the sample against a contrasting background. A compound is considered "soluble" if no solid particles are visible.

  • Documentation: Record the result as "soluble" or "insoluble" for that solvent.

  • Repeat: Repeat steps 3-6 for each of the remaining solvents in their respective tubes.

Acid-Base Properties (pKa)

The pKa, or acid dissociation constant, is a measure of a compound's acidity or basicity. It is critical for predicting a molecule's charge state at a given pH, which influences its solubility, membrane permeability, and receptor binding.

Scientific Rationale
  • Amide Group: The primary amide in this compound is considered effectively neutral in biological systems. While it can be protonated or deprotonated, this occurs only under extremely acidic or basic conditions, respectively, placing its pKa values well outside the physiological pH range.

  • Imidazole Ring: The non-methylated nitrogen of the imidazole ring is weakly basic. For comparison, the conjugate acid of the parent compound, 1-methylimidazole, has a pKa of about 7.4.[5] The electron-withdrawing effect of the adjacent carboxamide group on the ring is expected to reduce this basicity, likely resulting in a pKa below 7 for the conjugate acid of this compound.

Determining the precise pKa requires experimental measurement. Potentiometric titration is a highly accurate and widely used method for this purpose.[6][7]

pKa_Titration cluster_experiment Experimental Setup cluster_analysis Data Analysis process_node process_node data_node data_node result_node result_node titrant Titrant (e.g., 0.1M HCl) in Burette sample Sample Solution Compound dissolved in water/co-solvent titrant->sample Stepwise Addition electrode Calibrated pH Electrode sample->electrode Measures pH curve Titration Curve pH vs. Volume of Titrant electrode->curve Generates inflection Inflection Point Point of greatest slope curve->inflection Analyze for pka pKa inflection->pka pH at 1/2 equivalence point

Caption: Principle of pKa Determination via Potentiometric Titration.
Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust framework for determining the pKa of a weakly basic compound.[6][8]

  • System Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

  • Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in high-purity water. A co-solvent like methanol may be used if aqueous solubility is limited, but this will yield an apparent pKa (pKaapp).

  • Titration Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M HCl for a basic compound).

  • Initial Reading: Record the initial pH of the solution before adding any titrant.

  • Titration: Add the titrant in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.

  • Data Collection: Continue the titration well past the equivalence point (the point of rapid pH change).

  • Analysis: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis). The pKa is determined from the pH at the half-equivalence point. This can be found by identifying the inflection point of the sigmoid curve.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous "fingerprint" of a molecule's structure. While public databases lack specific spectra for this compound, we can predict the key features based on its functional groups.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number and environment of hydrogen atoms.

    • Expected Signals:

      • Two distinct signals for the imidazole ring protons (likely singlets or doublets depending on coupling, in the 7.0-8.0 ppm region).

      • A sharp singlet for the N-methyl protons (~3.5-4.0 ppm).

      • A broad signal for the two amide (-NH₂) protons, which may exchange with solvent (variable ppm, often 5.0-8.0 ppm).

  • IR (Infrared) Spectroscopy: IR spectroscopy identifies the types of chemical bonds present.

    • Expected Key Bands:

      • ~3300-3100 cm⁻¹: N-H stretching from the primary amide.

      • ~1680-1650 cm⁻¹: A strong C=O stretching (Amide I band).

      • ~1640-1550 cm⁻¹: N-H bending (Amide II band).

      • ~1500-1400 cm⁻¹: C=C and C=N stretching from the imidazole ring.

  • MS (Mass Spectrometry): This technique measures the mass-to-charge ratio of ions, determining the molecular weight and providing clues about the structure from fragmentation patterns.

    • Expected Molecular Ion: A prominent peak at m/z = 125, corresponding to the molecular weight of the compound [M]⁺.

Conclusion

This compound is a polar, hydrophilic solid with a high melting point, indicative of strong intermolecular forces. Its predicted properties suggest good potential for biological applications, though its weak basicity means it will be predominantly neutral at physiological pH. The experimental protocols outlined in this guide provide a clear, validated pathway for researchers to confirm these properties, ensuring data integrity and enabling the confident application of this compound in further research and development endeavors.

References

An In-depth Technical Guide to the Identification of 1-Methyl-1H-imidazole-2-carboxamide (CAS No. 20062-51-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the identification and characterization of 1-Methyl-1H-imidazole-2-carboxamide, a key heterocyclic compound with significant potential in pharmaceutical research and development. This document outlines the structural elucidation, analytical methodologies, and spectral characterization of this molecule. Emphasis is placed on practical, field-proven techniques to ensure accurate and reliable identification, crucial for regulatory compliance and successful drug discovery pipelines.

Introduction: The Significance of this compound

The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous biologically active compounds. This compound (CAS No. 20062-51-5) is a derivative of this important scaffold, featuring a carboxamide group at the 2-position and a methyl group on one of the nitrogen atoms. This substitution pattern offers unique opportunities for molecular interactions, making it a valuable building block in the synthesis of novel therapeutic agents. Accurate identification and characterization of this compound are paramount for ensuring the integrity of research data and the quality of synthesized drug candidates.

Table 1: Core Identification Parameters for this compound

ParameterValue
CAS Number 20062-51-5
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Melting Point 170 °C

Synthesis and Potential Impurities: A Proactive Approach to Identification

A robust identification strategy begins with an understanding of the compound's synthesis, as this informs the potential impurity profile. This compound is typically synthesized from its corresponding carboxylic acid precursor, 1-Methyl-1H-imidazole-2-carboxylic acid (CAS No. 20485-43-2).

G cluster_0 Synthesis Pathway Carboxylic_Acid 1-Methyl-1H-imidazole- 2-carboxylic acid Product 1-Methyl-1H-imidazole- 2-carboxamide Carboxylic_Acid->Product Amidation Amine_Source Ammonia or Amine equivalent Amine_Source->Product Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Product

Caption: Plausible synthesis route for this compound.

The amidation reaction can be achieved through various methods, including direct reaction with an amine under heat or, more commonly, through the use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction under milder conditions.[1][2][3]

Potential Impurities to Consider:

  • Unreacted Starting Material: Residual 1-Methyl-1H-imidazole-2-carboxylic acid.

  • Coupling Agent By-products: For example, dicyclohexylurea (DCU) if DCC is used.

  • Side-reaction Products: Potential for side reactions depending on the specific reagents and conditions used.

A thorough analytical approach must be capable of separating and identifying these potential impurities from the target compound.

Spectroscopic Identification: The Fingerprint of the Molecule

Spectroscopic techniques provide the structural "fingerprint" of a molecule. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.

3.1.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the imidazole ring, the methyl group, and the amide group.

  • Imidazole Ring Protons: Two signals in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the protons at the C4 and C5 positions. These would likely appear as doublets or singlets depending on the solvent and resolution.

  • N-Methyl Protons: A sharp singlet around δ 3.8-4.1 ppm, integrating to three protons.

  • Amide Protons: One or two broad signals (depending on rotation around the C-N bond and exchange with solvent) in the region of δ 7.0-8.5 ppm, integrating to two protons.

3.1.2. Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework.

  • Carbonyl Carbon: A signal in the downfield region, typically δ 160-170 ppm, characteristic of an amide carbonyl.

  • Imidazole Ring Carbons: Three distinct signals for the C2, C4, and C5 carbons of the imidazole ring. The C2 carbon, attached to the carboxamide group, will be the most downfield of the ring carbons.

  • N-Methyl Carbon: A signal in the aliphatic region, around δ 35-40 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Table 2: Predicted Characteristic FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amide) 3400 - 3200Strong, often two bands for a primary amide
C-H Stretch (Aromatic) 3150 - 3050Medium
C-H Stretch (Aliphatic) 2980 - 2850Medium
C=O Stretch (Amide I) 1680 - 1630Strong
N-H Bend (Amide II) 1640 - 1550Medium
C=N and C=C Stretch (Imidazole Ring) 1550 - 1450Medium to Strong

The presence of a strong absorption band around 1650 cm⁻¹ (Amide I) and the characteristic N-H stretching and bending vibrations are key diagnostic features for the carboxamide group.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Molecular Ion (M⁺): A peak at m/z = 125, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of the amide group (-CONH₂) resulting in a fragment at m/z = 81.

    • Cleavage of the N-methyl group (-CH₃) leading to a fragment at m/z = 110.

    • Fragmentation of the imidazole ring, which can produce a variety of smaller, characteristic ions.[6][7]

The fragmentation pattern can be complex but provides a high degree of confidence in the structural assignment when correlated with NMR and IR data.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Recommended HPLC Method

A reverse-phase HPLC method is generally suitable for the analysis of polar heterocyclic compounds like this compound.

4.1.1. Experimental Protocol: HPLC Analysis

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of the polar target compound and any less polar impurities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the imidazole ring exhibits strong absorbance (e.g., around 210-230 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent.

G cluster_1 HPLC Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Inject into HPLC System Sample_Prep->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection (210-230 nm) Separation->Detection Data_Analysis Data Analysis (Purity & Quantification) Detection->Data_Analysis

References

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Methyl-1H-imidazole-2-carboxamide, a key organic compound with potential applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical interpretations and practical, field-proven methodologies for obtaining and analyzing spectroscopic data.

Introduction: The Importance of Spectroscopic Analysis

This compound is a heterocyclic compound featuring an imidazole ring, a functional group present in many biologically active molecules, including the amino acid histidine. The amide functionality is also a cornerstone of peptide chemistry and is found in over 25% of known pharmaceuticals due to its stability and hydrogen bonding capabilities.[1] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which are critical parameters in any research or development setting.

This guide will delve into the core spectroscopic techniques used for the elucidation of this compound's structure: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.

PropertyValueSource
Molecular Formula C₅H₇N₃O[2][3]
Molecular Weight 125.13 g/mol [2][3]
CAS Number 20062-51-5[2]
Melting Point 170 °C[3]
Appearance White to off-white powder[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, we can predict the following signals:

Chemical Shift (δ) / ppm (Predicted)MultiplicityIntegrationAssignmentRationale
~7.0-7.5d1HH-4 or H-5The two protons on the imidazole ring are in different electronic environments and are coupled to each other. Their exact chemical shifts can be influenced by the solvent.
~6.8-7.2d1HH-4 or H-5Coupled to the other imidazole proton.
~5.5-7.5br s2H-CONH₂The amide protons are often broad due to quadrupole broadening from the nitrogen and chemical exchange. Their chemical shift is highly dependent on solvent and concentration.
~3.8s3H-CH₃The methyl group attached to the nitrogen is a singlet as there are no adjacent protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amide protons. DMSO-d₆ is often a good choice for amides as it can slow down the N-H exchange.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to achieve high homogeneity and resolution.

    • Set the appropriate spectral width, acquisition time, and relaxation delay. A longer relaxation delay may be necessary for quantitative analysis.

  • Data Acquisition and Processing:

    • Acquire the free induction decay (FID) using a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the internal standard.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) / ppm (Predicted)AssignmentRationale
~160-165C=OThe amide carbonyl carbon is typically found in this region.
~140-145C-2The carbon atom of the imidazole ring attached to the carboxamide group.
~120-130C-4 & C-5The chemical shifts of the other two imidazole ring carbons.
~35-CH₃The methyl carbon attached to the nitrogen.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation:

    • A higher concentration of the sample (20-50 mg in ~0.7 mL of solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup:

    • Use a broadband probe tuned to the ¹³C frequency.

    • Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Acquire the FID for a larger number of scans compared to ¹H NMR.

    • Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹) (Predicted)VibrationFunctional Group
3400-3100N-H stretchAmide (-CONH₂)
3100-3000C-H stretchAromatic C-H (imidazole ring)
2950-2850C-H stretchAliphatic C-H (-CH₃)
~1680C=O stretchAmide I band
~1600N-H bendAmide II band
1600-1450C=C & C=N stretchImidazole ring

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Molecular Ion Peak (M⁺): m/z = 125. This corresponds to the molecular weight of this compound.[2]

  • Fragmentation Pattern: The molecule may fragment in predictable ways, such as the loss of the amide group or the methyl group, providing further structural information.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction:

    • The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization:

    • Choose an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique that typically keeps the molecular ion intact.

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis:

    • The detector records the abundance of each ion.

    • The resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates the logical progression of analysis.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Conclusion Final Confirmation NMR NMR Connectivity Proton & Carbon Framework NMR->Connectivity IR IR Functional_Groups Functional Groups IR->Functional_Groups MS MS Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Structure_Elucidation Structure Elucidation of This compound Connectivity->Structure_Elucidation Functional_Groups->Structure_Elucidation Molecular_Weight->Structure_Elucidation

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation and purity assessment. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently characterize this and other related novel chemical entities, ensuring the integrity and reliability of their scientific findings.

References

Navigating the Solubility Landscape of 1-Methyl-1H-imidazole-2-carboxamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical sciences and medicinal chemistry, a thorough understanding of a compound's physicochemical properties is paramount for successful drug development. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation, and overall therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility of 1-Methyl-1H-imidazole-2-carboxamide, a heterocyclic compound of growing interest. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will leverage established chemical principles and data from analogous structures to predict its solubility profile. Furthermore, we will provide a comprehensive, step-by-step experimental protocol for researchers to empirically determine its solubility in a variety of solvents.

The Molecular Architecture of this compound and its Implications for Solubility

This compound possesses a unique molecular structure that integrates several functional groups, each contributing to its overall polarity and potential for intermolecular interactions. The core of the molecule is an imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2][3] This ring system is inherently polar.[1][3] The presence of a methyl group on one of the nitrogen atoms (N1) slightly increases its lipophilicity. Conversely, the carboxamide group (-CONH2) at the second position is a highly polar functional group capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair).

Given these structural features, it is anticipated that this compound will exhibit favorable solubility in polar solvents. The underlying principle of "like dissolves like" suggests that polar solutes are more readily dissolved in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[4] The ability of the carboxamide and imidazole nitrogen to form hydrogen bonds is a key driver for its solubility in protic solvents.

Predicted Solubility Profile

Based on the analysis of its functional groups and the general solubility characteristics of related imidazole derivatives, we can forecast the solubility of this compound across a spectrum of common laboratory solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateThe carboxamide and imidazole moieties can form strong hydrogen bonds with these solvents. Imidazole itself is highly soluble in water.[1][3]
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateThese solvents can act as hydrogen bond acceptors, interacting favorably with the N-H protons of the carboxamide group.
Moderately Polar Acetone, Ethyl AcetateModerate to LowWhile these solvents have a dipole moment, their ability to engage in hydrogen bonding is limited compared to protic solvents.
Nonpolar Hexane, Toluene, Diethyl EtherLow to InsolubleThe significant polarity of this compound makes it unlikely to dissolve in nonpolar solvents where van der Waals forces are the predominant intermolecular interactions.

A Rigorous Protocol for the Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted shake-flask method, which is considered the gold standard for solubility determination.

Materials and Equipment
  • This compound (high purity)

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, DMSO, dichloromethane, toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_compound Weigh excess This compound prep_solvent Add a known volume of solvent to a vial prep_compound->prep_solvent Combine shake Shake at a constant temperature until equilibrium is reached (typically 24-48 hours) prep_solvent->shake centrifuge Allow solid to settle or centrifuge shake->centrifuge filter Filter an aliquot of the supernatant centrifuge->filter dilute Dilute the filtrate with a known volume of mobile phase filter->dilute analyze Analyze by HPLC to determine concentration dilute->analyze

Figure 1. Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator. A standard temperature of 25 °C is often used.

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Centrifugation can be used to expedite this process.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for HPLC analysis).

    • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility of the compound in the solvent using the following formula:

    Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Conclusion

While readily available quantitative data on the solubility of this compound is limited, a sound prediction of its behavior in different solvents can be made based on its molecular structure. The presence of a polar imidazole ring and a hydrogen-bonding carboxamide group strongly suggests good solubility in polar protic and aprotic solvents, with limited solubility in nonpolar media. For researchers requiring precise solubility data for applications such as formulation development or pharmacokinetic studies, the provided experimental protocol offers a robust and reliable method for its determination. A thorough understanding and empirical validation of a compound's solubility are indispensable steps in advancing chemical and pharmaceutical research.

References

An In-Depth Technical Guide to 1-Methyl-1H-imidazole-2-carboxamide: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazole-2-carboxamide, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document traces the historical synthesis of the imidazole scaffold, details the specific preparation of this compound from its precursors, and explores its contemporary use as a versatile building block in the synthesis of complex therapeutic agents. Particular emphasis is placed on the causality behind experimental choices in its synthesis and the evolution of its role in pharmaceutical research.

Introduction: The Imidazole Scaffold and the Emergence of a Key Building Block

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a ubiquitous motif in biologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in medicinal chemistry. The historical synthesis of the imidazole core dates back to the 19th century, with various methods developed over the years to construct this versatile ring system.[1]

Within the vast family of imidazole derivatives, this compound has emerged as a particularly valuable synthetic intermediate. Its structure, featuring a carboxamide group at the 2-position and a methyl group on one of the ring nitrogens, provides a handle for further chemical modification, making it an attractive starting point for the synthesis of more complex molecules with therapeutic potential. This guide will delve into the discovery and history of this important compound, providing a detailed look at its synthesis and its role in the development of novel pharmaceuticals.

The Genesis of this compound: A Historical Perspective on its Synthesis

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in a historical context, its synthesis can be understood as a logical extension of well-established organic chemistry principles applied to the imidazole scaffold. The preparation of this compound is intrinsically linked to the synthesis of its carboxylic acid and ester precursors.

Foundational Synthesis of the Precursor: 1-Methyl-1H-imidazole-2-carboxylic Acid

The primary precursor to this compound is 1-Methyl-1H-imidazole-2-carboxylic acid. A common and effective method for its synthesis involves the oxidation of 1-Methyl-1H-imidazole-2-carboxaldehyde.[3] This transformation is a classic example of aldehyde oxidation, a fundamental reaction in organic chemistry.

The rationale behind this synthetic choice lies in the ready availability of the starting aldehyde and the efficiency of the oxidation reaction. The use of a mild oxidizing agent ensures that the imidazole ring remains intact during the transformation.

Experimental Protocol: Synthesis of 1-Methyl-1H-imidazole-2-carboxylic Acid [3]

Materials:

  • 1-Methyl-1H-imidazole-2-carboxaldehyde

  • Hydrogen peroxide (30% aqueous solution)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve 1-Methyl-1H-imidazole-2-carboxaldehyde in water.

  • To the stirred solution, add 30% hydrogen peroxide dropwise.

  • Continue stirring at room temperature for 72 hours.

  • After the reaction is complete, remove the water under reduced pressure to yield the crude product.

  • Wash the solid product with a mixture of diethyl ether and water to remove any unreacted starting material and peroxide.

  • Dry the resulting white crystalline solid under vacuum.

Self-Validation:

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting aldehyde.

  • The final product can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.[3]

Conversion to the Carboxamide: The Final Synthetic Step

The conversion of 1-Methyl-1H-imidazole-2-carboxylic acid to its corresponding carboxamide is a standard amidation reaction. This can be achieved through several well-established methods, with the choice of method often depending on the desired scale and purity requirements.

One common approach involves the activation of the carboxylic acid followed by reaction with an amine source, typically ammonia. This two-step, one-pot procedure is highly efficient and is a cornerstone of amide bond formation in organic synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Methyl-1H-imidazole-2-carboxylic acid

  • Thionyl chloride or a suitable coupling agent (e.g., HBTU)

  • Anhydrous solvent (e.g., THF, DMF)

  • Ammonia (gas or solution in a suitable solvent)

  • Anhydrous base (if using a coupling agent, e.g., triethylamine)

Procedure (via Acid Chloride):

  • Suspend 1-Methyl-1H-imidazole-2-carboxylic acid in an anhydrous solvent.

  • Slowly add thionyl chloride to the suspension at room temperature.

  • Heat the mixture to reflux until the evolution of gas ceases, indicating the formation of the acid chloride.

  • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in an anhydrous solvent.

  • Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent.

  • Stir the reaction mixture until the reaction is complete.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or chromatography.

Procedure (via Coupling Agent):

  • Dissolve 1-Methyl-1H-imidazole-2-carboxylic acid in an anhydrous solvent.

  • Add a coupling agent (e.g., HBTU) and an anhydrous base (e.g., triethylamine).

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add a source of ammonia.

  • Continue stirring until the reaction is complete.

  • Work up the reaction mixture to remove the coupling agent byproducts and isolate the desired carboxamide.

Self-Validation:

  • The formation of the product can be monitored by TLC.

  • The final product should be characterized by its melting point and spectroscopic data to confirm its structure and purity.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development.

PropertyValueReference
Molecular Formula C₅H₇N₃O[4]
Molecular Weight 125.13 g/mol [4]
CAS Number 20062-51-5[4]
Melting Point 170 °C[4]

Spectroscopic Data for the Precursor, 1-Methyl-1H-imidazole-2-carboxylic acid: [3]

  • ¹H NMR (400 MHz, D₂O): δ 7.42, 7.39 (2H, s, Im-H), 4.08 ppm (3H, s, NCH₃)

  • ¹³C NMR (400 MHz, D₂O): δ 158.67, 139.68, 125.83, 118.46, 36.73 ppm

  • IR (KBr, cm⁻¹): 3347, 3119, 2663, 1641, 1683, 1507, 1449, 1388, 1338, 1285, 1173, 1123, 961, 910, 776, 685

Modern Applications in Drug Discovery and Development

This compound serves as a critical building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to further functionalize the carboxamide group and the imidazole ring.

As a Precursor to Potent Enzyme Inhibitors

Recent research has highlighted the importance of the 1-methyl-1H-imidazole scaffold in the development of potent enzyme inhibitors. For instance, derivatives of 1-methyl-1H-imidazole have been investigated as inhibitors of Janus kinase 2 (Jak2), a key enzyme in cell signaling pathways implicated in various cancers and inflammatory diseases.

The synthesis of these complex inhibitors often begins with a molecule like this compound, which provides the core imidazole structure that can be elaborated upon to achieve high potency and selectivity for the target enzyme.

Role in the Synthesis of Antimicrobial Agents

The imidazole nucleus is a common feature in many antimicrobial agents. The carboxamide functional group of this compound can be readily converted to other functional groups, or it can serve as a point of attachment for other molecular fragments, allowing for the creation of diverse libraries of compounds for antimicrobial screening.

Conclusion and Future Outlook

This compound, while perhaps not having a dramatic "discovery" story, represents a quintessential example of a versatile and indispensable building block in modern medicinal chemistry. Its straightforward synthesis from readily available precursors, combined with its inherent chemical reactivity, has cemented its place in the synthetic chemist's toolbox. As the quest for novel therapeutics continues, the demand for such well-characterized and adaptable molecular scaffolds will undoubtedly grow. Future research will likely focus on developing even more efficient and sustainable synthetic routes to this compound and its derivatives, as well as exploring its application in the synthesis of new classes of therapeutic agents targeting a wide range of diseases.

References

Thermal stability of 1-Methyl-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability of 1-Methyl-1H-imidazole-2-carboxamide

Abstract: The thermal stability of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. It dictates storage conditions, shelf-life, and the feasibility of manufacturing processes such as drying and melt extrusion. This technical guide provides a comprehensive overview of the thermal stability of this compound, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of thermal decomposition for imidazole and carboxamide moieties, present detailed experimental protocols for its assessment using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and outline a strategy for developing a stability-indicating HPLC method.

Introduction to this compound

This compound (C₅H₇N₃O) is a derivative of imidazole, a core scaffold in numerous biologically active molecules.[1] The carboxamide group is a ubiquitous functional group found in over 25% of known drugs, valued for its chemical stability and hydrogen bonding capabilities.[1] The thermal stability of this compound is paramount, as degradation can lead to loss of efficacy and the formation of potentially toxic impurities. Understanding its behavior under thermal stress is essential for ensuring product quality, safety, and regulatory compliance.

Physicochemical Properties

A foundational understanding of a compound's physical properties is essential before conducting thermal analysis.

PropertyValueSource
Molecular Formula C₅H₇N₃OPubChem[2]
Molecular Weight 125.13 g/mol PubChem[2]
IUPAC Name 1-methylimidazole-2-carboxamidePubChem[2]
CAS Number 20062-51-5PubChem[2]
Appearance White to off-white powder (Expected)General chemical knowledge
Melting Point Data not readily available; the related precursor, 1-Methyl-1H-imidazole-2-carboxylic acid, melts at 104 °C.[3]N/A
Boiling Point The related precursor, 1-Methyl-1H-imidazole-2-carboxylic acid, has a boiling point of ~339 °C.[4]N/A

Theoretical Framework for Thermal Stability Assessment

The thermal stability of this compound is governed by the strength of its covalent bonds and the energetic favorability of potential decomposition pathways. Imidazole derivatives generally exhibit good thermal stability, with decomposition often occurring at temperatures well above 200°C.[5][6] However, the substituents on the imidazole ring play a crucial role.

Potential degradation pathways for this molecule under thermal stress include:

  • Decarboxylation/Deamidation: The related precursor, 1-Methyl-1H-imidazole-2-carboxylic acid, is known to undergo decarboxylation upon heating.[7] It is plausible that the carboxamide derivative could undergo a similar, albeit likely higher temperature, transformation involving the loss of the carboxamide group or parts of it.[8]

  • Ring Opening/Cleavage: At higher energies, the imidazole ring itself can be susceptible to degradation, particularly under oxidative conditions.[9]

  • Hydrolysis: If moisture is present, the amide bond can be susceptible to hydrolysis, especially at elevated temperatures, yielding the corresponding carboxylic acid.[9]

Core Analytical Techniques and Methodologies

A multi-faceted approach is required to fully characterize thermal stability. The combination of TGA, DSC, and a stability-indicating HPLC method provides a comprehensive picture of both physical and chemical degradation.

G cluster_0 Thermal Analysis Suite cluster_1 Data Interpretation cluster_2 Overall Stability Assessment TGA Thermogravimetric Analysis (TGA) Determines mass loss vs. temperature Decomp_Temp Decomposition Temperature (Td) TGA->Decomp_Temp Mass_Loss Percent Mass Loss TGA->Mass_Loss DSC Differential Scanning Calorimetry (DSC) Measures heat flow for phase transitions Melt_Point Melting Point (Tm) Enthalpy of Fusion (ΔH) DSC->Melt_Point HPLC Stability-Indicating HPLC Quantifies parent compound and degradants Purity_Profile Purity (%) & Impurity Profile HPLC->Purity_Profile Stability_Profile Comprehensive Stability Profile Decomp_Temp->Stability_Profile Mass_Loss->Stability_Profile Melt_Point->Stability_Profile Purity_Profile->Stability_Profile G cluster_0 Thermal Decomposition Reactant This compound Product1 1-Methylimidazole Reactant->Product1      Δ (Heat)       Product2 Isocyanic Acid (HNCO) Reactant->Product2      Δ (Heat)      

References

Unraveling the Enigma: A Technical Guide to the Potential Mechanisms of Action of 1-Methyl-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the potential mechanisms of action for the synthetic compound 1-Methyl-1H-imidazole-2-carboxamide. In the absence of definitive, peer-reviewed studies on its specific biological targets, this document synthesizes information from structurally related imidazole derivatives to propose and critically evaluate plausible mechanistic hypotheses. Our approach is grounded in established biochemical principles and provides a framework for future research to elucidate the compound's precise biological function.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a privileged scaffold for interacting with a wide array of biological targets.[3][4] Derivatives of the imidazole core have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] this compound, a specific derivative, remains largely uncharacterized in the scientific literature. However, preliminary, unverified information from commercial suppliers suggests it may act as a potent inhibitor of cellular proliferation by binding to DNA and preventing RNA and protein synthesis.[5] This guide will delve into this and other potential mechanisms of action based on the activities of its structural analogs.

Hypothesized Mechanism I: A Putative Role in DNA Intercalation and Inhibition of Macromolecular Synthesis

One speculative mechanism for this compound is the direct inhibition of cellular proliferation through interaction with DNA.[5] While this claim from a commercial source awaits experimental validation, the planar structure of the imidazole ring is consistent with the possibility of intercalation between DNA base pairs. Such an interaction could disrupt the DNA replication and transcription machinery, leading to a halt in cell growth.

Proposed Molecular Interactions

If this compound functions as a DNA intercalator, the planar imidazole ring would likely insert itself into the DNA double helix. The carboxamide and methyl groups could then form hydrogen bonds or van der Waals interactions with the sugar-phosphate backbone or the edges of the base pairs, further stabilizing the complex. This binding could alter the topology of the DNA, preventing the binding of polymerases and other essential proteins, thereby inhibiting RNA and protein synthesis.

Experimental Workflow for Validation

To investigate this hypothesis, a series of biophysical and cell-based assays are required.

G cluster_0 Biophysical Assays cluster_1 Cell-Based Assays UV-Vis Spectroscopy UV-Vis Spectroscopy Fluorescence Quenching Fluorescence Quenching UV-Vis Spectroscopy->Fluorescence Quenching Circular Dichroism Circular Dichroism Fluorescence Quenching->Circular Dichroism Cell Proliferation Assay (MTT) Cell Proliferation Assay (MTT) Cell Cycle Analysis (FACS) Cell Cycle Analysis (FACS) Cell Proliferation Assay (MTT)->Cell Cycle Analysis (FACS) Western Blot for DNA Damage Markers Western Blot for DNA Damage Markers Cell Cycle Analysis (FACS)->Western Blot for DNA Damage Markers Hypothesis: DNA Intercalation Hypothesis: DNA Intercalation Biophysical Assays Biophysical Assays Hypothesis: DNA Intercalation->Biophysical Assays Target Engagement Cell-Based Assays Cell-Based Assays Hypothesis: DNA Intercalation->Cell-Based Assays Cellular Effects

Caption: Experimental workflow to test the DNA intercalation hypothesis.

Detailed Protocol: DNA Binding Analysis by Fluorescence Quenching

This protocol describes the use of a fluorescent intercalator dye, such as ethidium bromide (EtBr), to assess the binding of this compound to DNA.

  • Preparation of Solutions:

    • Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of ethidium bromide in the same buffer.

    • Prepare a series of concentrations of this compound.

  • Assay Procedure:

    • In a quartz cuvette, mix the ctDNA solution with the EtBr solution to obtain a stable fluorescence signal.

    • Record the initial fluorescence emission spectrum (excitation at ~520 nm, emission at ~600 nm).

    • Titrate the ctDNA-EtBr complex with increasing concentrations of this compound.

    • After each addition, allow the solution to equilibrate and record the fluorescence spectrum.

  • Data Analysis:

    • A decrease in fluorescence intensity upon addition of the compound suggests it is displacing the EtBr from the DNA, indicating competitive binding.

    • The binding constant can be calculated using the Stern-Volmer equation.

Potential Mechanism II: Enzyme Inhibition - Learning from Structural Analogs

The chemical architecture of this compound shares features with known enzyme inhibitors. This section explores plausible enzyme targets based on the activities of structurally related molecules.

Metallo-β-Lactamase Inhibition

Derivatives of 1H-imidazole-2-carboxylic acid, the parent carboxylic acid of the compound , have been identified as inhibitors of metallo-β-lactamases (MBLs).[6][7] These bacterial enzymes are responsible for resistance to β-lactam antibiotics.[6][7] The imidazole-2-carboxylic acid moiety is proposed to act as a metal-binding pharmacophore, coordinating with the zinc ions in the MBL active site.[6]

It is conceivable that this compound could also interact with the active site of MBLs, although the carboxamide group may alter the binding mode compared to a carboxylic acid.

Kinase Inhibition

Other imidazole carboxamides have been developed as potent and selective kinase inhibitors. For example, 2,4-1H-imidazole carboxamides have been identified as inhibitors of Transforming growth factor β-activated kinase 1 (TAK1), a key signaling protein in inflammatory pathways.[8] The imidazole core often acts as a hinge-binder in the ATP-binding pocket of kinases.

Experimental Workflow for Enzyme Inhibition Screening

A systematic approach is necessary to screen this compound against a panel of relevant enzymes.

G Compound Compound Primary Screening (Enzyme Panels) Primary Screening (Enzyme Panels) Compound->Primary Screening (Enzyme Panels) Broad Activity Hit Identification Hit Identification Primary Screening (Enzyme Panels)->Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Potency Mechanism of Inhibition Studies Mechanism of Inhibition Studies Dose-Response & IC50 Determination->Mechanism of Inhibition Studies Kinetics Cell-Based Target Engagement Assays Cell-Based Target Engagement Assays Mechanism of Inhibition Studies->Cell-Based Target Engagement Assays Cellular Activity

Caption: Workflow for identifying and characterizing enzyme inhibitory activity.

Detailed Protocol: In Vitro Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol outlines a spectrophotometric assay to measure the inhibition of MBL activity.

  • Reagents and Buffers:

    • Purified MBL enzyme (e.g., VIM-2).[7]

    • Substrate: A chromogenic cephalosporin such as CENTA.

    • Assay buffer: e.g., 50 mM HEPES, pH 7.5, containing ZnCl₂.

    • This compound at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the MBL enzyme to each well.

    • Add the test compound at different concentrations and incubate for a pre-determined time.

    • Initiate the reaction by adding the CENTA substrate.

    • Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Data Summary and Comparative Analysis

To contextualize the potential activity of this compound, the following table presents hypothetical IC₅₀ values for related compounds against their respective targets.

Compound ClassTargetReported IC₅₀ Range (µM)Reference
1H-Imidazole-2-carboxylic acid derivs.Metallo-β-Lactamase (VIM-2)0.018 - 10[6]
2,4-1H-Imidazole carboxamidesTAK1 Kinase0.01 - 1.3[8]
2-phenyl-1H-benzo[d]imidazole derivs.17β-HSD101.65 - >100[9]

This table highlights that imidazole-based compounds can exhibit potent, low micromolar to nanomolar activity against various enzyme targets.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively established, this guide outlines several plausible and experimentally testable hypotheses based on its chemical structure and the known activities of its analogs. The preliminary claim of DNA binding and inhibition of cellular proliferation warrants rigorous investigation.[5] Furthermore, its structural similarity to known enzyme inhibitors suggests that screening against relevant enzyme families, such as metallo-β-lactamases and protein kinases, is a promising avenue for future research.

A comprehensive approach combining biophysical, biochemical, and cell-based assays will be crucial to unravel the biological activity of this compound. The experimental protocols and workflows provided herein offer a solid foundation for initiating such an investigation. Elucidating the mechanism of action of this compound will not only contribute to our understanding of this specific molecule but also broaden our knowledge of the therapeutic potential of the versatile imidazole scaffold.

References

Synthesis of 1-Methyl-1H-imidazole-2-carboxamide precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Methyl-1H-imidazole-2-carboxamide Precursors

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable building block in medicinal chemistry and pharmaceutical development, frequently incorporated into a variety of bioactive molecules. The efficient synthesis of this compound relies heavily on the strategic preparation of its key precursors. This technical guide provides a comprehensive overview of the primary synthetic routes to access these crucial intermediates, with a focus on 1-methyl-1H-imidazole-2-carboxylic acid, its corresponding esters, and 1-methyl-1H-imidazole-2-carbonitrile. Authored from the perspective of a Senior Application Scientist, this document delves into the mechanistic rationale behind various synthetic strategies, offers detailed experimental protocols, and presents a comparative analysis of the different approaches to empower researchers in their selection of the most suitable pathway for their specific needs.

PART 1: Strategic Overview of Precursor Synthesis

The synthesis of this compound can be approached through several key precursors, each with its own set of advantages and synthetic challenges. The choice of precursor often depends on the availability of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions. The three primary precursors that will be discussed are:

  • 1-Methyl-1H-imidazole-2-carboxylic acid: A versatile intermediate that can be directly amidated.

  • Alkyl 1-Methyl-1H-imidazole-2-carboxylates: Activated derivatives of the carboxylic acid, often used for amidation under milder conditions.

  • 1-Methyl-1H-imidazole-2-carbonitrile: A precursor that can be hydrolyzed to the desired carboxamide.

The following diagram illustrates the general synthetic landscape for accessing this compound from these key precursors.

Synthesis_Pathways Start 1-Methyl-1H-imidazole Carboxaldehyde 1-Methyl-1H-imidazole-2-carboxaldehyde Start->Carboxaldehyde Formylation Ester Alkyl 1-Methyl-1H-imidazole-2-carboxylate Start->Ester Carboxylation/ Esterification Nitrile 1-Methyl-1H-imidazole-2-carbonitrile Start->Nitrile Cyanation CarboxylicAcid 1-Methyl-1H-imidazole-2-carboxylic acid Carboxaldehyde->CarboxylicAcid Oxidation CarboxylicAcid->Ester Esterification Amide This compound CarboxylicAcid->Amide Amidation Ester->Amide Amidation Nitrile->Amide Hydrolysis

Caption: Key synthetic pathways to this compound.

PART 2: Synthesis of Key Precursors

1-Methyl-1H-imidazole-2-carboxylic Acid

1-Methyl-1H-imidazole-2-carboxylic acid is a pivotal precursor due to its direct utility in amidation reactions.[1][2] A common and efficient method for its preparation involves the oxidation of the corresponding aldehyde.

2.1.1. Synthesis via Oxidation of 1-Methyl-1H-imidazole-2-carboxaldehyde

The oxidation of 1-methyl-1H-imidazole-2-carboxaldehyde to the carboxylic acid is a high-yielding transformation.[3] This method is advantageous due to the commercial availability of the starting aldehyde and the straightforward nature of the oxidation.

Experimental Protocol:

  • Preparation of 1-Methyl-1H-imidazole-2-carboxaldehyde: This starting material can be prepared from 1-methylimidazole through various formylation methods.

  • Oxidation: While specific oxidizing agents can be used, a general procedure involves dissolving 1-methyl-1H-imidazole-2-carboxaldehyde in an appropriate solvent and treating it with a suitable oxidant. A common method for the analogous imidazole-2-carboxaldehyde involves using 30% aqueous hydrogen peroxide.[4]

  • Work-up and Isolation: After the reaction is complete, the water is typically removed under reduced pressure. The resulting solid can be washed to remove any residual peroxide. It is crucial to avoid heating during concentration, as this may cause decarboxylation.[3][4]

Causality Behind Experimental Choices:

  • Choice of Oxidant: Hydrogen peroxide is a green and effective oxidizing agent, with water as its only byproduct. Other oxidants like potassium permanganate or silver oxide can also be employed, but may require more stringent purification procedures.

  • Temperature Control: The note to avoid heating is critical. Imidazole-2-carboxylic acids are susceptible to decarboxylation at elevated temperatures, which would significantly reduce the yield of the desired product.[3][4]

Data Presentation:

Starting MaterialProductReagentsYieldMelting Point (°C)
1-Methyl-1H-imidazole-2-carboxaldehyde1-Methyl-1H-imidazole-2-carboxylic acidOxidizing Agent (e.g., H₂O₂)Quantitative[3]99-101[3]
Alkyl 1-Methyl-1H-imidazole-2-carboxylates

Ester derivatives of 1-methyl-1H-imidazole-2-carboxylic acid are valuable precursors as they can undergo amidation under milder conditions compared to the free carboxylic acid. They can be synthesized either by esterification of the carboxylic acid or directly from 1-methylimidazole.

2.2.1. Synthesis via Direct Carboxylation and Esterification of 1-Methylimidazole

A one-pot method to synthesize methyl 1-methyl-1H-imidazole-2-carboxylate involves the reaction of 1-methyl-1H-imidazole with methyl chloroformate in the presence of a base.[5]

Experimental Protocol: [5]

  • Reaction Setup: Acetonitrile is charged into a reaction flask and cooled. Methyl chloroformate is added to the cooled solvent.

  • Addition of Reactants: A solution of 1-methyl-1H-imidazole and a base (e.g., triethylamine) in acetonitrile is added dropwise to the cooled methyl chloroformate solution.

  • Reaction and Work-up: The reaction mixture is stirred, and upon completion, the precipitate is dissolved, and the product yield is determined.

Causality Behind Experimental Choices:

  • Base: Triethylamine is used to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

2.2.2. Synthesis via Esterification of 1-Methyl-1H-imidazole-2-carboxylic Acid

Standard esterification procedures can be employed to convert the carboxylic acid to its corresponding ester. One effective method utilizes imidazole carbamates, which offer a chemoselective route to esters.[6][7][8]

Data Presentation:

Starting MaterialProductReagentsKey Features
1-Methyl-1H-imidazoleMethyl 1-methyl-1H-imidazole-2-carboxylateMethyl chloroformate, TriethylamineDirect, one-pot synthesis[5]
1-Methyl-1H-imidazole-2-carboxylic acidAlkyl 1-methyl-1H-imidazole-2-carboxylateAlcohol, Acid catalyst or Imidazole carbamatesStep-wise approach, chemoselective options[6][7][8]
1-Methyl-1H-imidazole-2-carbonitrile

1-Methyl-1H-imidazole-2-carbonitrile serves as a stable and versatile precursor that can be converted to the target carboxamide via controlled hydrolysis.[9]

2.3.1. Synthesis via Cyanation of 1-Methylimidazole

The synthesis of 1-methyl-1H-imidazole-2-carbonitrile can be achieved through the cyanation of 1-methylimidazole.[10] While the specific details of the "cyanide reaction" are not fully elaborated in the provided search results, a general approach for a similar compound, 1-(phenylmethyl)-1H-imidazole-2-carbonitrile, involves the use of cyanogen chloride in the presence of a base.[11]

Experimental Protocol (Adapted from a similar synthesis): [11]

  • Reaction Setup: A solution of 1-methylimidazole in a suitable solvent like acetonitrile is prepared and cooled in an ice bath.

  • Addition of Cyanating Agent: A cyanating agent, such as cyanogen chloride, is introduced into the reaction mixture.

  • Base Addition: A base, such as triethylamine, is added at a controlled rate to maintain a low temperature.

  • Work-up and Purification: The reaction mixture is worked up by pouring it into a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent. The product is then purified.

Causality Behind Experimental Choices:

  • Cyanating Agent: Cyanogen chloride is a reactive electrophile that introduces the cyano group onto the imidazole ring. Caution must be exercised as cyanogen chloride is highly toxic.

  • Base: The base is essential for deprotonating the imidazole, making it more nucleophilic for the attack on the cyanating agent.

  • Safety: The use of highly toxic reagents like cyanogen chloride necessitates strict safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment.[10]

2.3.2. Hydrolysis to this compound

The nitrile group can be hydrolyzed to the corresponding carboxamide under either acidic or basic conditions.[9][12] This is typically a two-step process where the nitrile is first converted to the amide, which can then be further hydrolyzed to the carboxylic acid if the reaction is not carefully controlled.[9]

Hydrolysis_Workflow Nitrile 1-Methyl-1H-imidazole-2-carbonitrile Amide This compound Nitrile->Amide Partial Hydrolysis (Acidic or Basic) CarboxylicAcid 1-Methyl-1H-imidazole-2-carboxylic acid Amide->CarboxylicAcid Full Hydrolysis (Stronger Conditions)

Caption: Hydrolysis of the nitrile precursor.

PART 3: Conversion of Precursors to this compound

The final step in the synthesis is the conversion of the chosen precursor to the target amide.

Amidation of 1-Methyl-1H-imidazole-2-carboxylic Acid and its Esters

The direct amidation of a carboxylic acid or the reaction of an amine with an ester are standard methods for forming amide bonds. For the synthesis of this compound, this would involve reacting the corresponding carboxylic acid or ester with ammonia or an ammonia equivalent.

General Amidation Protocol:

  • Activation (for carboxylic acid): The carboxylic acid is often activated using a coupling agent (e.g., HBTU, EDC) to form a more reactive intermediate.[13]

  • Reaction with Amine: The activated carboxylic acid or the ester is then reacted with a source of ammonia (e.g., ammonia gas, ammonium hydroxide, or a protected amine followed by deprotection).

  • Purification: The final product is purified using standard techniques such as crystallization or chromatography.

The use of imidazole ureas has also been reported as an effective method for the chemoselective amidation of carboxylic acids.[7][8]

PART 4: Conclusion and Future Perspectives

The synthesis of this compound is achievable through multiple, robust synthetic routes, each starting from readily accessible precursors. The choice of the optimal pathway is dictated by factors such as scale, cost, safety considerations, and the specific functional group tolerance required for a given application. The oxidation of 1-methyl-1H-imidazole-2-carboxaldehyde offers a direct and high-yielding route to the carboxylic acid precursor. Direct carboxylation/esterification or cyanation of 1-methylimidazole provides alternative entry points to valuable ester and nitrile intermediates. Future research in this area may focus on developing even more efficient, greener, and safer synthetic methodologies, potentially exploring catalytic C-H activation and carboxylation or novel cyanation reagents.

References

Methodological & Application

1-Methyl-1H-imidazole-2-carboxamide in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Incorporation of 1-Methyl-1H-imidazole-2-carboxamide Moiety into Peptides via Solid-Phase Peptide Synthesis using 1-Methyl-1H-imidazole-2-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The incorporation of non-canonical, heterocyclic moieties into peptide structures is a cornerstone of modern drug discovery, offering a pathway to enhance biological activity, stability, and pharmacokinetic profiles. The imidazole ring, a key component of the natural amino acid histidine, is particularly valuable due to its unique electronic and proton-donating/accepting properties, which facilitate critical interactions with biological targets.[1][2] This guide provides a comprehensive technical framework for the incorporation of a this compound moiety into synthetic peptides using its precursor, 1-Methyl-1H-imidazole-2-carboxylic Acid, within a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) workflow. We detail the underlying chemical principles, provide validated, step-by-step protocols, and offer expert insights into potential challenges and optimization strategies.

Introduction: The Rationale for Imidazole-Containing Peptides

Peptides are highly specific and potent therapeutic agents, but their application can be limited by poor metabolic stability and cell permeability. Chemical modification, including the introduction of unnatural amino acids, is a proven strategy to overcome these limitations. 1-Methyl-1H-imidazole-2-carboxylic acid is a versatile building block for synthesizing advanced pharmaceuticals and serves as a foundational component in medicinal chemistry.[3] By incorporating this moiety, researchers can introduce a rigid, electron-rich, and N-methylated imidazole scaffold. This modification can:

  • Modulate Receptor Binding: The unique steric and electronic profile of the N-methylated imidazole ring can alter or enhance binding affinity and selectivity for target proteins.[1]

  • Improve Enzymatic Stability: The unnatural structure can confer resistance to degradation by peptidases.

  • Enhance Solubility and Pharmacokinetics: The heterocyclic nature of the moiety can influence the overall physicochemical properties of the peptide.

This document serves as a detailed guide for the successful and efficient synthesis of peptides containing the this compound structure using Fmoc-based SPPS.

Mechanistic Principles of Peptide Coupling

Solid-phase peptide synthesis (SPPS) relies on the sequential addition of N-terminally protected amino acids to a growing peptide chain anchored to a solid support.[4] The critical step in each cycle is the formation of an amide (peptide) bond, which requires the activation of the carboxyl group of the incoming amino acid.[5]

Carboxyl Group Activation

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow. Therefore, coupling reagents are employed to convert the carboxylic acid into a highly reactive intermediate that is susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[6] Modern SPPS predominantly uses aminium/uronium or phosphonium salt-based reagents, such as HBTU, HATU, or PyBOP, often in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[7]

The general mechanism involves the coupling reagent reacting with the carboxylate to form a highly reactive activated ester (e.g., an OBt or OAt ester). This intermediate rapidly reacts with the N-terminal amine of the peptide chain to form the desired peptide bond.[7][8]

G cluster_coupling Coupling Step Fmoc_AA Fmoc-AA-COOH ActiveEster Activated Intermediate (Fmoc-AA-OBt) Fmoc_AA->ActiveEster Activation Base Base (DIPEA) Base->Fmoc_AA Deprotonation CouplingReagent Coupling Reagent (e.g., HBTU) CouplingReagent->Fmoc_AA ResinPeptide H₂N-Peptide-Resin ActiveEster->ResinPeptide NewPeptide Fmoc-AA-NH-Peptide-Resin ResinPeptide->NewPeptide Nucleophilic Attack

Caption: General mechanism of aminium-based peptide coupling.

Considerations for 1-Methyl-1H-imidazole-2-carboxylic Acid

The structure of 1-Methyl-1H-imidazole-2-carboxylic Acid presents unique considerations:

  • Steric Hindrance: The carboxyl group is adjacent to the N-methylated imidazole ring, which may cause some steric hindrance compared to standard amino acids. This can slow down the coupling reaction.

  • Racemization: While this specific molecule is achiral, racemization is a critical concern for any chiral amino acid used in the peptide sequence. The choice of coupling reagents and additives is crucial to suppress this side reaction.[9][10] Additives like OxymaPure are known to be superior to HOBt in minimizing epimerization.[11]

Experimental Protocols

These protocols are designed for manual SPPS on a 0.1 mmol scale using a standard Fmoc/tBu strategy. Adjustments may be required for automated synthesizers.

Protocol 1: Loading of the First Residue onto Rink Amide Resin

This protocol details the coupling of Fmoc-protected 1-Methyl-1H-imidazole-2-carboxylic Acid to a Rink Amide resin, which will yield a C-terminal amide upon final cleavage.[12]

Materials:

  • Fmoc-Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g substitution)

  • Fmoc-1-Methyl-1H-imidazole-2-carboxylic Acid

  • N,N'-Diisopropylcarbodiimide (DIC)[13]

  • OxymaPure (Ethyl cyano(hydroxyimino)acetate)[14]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Methanol (MeOH)

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling:

    • Place 200 mg of Rink Amide resin (~0.1 mmol) in the reaction vessel.

    • Add 5 mL of DMF and allow the resin to swell for 1 hour with gentle agitation.[7]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 4 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add another 4 mL of 20% piperidine in DMF and agitate for 15 minutes.[7]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Coupling Reaction:

    • In a separate vial, dissolve the reagents in DMF according to the table below.

    • Add the pre-activated solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. A longer coupling time is recommended due to potential steric hindrance.

    • Perform a Kaiser test to monitor reaction completion. If the test is positive (blue beads), indicating free amines, drain the solution and repeat the coupling step with a freshly prepared solution ("double coupling").[15]

ReagentEquivalents (vs. Resin)Amount for 0.1 mmol ScalePurpose
Fmoc-1-Methyl-1H-imidazole-2-carboxylic Acid3.00.3 mmolIncoming building block
DIC3.00.3 mmolCarbodiimide activating agent
OxymaPure3.00.3 mmolCoupling additive, racemization suppressant
DMF-~3 mLSolvent
  • Capping:

    • After a negative Kaiser test, wash the resin with DMF (3 x 5 mL).

    • To cap any unreacted amino groups, add a solution of Acetic Anhydride/DIPEA/DMF (5:6:89 v/v/v) and agitate for 30 minutes.[12]

    • Drain and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). The resin is now ready for the elongation of the peptide chain.

Protocol 2: Peptide Chain Elongation and Cleavage

Procedure:

  • Elongation Cycle: For each subsequent amino acid:

    • Deprotection: Perform the Fmoc deprotection as described in Protocol 1, Step 2.

    • Coupling: Use a standard coupling protocol. For most amino acids, a 1-hour coupling time is sufficient. For hindered amino acids (e.g., Val, Ile) or difficult sequences, double coupling may be necessary. A common and highly efficient coupling agent is HBTU.[6][15]

    • Wash: After each step, wash the resin thoroughly with DMF.

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in Protocol 1, Step 2.

  • Resin Washing and Drying:

    • Wash the final peptide-resin with DMF (5 x 5 mL), DCM (5 x 5 mL), and Methanol (3 x 5 mL).

    • Dry the resin under a high vacuum for at least 2 hours.

  • Cleavage and Global Deprotection:

    • Add 5 mL of a cleavage cocktail to the dry resin. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[15] (CAUTION: Trifluoroacetic acid (TFA) is highly corrosive. Handle in a fume hood with appropriate PPE).

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate into a cold solution of diethyl ether (~40 mL) to precipitate the crude peptide.

    • Centrifuge the mixture, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA).

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final product using LC-MS.

G start Start: Fmoc-Rink Amide Resin swell 1. Swell Resin in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF/DCM) deprotect1->wash1 couple1 3. Couple First Residue (Fmoc-Im-COOH + DIC/Oxyma) wash1->couple1 cap 4. Cap Unreacted Sites couple1->cap wash2 Wash (DMF) cap->wash2 loop_start Start Elongation Cycle wash2->loop_start deprotect2 A. Fmoc Deprotection loop_start->deprotect2 wash3 Wash deprotect2->wash3 couple2 B. Couple Next Fmoc-AA (e.g., HBTU/DIPEA) wash3->couple2 wash4 Wash couple2->wash4 loop_end Last Amino Acid? wash4->loop_end loop_end->loop_start No final_deprotect 5. Final Fmoc Deprotection loop_end->final_deprotect Yes final_wash 6. Wash and Dry Resin final_deprotect->final_wash cleave 7. Cleavage from Resin (TFA Cocktail) final_wash->cleave purify 8. Precipitate, Purify (HPLC), and Analyze (LC-MS) cleave->purify end_product Final Peptide purify->end_product

Caption: Workflow for SPPS incorporating this compound.

Troubleshooting and Expert Recommendations

ProblemPotential CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test)Steric hindrance of the imidazole building block; peptide aggregation.Double couple: Repeat the coupling step with fresh reagents. Use a stronger activator: Switch from DIC to HATU or HCTU for the difficult coupling.[7][13]
Low Final Yield Incomplete coupling at one or more steps; premature chain cleavage.Ensure high-quality, amine-free DMF is used.[12] Confirm complete deprotection and coupling at each step using a monitoring test.
Side Product Formation Racemization during activation; side-chain protecting group instability.Use OxymaPure or HOAt as an additive to suppress racemization.[11] Ensure the correct cleavage cocktail is used for the protecting groups employed.
Peptide Aggregation Strong intermolecular hydrogen bonding of the growing peptide chain.Use aggregation-disrupting techniques such as switching to a more polar solvent like NMP or incorporating pseudoproline dipeptides in the sequence.

Conclusion

The successful incorporation of a this compound moiety into a peptide backbone is readily achievable using standard Fmoc SPPS protocols with minor modifications. By employing 1-Methyl-1H-imidazole-2-carboxylic acid as the building block and utilizing robust activation methods with additives like OxymaPure, researchers can mitigate challenges such as steric hindrance and potential side reactions. This approach provides a reliable pathway to generate novel, chemically diverse peptides with potentially enhanced therapeutic properties for drug discovery and development.

References

Application Notes & Protocols: The Strategic Use of 1-Methyl-1H-imidazole-2-carboxamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Carboxamide Scaffold in Modern Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals that exhibit a wide array of biological activities.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design.[2][3] The carboxamide functional group is similarly vital, appearing in over 25% of all known drugs due to its stability and capacity to act as both a hydrogen-bond donor and acceptor, facilitating strong and specific interactions with biological targets like enzymes and receptors.[3]

This guide focuses on 1-Methyl-1H-imidazole-2-carboxamide , a versatile yet specific building block that combines these two powerful pharmacophores. While not as extensively documented as its carboxylic acid precursor, this molecule represents a key intermediate for synthesizing advanced pharmaceutical agents, particularly in areas like oncology and infectious diseases.[4][5][6]

Our approach in this document is to provide a comprehensive, field-proven guide that begins with the logical synthesis of the immediate precursor, 1-Methyl-1H-imidazole-2-carboxylic acid, and proceeds to the detailed synthesis and characterization of the target carboxamide. This methodology ensures a self-validating workflow, providing researchers with the necessary context and technical detail to confidently utilize this valuable intermediate in their drug development programs.

Compound Profiles: Physicochemical & Safety Data

A thorough understanding of the starting materials and final product is critical for successful synthesis and safe handling. The data below is compiled from verified suppliers and safety data sheets.

Property1-Methyl-1H-imidazole-2-carboxylic acid (Precursor)This compound (Target)
CAS Number 20485-43-2[7][8][9][10]20062-51-5[11]
Molecular Formula C₅H₆N₂O₂[8][9][10][12]C₅H₇N₃O[11]
Molecular Weight 126.11 g/mol [9][10][12]125.13 g/mol [11]
Appearance White to off-white or yellowish-brown solid[7][8][13]Data not widely available; assumed to be a solid
Melting Point 102-108 °C (may decompose)[8][9]Not specified
Purity (Typical) ≥90-99%[7][8][9]Research grade, purity varies
Key Safety Hazards Causes skin and serious eye irritation.[10][12][14] May cause respiratory irritation.[10][14]Data not specified. Handle with care as a potentially hazardous chemical.[15]

Overall Synthetic Pathway

The most direct and reliable route to this compound involves a two-step process starting from the commercially available aldehyde. This pathway ensures high purity of the intermediate carboxylic acid, which is crucial for a clean and efficient final amidation step.

G A 1-Methyl-1H-imidazole- 2-carboxaldehyde B 1-Methyl-1H-imidazole- 2-carboxylic acid A->B Oxidation (Protocol 1) e.g., H₂O₂ in H₂O C 1-Methyl-1H-imidazole- 2-carboxamide B->C Amidation (Protocol 2) e.g., SOCl₂, then NH₄OH

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of 1-Methyl-1H-imidazole-2-carboxylic acid (Precursor)

Rationale: The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation. Using hydrogen peroxide in an aqueous medium is an environmentally benign and efficient method that avoids harsh heavy metal oxidants. The resulting acid is typically of high purity and can often be used directly in the next step after simple isolation. This step is critical as the purity of this intermediate dictates the success of the subsequent amidation.[16]

Materials:

  • 1-Methyl-1H-imidazole-2-carboxaldehyde (CAS: 13750-81-7)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Deionized water

  • Diethyl ether (for washing, optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-Methyl-1H-imidazole-2-carboxaldehyde in deionized water. Begin stirring the solution at room temperature (20-25°C).

  • Oxidation: Slowly add an equimolar amount of 30% hydrogen peroxide solution to the stirring mixture. An ice bath can be used to maintain the temperature if a significant exotherm is observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 48-72 hours.[16] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting aldehyde.

  • Workup and Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. If precipitation is slow, the volume of water can be reduced under high vacuum. Caution: Avoid heating, as the product may decarboxylate.[16]

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of ice-cold deionized water or diethyl ether to remove any residual impurities.

  • Drying: Dry the resulting white to off-white solid under high vacuum to a constant weight. A quantitative yield is often achievable.[16]

  • Characterization: Confirm the structure and purity of the 1-Methyl-1H-imidazole-2-carboxylic acid using ¹H NMR, ¹³C NMR, and melting point analysis. The analytical data should match literature values.[16]

Protocol 2: Synthesis of this compound (Target Compound)

Rationale: The conversion of a carboxylic acid to a primary amide is a robust and common reaction in pharmaceutical synthesis. The most reliable method involves activating the carboxylic acid, typically by converting it to a more reactive species like an acid chloride, followed by reaction with an ammonia source. Thionyl chloride (SOCl₂) is an excellent reagent for this activation as its byproducts (SO₂ and HCl) are gaseous and easily removed.

Materials:

  • 1-Methyl-1H-imidazole-2-carboxylic acid (from Protocol 1)

  • Thionyl chloride (SOCl₂)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the 1-Methyl-1H-imidazole-2-carboxylic acid in anhydrous toluene. Add thionyl chloride (approx. 1.5-2.0 equivalents) dropwise at room temperature.

  • Reaction: Gently heat the mixture to reflux (or stir at 40-50°C) for 2-3 hours until the evolution of gas ceases and the solid dissolves, indicating the formation of the acid chloride.

  • Removal of Excess Reagent: Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous toluene twice to ensure all SOCl₂ is removed. The resulting crude acid chloride is often used directly.

  • Amidation: Cool the flask containing the crude acid chloride in an ice bath. Slowly and carefully add concentrated ammonium hydroxide solution dropwise with vigorous stirring. A precipitate will form immediately.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any ammonium salts.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

  • Drying: Dry the purified this compound under vacuum.

Experimental Workflow: Amidation and Purification

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation & Workup cluster_2 Step 3: Purification & Analysis A Suspend Carboxylic Acid in Anhydrous Toluene B Add Thionyl Chloride (SOCl₂) A->B C Heat to Reflux (2-3 hours) B->C D Evaporate Solvent & Excess SOCl₂ C->D E Cool Crude Acid Chloride (Ice Bath) D->E To Amidation F Add Conc. NH₄OH Dropwise E->F G Stir at RT (1-2 hours) F->G H Filter Solid Product G->H I Wash with Cold Water H->I J Recrystallize (e.g., Ethanol/Water) I->J To Purification K Dry Under Vacuum J->K L Characterize: HPLC, NMR, MS K->L

Caption: Laboratory workflow for synthesis of the target carboxamide.

Analytical Characterization Protocol

Rationale: Rigorous analytical confirmation is non-negotiable in pharmaceutical development. A combination of chromatographic and spectroscopic methods is required to unambiguously confirm the identity, structure, and purity of the final compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the final compound.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Detection: UV detector at 220 nm and 254 nm.

    • Expected Result: A single major peak with >98% purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure.

    • ¹H NMR: Acquire in a suitable deuterated solvent (e.g., DMSO-d₆). Expect to see signals corresponding to the two imidazole ring protons, the N-methyl group protons, and two distinct signals for the -CONH₂ protons.

    • ¹³C NMR: Confirm the number of unique carbon atoms, including the characteristic carbonyl carbon of the amide.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight.

    • Technique: Electrospray Ionization (ESI) in positive mode.

    • Expected Result: A prominent ion corresponding to [M+H]⁺ at m/z 126.1, confirming the molecular formula C₅H₇N₃O.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][14]

  • 1-Methyl-1H-imidazole-2-carboxylic acid: Classified as a skin and eye irritant.[10][12][14] Avoid inhalation of dust.[14] In case of contact, wash the affected area with plenty of soap and water.[12]

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care under an inert atmosphere.

  • This compound: Specific hazard data is not widely available. It should be handled as a potentially hazardous substance. Avoid skin/eye contact and inhalation.[15] A substance-specific risk assessment is recommended before handling large quantities.

Applications in Pharmaceutical Intermediate Synthesis

This compound is a valuable building block for creating more complex molecules. The primary amide can be used as a handle for further chemical transformations, or it can be a key pharmacophoric element in the final Active Pharmaceutical Ingredient (API).

  • Scaffold for Further Derivatization: The amide nitrogen can be alkylated, or the imidazole ring can undergo further substitution, allowing for the creation of diverse chemical libraries for screening.

  • Bioisostere for Carboxylic Acids: In drug design, a primary carboxamide can serve as a neutral bioisostere for a carboxylic acid, altering the physicochemical properties (e.g., pKa, solubility, cell permeability) of a molecule to improve its pharmacokinetic profile.

  • Synthesis of Anticancer and Antifungal Agents: The imidazole core is a key feature in many antifungal and anticancer drugs.[4][5][6] This intermediate provides a direct entry point for synthesizing novel analogues of these compounds. For example, the carboxamide can be a precursor to nitrated imidazole derivatives, which are known to have potent antimicrobial properties.[3]

References

The Versatile Scaffold: 1-Methyl-1H-imidazole-2-carboxamide in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Therapeutic Potential with a Privileged Heterocycle

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads us to explore the vast chemical space of heterocyclic compounds. Among these, the imidazole ring system stands out as a "privileged scaffold," a core structural motif frequently found in biologically active molecules.[1] This guide focuses on a particularly valuable derivative: 1-Methyl-1H-imidazole-2-carboxamide . While seemingly a simple molecule, its unique electronic properties and synthetic accessibility make it a cornerstone in the construction of complex pharmaceuticals targeting a range of diseases, from cancer to bacterial infections.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a comprehensive resource that delves into the causality behind experimental choices, providing both practical protocols and the theoretical framework necessary for innovation. We will explore the synthesis of this key building block and its application in the development of potent inhibitors for two critical therapeutic targets: Poly(ADP-ribose) polymerase (PARP) and Metallo-β-lactamases (MBLs).

Physicochemical Properties: A Foundation for Synthesis

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthesis. Below is a summary of the key properties for this compound and its carboxylic acid precursor.

PropertyThis compound1-Methyl-1H-imidazole-2-carboxylic Acid
Molecular Formula C₅H₇N₃O[2]C₅H₆N₂O₂[3]
Molecular Weight 125.13 g/mol [2]126.11 g/mol [3]
Appearance SolidWhite to off-white powder[4]
Melting Point Not explicitly found104 °C (decomposes)
Boiling Point Predicted: 273.8 ± 23.0 °C[5]~339.4 °C at 760 mmHg[4]
CAS Number 20062-51-5[2]20485-43-2[3]

Core Synthesis Protocols

The efficient synthesis of this compound is a critical first step. This is typically achieved from its corresponding carboxylic acid, which itself can be synthesized from the aldehyde.

Protocol 1: Synthesis of 1-Methyl-1H-imidazole-2-carboxylic Acid

This protocol details the oxidation of 1-methyl-1H-imidazole-2-carboxaldehyde to the corresponding carboxylic acid.

Workflow Diagram:

G start 1-Methyl-1H-imidazole-2-carboxaldehyde reagents Hydrogen Peroxide (30% aq.) in Water reaction Oxidation at Room Temperature (72 hours) start->reaction reagents->reaction workup Removal of water (distillation under reduced pressure) reaction->workup product 1-Methyl-1H-imidazole-2-carboxylic Acid workup->product

Caption: Oxidation of 1-methyl-1H-imidazole-2-carboxaldehyde.

Materials:

  • 1-Methyl-1H-imidazole-2-carboxaldehyde

  • 30% aqueous hydrogen peroxide solution

  • Water (deionized)

  • Diethyl ether

Procedure:

  • Dissolve 1-methyl-1H-imidazole-2-carboxaldehyde in water.

  • Slowly add a 30% aqueous hydrogen peroxide solution dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 72 hours.

  • After the reaction is complete, remove the water by distillation under reduced pressure at room temperature to yield a white crystalline solid.

  • Wash the resulting solid with a stirred mixture of diethyl ether and water (4:1 ratio) to remove any residual peroxide.[6]

  • Dry the solid under high vacuum. Note that heating can cause decarboxylation.[3]

Expected Yield: Quantitative.[3]

Protocol 2: Synthesis of this compound

This protocol describes the conversion of 1-Methyl-1H-imidazole-2-carboxylic acid to the primary amide using a standard peptide coupling agent-based method. This method is favored for its mild conditions and high yields.

Workflow Diagram:

G start 1-Methyl-1H-imidazole-2-carboxylic Acid reagents EDC-HCl, HOBt, NH4Cl, DIPEA in DMF reaction Amide Coupling (0°C to Room Temperature, 12h) start->reaction reagents->reaction workup Aqueous Workup and Extraction (Water/EtOAc) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Amide formation via EDC/HOBt coupling.

Materials:

  • 1-Methyl-1H-imidazole-2-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-Methyl-1H-imidazole-2-carboxylic acid (1.0 eq) in anhydrous DMF at 0°C, add EDC-HCl (1.2 eq), HOBt (1.1 eq), and ammonium chloride (4.2 eq).[7]

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion (monitored by TLC or LC-MS), add ice-cold water to the reaction mixture.

  • Extract the aqueous mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.[7]

Rationale for Reagent Choice: The use of EDC in combination with HOBt is a widely adopted strategy for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions. The subsequent nucleophilic attack by ammonia (generated in situ from ammonium chloride and DIPEA) on the active ester yields the desired amide.[8][9]

Application in Bioactive Molecule Synthesis

Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA mutations.[10] The benzimidazole carboxamide scaffold is a key pharmacophore in many potent PARP inhibitors.[11]

Signaling Pathway:

PARP_Inhibition DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP PAR Poly(ADP-ribose) (PAR) Synthesis PARP->PAR Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair DNA Repair Recruitment->Repair PARP_Inhibitor PARP Inhibitor (e.g., Olaparib, Veliparib) PARP_Inhibitor->PARP Inhibition

Caption: Simplified PARP signaling pathway and inhibition.

Representative Protocol: Synthesis of a Benzimidazole Carboxamide PARP-1 Inhibitor

This protocol is a representative example of how this compound can be elaborated into a more complex PARP inhibitor. The specific example is a derivative of a known class of benzimidazole carboxamide PARP inhibitors.[10]

Materials:

  • 2-Phenyl-1H-benzo[d]imidazole-4-carboxylic acid

  • This compound (or a derivative with a suitable linker)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • Anhydrous DMF

Procedure:

  • To a solution of 2-phenyl-1H-benzo[d]imidazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the amine-containing fragment (derived from this compound, 1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography.

Structure-Activity Relationship (SAR) Insights: Studies on benzimidazole carboxamide PARP inhibitors have shown that modifications to the linker and terminal groups significantly impact potency. For instance, the nature of the saturated nitrogen-containing heterocycle used as a linker can influence both PARP-1 inhibitory activity and anti-proliferative effects.[11] The carboxamide group itself is crucial as it mimics the nicotinamide moiety of the natural PARP substrate, NAD+.[10]

IC50 Data for Representative PARP Inhibitors:

CompoundPARP-1 IC₅₀ (nM)Reference
Olaparib2.77[11]
Veliparib15.54[11]
Compound 6b (a benzimidazole derivative)8.65[11]
Thieno[3,4-d]imidazole-4-carboxamide derivative 16l43[6]
Synthesis of Metallo-β-Lactamase (MBL) Inhibitors

The emergence of bacterial resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy, is a major global health crisis. One of the key resistance mechanisms is the production of metallo-β-lactamases (MBLs), which are enzymes that hydrolyze and inactivate a broad spectrum of β-lactam antibiotics.[12] The 1H-imidazole-2-carboxylic acid scaffold has been identified as a potent metal-binding pharmacophore for the inhibition of MBLs.[13]

Mechanism of MBL Inhibition:

MBL_Inhibition cluster_0 MBL Active Site MBL Metallo-β-lactamase (MBL) with Zn(II) ions beta_lactam β-Lactam Antibiotic hydrolysis Hydrolysis of β-Lactam Ring MBL->hydrolysis Catalysis beta_lactam->hydrolysis Substrate inactivation Antibiotic Inactivation hydrolysis->inactivation inhibitor Imidazole-2-carboxylic acid Derivative (Inhibitor) inhibitor->MBL Chelation of Zn(II) ions

Caption: Inhibition of MBLs by imidazole-2-carboxylic acid derivatives.

Representative Protocol: Synthesis of a 1H-Imidazole-2-Carboxylic Acid-Based MBL Inhibitor

This protocol outlines a general strategy for the synthesis of N-substituted derivatives of 1-methyl-1H-imidazole-2-carboxylic acid as MBL inhibitors.

Materials:

  • Methyl 1-methyl-1H-imidazole-2-carboxylate

  • A desired primary or secondary amine

  • A suitable solvent (e.g., methanol, ethanol)

Procedure:

  • Dissolve methyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) in a suitable solvent.

  • Add the desired amine (1.1 to 1.5 eq) to the solution.

  • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to yield the N-substituted this compound.

Structure-Activity Relationship (SAR) Insights: SAR studies have revealed that the substituents on the imidazole ring and the carboxamide nitrogen are critical for MBL inhibitory activity. For instance, substitution at the 1-position of the imidazole ring with various groups can modulate the potency against different types of MBLs, such as VIM-type MBLs.[14] The carboxylic acid/carboxamide moiety acts as a metal-binding pharmacophore, chelating the zinc ions in the active site of the MBL, thereby inhibiting its enzymatic activity.[13]

IC50 Data for a Representative Imidazole-based MBL Inhibitor:

CompoundTarget MBLIC₅₀ (µM)Reference
Compound 28 (an imidazole-2-carboxylic acid derivative)VIM-20.018[13]
Compound 28 (an imidazole-2-carboxylic acid derivative)VIM-50.018[13]

Conclusion and Future Perspectives

This compound and its corresponding carboxylic acid are undeniably powerful building blocks in the synthesis of bioactive molecules. Their utility in constructing potent PARP and MBL inhibitors highlights their significance in addressing critical unmet medical needs in oncology and infectious diseases. The protocols and insights provided in this guide are intended to empower researchers to not only replicate and optimize existing synthetic routes but also to design novel derivatives with enhanced therapeutic properties. The continued exploration of the chemical space around this privileged scaffold, guided by a deep understanding of structure-activity relationships and mechanistic principles, will undoubtedly lead to the discovery of the next generation of life-saving medicines.

References

Application Note & Protocols: Strategic Derivatization of 1-Methyl-1H-imidazole-2-carboxamide for Accelerated Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Abstract: The 1-methyl-1H-imidazole-2-carboxamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1][2][3] Its inherent drug-like properties, including metabolic stability and hydrogen bonding capabilities, make it an ideal starting point for library synthesis in drug discovery campaigns.[4] This guide provides a comprehensive framework for the strategic derivatization of this scaffold, focusing on robust synthetic protocols and integrated biological screening strategies. We will delve into the causality behind experimental choices, present self-validating protocols, and outline a clear path from chemical synthesis to biological hit identification, with a particular focus on developing novel inhibitors for Metallo-β-Lactamases (MBLs) to combat antibiotic resistance.[5][6][7]

Rationale for Derivatization: Unlocking Therapeutic Potential

The imidazole ring is a cornerstone of medicinal chemistry, present in a significant number of FDA-approved drugs.[3] The this compound structure presents two primary vectors for chemical modification to explore the Structure-Activity Relationship (SAR): the carboxamide functional group and the C4/C5 positions of the imidazole ring.

The primary goal of derivatization is to generate a library of analogs with modulated physicochemical and pharmacological properties. By systematically altering substituents, researchers can optimize:

  • Potency and Selectivity: Enhance binding affinity for the desired biological target while minimizing off-target effects.

  • Pharmacokinetics (ADME): Improve absorption, distribution, metabolism, and excretion profiles to increase bioavailability and in vivo efficacy.

  • Novelty: Generate new intellectual property by exploring previously uncharted chemical space.

Our focus will be on modifying the carboxamide group, as it is the most synthetically accessible and versatile handle for introducing a wide array of chemical diversity.

G cluster_0 Core Scaffold & Derivatization Vector cluster_1 Objectives of Derivatization Scaffold This compound Vector Carboxamide Group (Primary Site for Modification) Scaffold->Vector Key Handle Potency Improve Potency & Selectivity Vector->Potency ADME Optimize ADME Properties Vector->ADME IP Generate Novel IP Vector->IP G Start 1-Methyl-1H-imidazole- 2-carboxylic Acid Activate Activate with Coupling Reagent (e.g., HATU, Base) Start->Activate Intermediate Activated Ester Intermediate Activate->Intermediate Couple Nucleophilic Acyl Substitution Intermediate->Couple Amine Diverse Amine Library (R-NH2) Amine->Couple Product Final Derivatized Amide Library Couple->Product Purify Purification (Chromatography) Product->Purify Library Synthesized Amide Library (50-100 Compounds) Primary Primary Screen: In Vitro MBL Enzyme Inhibition Assay (e.g., VIM-2 @ 10 µM) Library->Primary Hits Identify Initial Hits (% Inhibition > 50%) Primary->Hits Dose Dose-Response Curve Determine IC50 Values Hits->Dose Potent Select Potent Hits (IC50 < 1 µM) Dose->Potent Secondary Secondary Screen: Synergy Assay (MIC Reduction) with Meropenem Potent->Secondary Lead Lead Candidates for Further Optimization Secondary->Lead

References

Application Notes and Protocols for Amide Coupling using 1-Methyl-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, integral to the synthesis of pharmaceuticals, peptides, and advanced materials. While numerous coupling reagents exist, the exploration of novel reagents with unique reactivity profiles and advantages remains a key area of research. This document provides a detailed experimental protocol and technical guide for the use of 1-Methyl-1H-imidazole-2-carboxamide as a potential activating agent for amide coupling reactions. We will delve into the plausible mechanistic rationale, provide a step-by-step experimental workflow, and discuss the critical parameters that ensure a successful and high-yielding transformation. This guide is designed to be a self-validating system, explaining the causality behind each experimental choice to empower researchers to adapt and optimize the protocol for their specific substrates.

Introduction: The Imperative for Robust Amide Synthesis

The amide bond is one of the most stable and prevalent functional groups in both biological systems and synthetic molecules, including a vast number of marketed drugs.[1] Its formation, however, is not spontaneous and requires the activation of a carboxylic acid to facilitate the nucleophilic attack by an amine. This has led to the development of a plethora of "coupling reagents," each with its own set of advantages and disadvantages concerning reactivity, cost, safety, and byproduct profiles.[1][2][3]

While reagents like HATU, HBTU, and carbodiimides (e.g., EDC, DCC) are widely used, they can sometimes be expensive, generate stoichiometric waste, or pose safety hazards.[1][4] The imidazole scaffold has a rich history in facilitating chemical transformations, acting as a catalyst or as part of a larger activating group.[5][6] For instance, N,N'-Carbonyldiimidazole (CDI) is a well-known reagent that activates carboxylic acids by forming a highly reactive acyl-imidazolide intermediate.[7]

This application note explores the use of this compound, a related but distinct imidazole derivative. While not a classical coupling reagent, its structure suggests a potential role in carboxylic acid activation. This guide provides a foundational, representative protocol based on established principles of amide bond formation chemistry.

Proposed Mechanism of Action

The efficacy of an amide coupling reagent hinges on its ability to convert the hydroxyl group of a carboxylic acid into a better leaving group. For this compound, we propose a mechanism involving the formation of a reactive acyl-imidazolium species, facilitated by a suitable activating agent (e.g., a sulfonyl chloride).

The proposed mechanistic pathway is as follows:

  • Activation of the Carboxamide: The oxygen of the carboxamide group on this compound acts as a nucleophile, attacking an activating agent (e.g., triflic anhydride or p-toluenesulfonyl chloride) to form a highly reactive intermediate.

  • Formation of the Acyl-Imidazolium Intermediate: The carboxylic acid substrate then reacts with this activated species. The imidazole nitrogen displaces the activated carboxamide oxygen, forming a highly electrophilic acyl-imidazolium salt. This intermediate is now primed for nucleophilic attack.

  • Nucleophilic Attack by the Amine: The amine substrate attacks the carbonyl carbon of the activated acyl-imidazolium intermediate.

  • Formation of the Amide Bond: The tetrahedral intermediate collapses, eliminating the 1-methyl-1H-imidazole moiety and forming the desired stable amide bond.

This proposed pathway is visualized in the diagram below.

Amide Coupling Mechanism cluster_activation Step 1 & 2: Carboxylic Acid Activation cluster_coupling Step 3 & 4: Amide Bond Formation RCOOH R-COOH (Carboxylic Acid) Reagent 1-Methyl-1H-imidazole- 2-carboxamide + Activator RCOOH->Reagent Reaction Active_Intermediate Reactive Acyl-Imidazolium Intermediate Reagent->Active_Intermediate Forms Amine R'-NH2 (Amine) Active_Intermediate->Amine Tetrahedral Tetrahedral Intermediate Amine->Active_Intermediate Amide R-CO-NHR' (Amide Product) Tetrahedral->Amide Collapse Byproduct Byproducts Tetrahedral->Byproduct Elimination

Caption: Proposed mechanism for amide coupling.

Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of a generic carboxylic acid and amine. Researchers should consider this a starting point and may need to optimize conditions based on the specific properties of their substrates (e.g., steric hindrance, electronic effects, solubility).

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier ExampleNotes
This compound≥97%Biosynth (VAA06251)The key activating agent.[8]
Carboxylic AcidSubstrate-specificSigma-AldrichEnsure it is dry.
AmineSubstrate-specificTCI ChemicalsCan be used as the free base or a salt with an added external base.
p-Toluenesulfonyl chloride (TsCl)Reagent gradeFisher ScientificUsed as the co-activator.
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Sigma-AldrichNon-nucleophilic base.
Dichloromethane (DCM)AnhydrousFisher ScientificCommon aprotic solvent.
N,N-Dimethylformamide (DMF)AnhydrousSigma-AldrichAlternative polar aprotic solvent for less soluble substrates.
Saturated aq. Sodium Bicarbonate (NaHCO₃)ACS Grade-For aqueous workup.
BrineACS Grade-For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-For drying the organic phase.
Step-by-Step Procedure

The following workflow outlines the key stages of the coupling reaction, from setup to purification.

Caption: General experimental workflow for amide coupling.

Detailed Steps:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent) and this compound (1.2 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid. Stir the mixture until all solids are dissolved. If solubility is an issue, anhydrous N,N-dimethylformamide (DMF) can be used as a co-solvent or replacement.[9]

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add N,N-diisopropylethylamine (DIPEA, 2.5 equivalents) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) in a small amount of anhydrous DCM. Stir the mixture at 0 °C for 20-30 minutes. The formation of a precipitate (DIPEA·HCl) may be observed.

  • Amine Coupling: To the activated mixture, add the amine (1.1 equivalents). If the amine is provided as a hydrochloride or other salt, an additional equivalent of DIPEA may be required.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the limiting starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2x), and brine (1x). The bicarbonate wash helps to remove any unreacted carboxylic acid and acidic byproducts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Safety and Handling

Proper laboratory safety practices are paramount. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1-Methyl-1H-imidazole-2-carboxylic acid (related compound): May cause skin, eye, and respiratory irritation.[10][11][12] Handle with care and avoid inhalation of dust.

  • p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Reacts with water. Handle in a fume hood and avoid contact with skin and eyes.

  • DIPEA: Flammable and corrosive. Causes severe skin and eye irritation.

  • DCM/DMF: Dichloromethane is a suspected carcinogen. Dimethylformamide is a reproductive toxin. Avoid inhalation and skin contact with all solvents.

Refer to the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[10][13][14]

Troubleshooting and Key Considerations

  • Low Yield:

    • Moisture: Ensure all reagents and glassware are scrupulously dry. Water can hydrolyze the activated intermediate.

    • Steric Hindrance: For sterically hindered carboxylic acids or amines, a higher reaction temperature (e.g., refluxing in DCM or switching to a higher boiling point solvent like 1,2-dichloroethane) and longer reaction times may be necessary.

    • Base: The choice of base is critical. DIPEA is a good first choice due to its non-nucleophilic nature. Other bases like triethylamine (TEA) can also be used.[15]

  • Side Reactions:

    • Racemization: For chiral carboxylic acids (especially α-amino acids), racemization can be a concern. Performing the activation and coupling at low temperatures (0 °C or below) can help minimize this side reaction. Additives like 1-hydroxybenzotriazole (HOBt), though not explicitly in this protocol, are known to suppress racemization in other coupling systems.[16]

  • Solubility Issues: If substrates are not soluble in DCM, consider using DMF, acetonitrile (MeCN), or tetrahydrofuran (THF). Note that workup procedures will need to be adjusted, especially when using water-miscible solvents like DMF.[9]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for utilizing this compound as a potential reagent in amide bond synthesis. By understanding the proposed mechanism and the rationale behind each procedural step, researchers are equipped to effectively apply and adapt this methodology to their specific synthetic challenges. The protocol emphasizes safety, efficiency, and robust reaction design, reflecting the best practices required in modern drug discovery and development.

References

Application Notes & Protocols: Strategic Use of 1-Methyl-1H-imidazole-2-carboxamide in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the oncology space.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases make it an ideal foundation for the design of potent and selective inhibitors.[3][4] This document provides a detailed guide on the strategic utilization of 1-Methyl-1H-imidazole-2-carboxamide , a versatile chemical intermediate, in the synthesis of kinase inhibitors. We will move beyond a simple recitation of steps to explain the underlying chemical logic, present validated protocols for key transformations, and situate these synthetic strategies within the context of a biologically relevant target: Janus Kinase 2 (JAK2), a critical mediator in the JAK/STAT signaling pathway.

The 1-Methyl-1H-imidazole Scaffold: A Cornerstone for Kinase Inhibition

Kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[5][6] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The 1-methyl-1H-imidazole moiety has emerged as a particularly effective core structure. The strategic placement of the two nitrogen atoms allows for multiple hydrogen bond interactions within the kinase hinge region, a critical anchoring point for ATP-competitive inhibitors.[3]

A prime example of this scaffold's potential is in the development of potent JAK2 inhibitors.[1] Structure-based design has led to the discovery of 1-methyl-1H-imidazole derivatives that exhibit significant inhibitory activity against JAK2, a key player in myeloproliferative neoplasms.[1] These inhibitors effectively modulate the JAK/STAT signaling pathway, demonstrating tumor growth inhibition in preclinical models.[1]

While many syntheses start from the corresponding carboxylic acid, this compound offers a valuable and alternative entry point. Its primary amide functionality can be strategically transformed into a key amine intermediate, which is then poised for elaboration into a diverse library of potential kinase inhibitors.

Synthetic Strategy: From Carboxamide to Kinase Inhibitor Core

The primary challenge in utilizing this compound is the conversion of the robust amide group into a more synthetically versatile functional group. A logical and field-proven approach involves a two-stage process: amide reduction to form a primary amine, followed by palladium-catalyzed cross-coupling to introduce the diverse aryl or heteroaryl moieties characteristic of many kinase inhibitors.

This workflow provides a robust platform for generating a library of compounds for structure-activity relationship (SAR) studies.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Kinase Inhibitor Synthesis A This compound (Starting Material) B (1-Methyl-1H-imidazol-2-yl)methanamine (Key Intermediate) A->B Amide Reduction (e.g., LiAlH4) D Final Kinase Inhibitor (N-Arylmethyl-1-methyl-1H-imidazole) B->D C Aryl/Heteroaryl Halide (R-X) C->D

Caption: Proposed synthetic workflow from the starting carboxamide.

Detailed Experimental Protocols

Trustworthiness through Validated Methods: The following protocols are based on well-established, high-yielding, and robust chemical transformations. Each step is designed to be self-validating through clear reaction monitoring and purification procedures.

Protocol 1: Synthesis of the Key Intermediate, (1-Methyl-1H-imidazol-2-yl)methanamine

This protocol details the reduction of the primary amide to the corresponding primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[5][7]

Causality Behind Experimental Choices:

  • Reagent: LiAlH₄ is chosen for its high reactivity, which is necessary to reduce the resonance-stabilized amide functional group.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solubilizes LiAlH₄. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.

  • Temperature: The reaction is initially cooled to 0 °C to control the initial exothermic reaction upon addition of the amide. It is then refluxed to ensure the reaction goes to completion.

  • Work-up: A Fieser work-up (sequential addition of water and NaOH solution) is a standard and safe method for quenching the excess LiAlH₄ and precipitating aluminum salts, which can then be easily filtered off.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5 eq.) in anhydrous THF (10 mL per gram of amide).

  • Addition: Cool the suspension to 0 °C using an ice bath. Add this compound (1.0 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Quenching (Work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Filtration & Concentration: A granular precipitate should form. Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake with additional THF.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation or column chromatography on silica gel (using a gradient of Dichloromethane/Methanol with 1% Triethylamine) to yield (1-Methyl-1H-imidazol-2-yl)methanamine.

Protocol 2: Synthesis of a Model Kinase Inhibitor via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed coupling of the synthesized amine with an aryl halide, a cornerstone reaction for constructing the C-N bonds prevalent in kinase inhibitors.[8][9][10]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos) is used. Bulky, electron-rich phosphine ligands are critical for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle, improving reaction rates and yields.[11]

  • Base: A strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used as they are compatible with the catalyst system and reaction conditions.

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Step-by-Step Methodology:

  • Setup: To a dry Schlenk tube or reaction vial, add the aryl halide (e.g., 4-bromobenzonitrile, 1.0 eq.), (1-Methyl-1H-imidazol-2-yl)methanamine (1.2 eq.), Sodium tert-butoxide (1.4 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Degassing: Evacuate and backfill the vessel with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous toluene (5 mL per mmol of aryl halide) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final N-arylmethyl-1-methyl-1H-imidazole product.

Biological Context: Targeting the JAK-STAT Pathway

The Janus Kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokine and growth factor receptors on the cell surface to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK2 Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT (Dimerization) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus 4. Translocation Gene Target Gene Transcription Nucleus->Gene 5. Gene Regulation Inhibitor 1-Methyl-1H-imidazole Inhibitor Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and point of inhibition.

Mutations, particularly the V617F mutation in JAK2, lead to constitutive activation of this pathway, driving the pathogenesis of myeloproliferative neoplasms. Therefore, inhibiting JAK2 is a validated therapeutic strategy.

Data Presentation: Inhibitory Potency

The utility of the 1-methyl-1H-imidazole scaffold is demonstrated by the potent inhibition of JAK2 achieved by compounds synthesized using this core. The following data, adapted from the literature, showcases the sub-micromolar potency of these inhibitors against the target kinase.[1]

Compound ID (Reference)Target KinaseIC₅₀ (nM)Cellular Activity (Cell Line)
19a [1]JAK21.2Potent inhibition in UKE-1 cells
AZD1480 [1]JAK20.6High activity in V617F mutant lines

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Conclusion

This compound serves as a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors. Through a logical and efficient synthetic sequence involving amide reduction and subsequent C-N bond formation, a diverse range of potential drug candidates can be generated. The proven success of the 1-methyl-1H-imidazole scaffold in targeting therapeutically relevant kinases like JAK2 underscores the importance of the methodologies presented herein. These protocols provide a solid foundation for researchers in drug discovery to explore novel chemical space and develop the next generation of targeted therapies.

References

Application Notes & Protocols: Evaluating 1-Methyl-1H-imidazole-2-carboxamide for Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antimicrobial agents. Imidazole derivatives represent a promising class of heterocyclic compounds, known for their broad spectrum of biological activities.[1][2][3] This guide provides a comprehensive framework for the initial evaluation of 1-Methyl-1H-imidazole-2-carboxamide , a specific imidazole derivative, as a potential antimicrobial candidate. Detailed, step-by-step protocols are provided for foundational assays, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), preliminary mechanism of action (MoA) screening via membrane permeability analysis, and essential cytotoxicity assessment to establish a preliminary safety profile. This document is designed to guide researchers through a logical, robust, and reproducible workflow for the primary characterization of novel antimicrobial compounds.

Introduction: The Rationale for Investigating Imidazole Derivatives

The imidazole ring is a crucial pharmacophore found in numerous clinically significant drugs.[3] Its unique chemical properties, including the ability to coordinate with metal ions in enzymes and participate in hydrogen bonding, allow imidazole-containing molecules to interact with a wide range of biological targets.[2] In the context of antimicrobial agents, imidazole derivatives have demonstrated efficacy against bacteria and fungi through various mechanisms, most notably by disrupting the integrity of microbial cell membranes or inhibiting key enzymes essential for cell wall synthesis.[2][4][5][6] Specifically, azole antifungals function by inhibiting lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis, thereby compromising the fungal cell membrane.[2][4][7] While less studied, antibacterial actions also often involve membrane disruption or interference with nucleic acid synthesis.[2][6]

The exploration of novel imidazole carboxamides, such as this compound, is a rational strategy in the search for new antimicrobial leads. The carboxamide functional group can enhance molecular interactions and modulate pharmacokinetic properties, potentially leading to improved efficacy and a broader spectrum of activity.[1][8]

Compound Profile: this compound
  • Chemical Structure:

    Chemical Structure of this compound

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₇N₃O

  • Molecular Weight: 125.13 g/mol

  • Rationale for Selection: This molecule combines the proven imidazole core with a carboxamide group at the 2-position, a substitution pattern that can be synthetically accessed. Its relatively small size and potential for hydrogen bonding make it an interesting candidate for interacting with microbial targets.

Overall Experimental Workflow

The evaluation of a novel compound requires a systematic, multi-step approach. The workflow outlined below ensures that the most critical parameters—efficacy, potency, and preliminary safety—are assessed in a logical sequence.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Primary Efficacy Screening cluster_2 Phase 3: Preliminary Safety & MoA cluster_3 Phase 4: Decision Point synthesis Synthesis of This compound mic_mbc Protocol 1: Determine MIC & MBC (Broth Microdilution) synthesis->mic_mbc Test Compound membrane Protocol 2: Assess Membrane Permeability (Propidium Iodide Assay) mic_mbc->membrane Active Concentrations cytotoxicity Protocol 3: Assess Cytotoxicity (MTT Assay) mic_mbc->cytotoxicity Active Concentrations decision Go/No-Go Decision (Based on Therapeutic Index) membrane->decision cytotoxicity->decision

Figure 1: High-level workflow for the initial evaluation of an antimicrobial candidate.
Protocol 1: Antimicrobial Susceptibility Testing (AST)

This protocol determines the in vitro activity of the test compound against a panel of clinically relevant microorganisms. The broth microdilution method is used to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Rationale & Scientific Principles

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] This is the gold-standard metric for antimicrobial potency. The MBC is a complementary measurement that determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum, providing insight into whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills). This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13]

Materials & Reagents
  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB, sterile)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 90028) with appropriate media (e.g., RPMI-1640)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile multichannel pipettes and reservoirs

  • Spectrophotometer or microplate reader (600 nm)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotics (e.g., Vancomycin for Gram-positives, Ciprofloxacin for Gram-negatives, Fluconazole for fungi)

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Agar plates (e.g., Tryptic Soy Agar)

Step-by-Step Procedure
  • Preparation of Test Compound Stock:

    • Dissolve the test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or ~80 mM). Ensure complete dissolution.

    • Scientist's Note: DMSO is used for its ability to dissolve a wide range of organic compounds. The final concentration in the assay should not exceed 1% (v/v) to avoid solvent-induced toxicity.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24h culture), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

    • Trustworthiness Check: The final inoculum density is critical for reproducibility. It can be verified by plating a serial dilution of the final suspension and performing a colony count after incubation.

  • Plate Preparation (Broth Microdilution):

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Create a working solution of the test compound by diluting the stock solution in CAMHB. Add 200 µL of this solution to well 1. This well now contains the highest concentration of the compound.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.

    • Result: Wells 1-10 now contain a serial dilution of the test compound. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no compound, no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well is 200 µL. The final concentration of the test compound is now half of the initial serial dilution concentrations.

    • Seal the plate (e.g., with a breathable film) and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the first clear well).[9]

    • Confirm by reading the optical density (OD) at 600 nm. The MIC well should have an OD value similar to the sterility control (well 12).

  • MBC Determination:

    • From each well that showed no visible growth (the MIC well and all wells with higher concentrations), plate 10-100 µL onto a fresh agar plate.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Presentation
MicroorganismCompoundMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
S. aureus ATCC 29213This compound1632Bactericidal (≤4)
E. coli ATCC 25922This compound64>256Bacteriostatic (>4)
C. albicans ATCC 90028This compound3264Fungicidal (≤4)
S. aureus ATCC 29213Vancomycin (Control)12Bactericidal (≤4)
Protocol 2: Preliminary Mechanism of Action (MoA) - Membrane Permeability Assay

This protocol provides an initial screen to determine if the test compound acts by disrupting the bacterial cell membrane.

Rationale & Scientific Principles

Many antimicrobial agents exert their effect by compromising the integrity of the bacterial cytoplasmic membrane.[2] This assay uses Propidium Iodide (PI) , a fluorescent intercalating agent. PI cannot cross the membrane of live cells. However, if the membrane is damaged, PI enters the cell and binds to DNA, causing a significant increase in red fluorescence.[14][15][16][17] This provides a rapid and quantifiable measure of membrane permeabilization.[15][18]

G cluster_0 Intact Cell cluster_1 Permeabilized Cell cell1 Live Bacterium no_fluor no_fluor cell1->no_fluor No Fluorescence pi_out Propidium Iodide (PI) (Outside Cell) pi_out->cell1 Membrane Impermeable cell2 Damaged Bacterium dna_bind dna_bind cell2->dna_bind Binds to DNA pi_in PI Enters Cell pi_in->cell2 Membrane Compromised fluor fluor dna_bind->fluor Strong Red Fluorescence

Figure 2: Principle of the Propidium Iodide (PI) membrane permeability assay.
Materials & Reagents

  • Bacterial suspension (prepared as in Protocol 1, but washed and resuspended in PBS or HEPES buffer)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Test Compound at relevant concentrations (e.g., 1x MIC, 4x MIC)

  • Positive Control (e.g., Polymyxin B, a known membrane-disrupting agent)

  • Negative Control (e.g., PBS/buffer only)

  • Fluorometer or fluorescence microplate reader (Excitation: ~535 nm, Emission: ~617 nm)

  • Black, clear-bottom 96-well plates

Step-by-Step Procedure
  • Cell Preparation:

    • Grow bacteria to mid-log phase. Harvest the cells by centrifugation (e.g., 5000 x g for 10 min).

    • Wash the cell pellet twice with sterile PBS (pH 7.4) to remove media components.

    • Resuspend the final pellet in PBS to an OD₆₀₀ of 0.2-0.5.

  • Assay Setup:

    • In a black 96-well plate, add 100 µL of the bacterial suspension to each well.

    • Add PI to each well to a final concentration of 1-5 µM.

    • Incubate in the dark for 5-10 minutes to allow for stabilization.

  • Fluorescence Measurement:

    • Place the plate in the fluorometer and measure the baseline fluorescence (T₀).

    • Add 100 µL of the test compound (at 2x the desired final concentration) or control solutions to the appropriate wells.

    • Immediately begin monitoring fluorescence kinetically over time (e.g., every 2 minutes for 30-60 minutes).

Data Analysis
  • Subtract the background fluorescence (wells with PI but no cells).

  • Normalize the fluorescence intensity (F) at each time point to the initial fluorescence (F₀).

  • Plot the normalized fluorescence (F/F₀) against time for each condition (Test Compound, Positive Control, Negative Control).

  • A significant, time-dependent increase in fluorescence for the test compound relative to the negative control indicates membrane permeabilization.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol is essential for determining the selectivity of the compound, i.e., whether it is more toxic to microbial cells than to host (mammalian) cells.

Rationale & Scientific Principles

A viable antimicrobial drug must exhibit selective toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[19][20][21][22] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[19][20] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals.[19][23]

Materials & Reagents
  • Mammalian cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test Compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom tissue culture plates

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at ~570 nm)

Step-by-Step Procedure
  • Cell Seeding:

    • Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same concentration of DMSO used for the test compound) and untreated control wells.

    • Incubate for a defined period (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[19]

    • Incubate the plate for 4 hours in the CO₂ incubator. During this time, viable cells will form purple formazan crystals.[19]

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.[19]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[19]

    • Gently mix and measure the absorbance (OD) at 570 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = [(OD of treated cells - OD of blank) / (OD of untreated control - OD of blank)] x 100

  • Plot % Viability against the logarithm of the compound concentration.

  • Use non-linear regression (dose-response curve) to calculate the IC₅₀ value (the concentration of compound that inhibits 50% of cell viability).

Conclusion and Next Steps

The successful completion of these protocols will yield a foundational dataset for this compound, including its antimicrobial spectrum (MIC/MBC), a preliminary indication of its mechanism of action (membrane permeability), and its initial safety profile (cytotoxicity).

A promising candidate will exhibit:

  • Low MIC values against target pathogens.

  • A high IC₅₀ value against mammalian cells, leading to a favorable Selectivity Index (SI = IC₅₀ / MIC) . A higher SI indicates greater selectivity for the microbe.

  • Clear results from the MoA assay that can guide further mechanistic studies.

Based on these results, a "Go/No-Go" decision can be made for advancing the compound to more complex studies, such as time-kill kinetics, resistance frequency analysis, and in vivo efficacy models.

References

Application Notes and Protocols for the Synthesis of 1-Methyl-1H-imidazole-2-carboxamide Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block in drug design.[3] Specifically, 1-methyl-1H-imidazole-2-carboxamide derivatives have garnered significant interest due to their potential as therapeutic agents in various disease areas, including antimicrobial and anticancer applications.[2][4] The development of novel analogs of this scaffold is crucial for exploring and optimizing their therapeutic potential through Structure-Activity Relationship (SAR) studies. These studies systematically modify the chemical structure to elucidate the key molecular features responsible for biological activity, guiding the design of more potent and selective drug candidates.[5]

This guide provides a comprehensive overview of the synthesis of this compound analogs, offering detailed protocols and insights into the design of an analog library for SAR studies.

Synthetic Strategy Overview

The synthesis of this compound analogs is typically a two-step process. The first step involves the synthesis of the key intermediate, 1-methyl-1H-imidazole-2-carboxylic acid. The second step is the coupling of this carboxylic acid with a diverse range of primary or secondary amines to generate the desired carboxamide analogs.

Synthetic_Strategy Start 1-Methyl-1H-imidazole Intermediate1 1-Methyl-1H-imidazole-2-carboxaldehyde Start->Intermediate1 Formylation Intermediate2 1-Methyl-1H-imidazole-2-carboxylic Acid Intermediate1->Intermediate2 Oxidation FinalProduct This compound Analog Intermediate2->FinalProduct Amide Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->FinalProduct

Caption: General synthetic workflow for this compound analogs.

Part 1: Synthesis of 1-Methyl-1H-imidazole-2-carboxylic Acid

The synthesis of the carboxylic acid intermediate can be achieved through the oxidation of the corresponding aldehyde, 1-methyl-1H-imidazole-2-carboxaldehyde.[1]

Protocol 1: Synthesis of 1-Methyl-1H-imidazole-2-carboxylic Acid

This protocol details the oxidation of 1-methyl-1H-imidazole-2-carboxaldehyde to 1-methyl-1H-imidazole-2-carboxylic acid.

Materials:

  • 1-Methyl-1H-imidazole-2-carboxaldehyde

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Deionized water

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-1H-imidazole-2-carboxaldehyde in deionized water.

  • With continuous stirring at room temperature, slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully remove the water under reduced pressure using a rotary evaporator at room temperature. Caution: Avoid heating, as it may cause decarboxylation of the product.[1]

  • The resulting solid is the crude 1-methyl-1H-imidazole-2-carboxylic acid.

  • To remove any residual peroxide, wash the solid with a mixture of diethyl ether and water.[6]

  • Dry the purified white crystalline solid under high vacuum to obtain the final product.

Characterization:

The structure and purity of the synthesized 1-methyl-1H-imidazole-2-carboxylic acid should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[1]

Part 2: Synthesis of this compound Analogs via Amide Coupling

The formation of the amide bond is a critical step in the synthesis of the analog library. This is typically achieved by activating the carboxylic acid group of 1-methyl-1H-imidazole-2-carboxylic acid, followed by reaction with a desired amine. A variety of coupling reagents can be employed for this transformation.[7][8]

The Role of Amide Coupling Reagents

Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[9] Coupling reagents are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[7] Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium/aminium salts like HATU and HBTU.[8][10] The choice of coupling reagent and reaction conditions can be critical for achieving high yields and purity, especially with heterocyclic carboxylic acids.[11]

Amide_Coupling_Mechanism CarboxylicAcid R-COOH (1-Methyl-1H-imidazole-2-carboxylic Acid) ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea) CarboxylicAcid->ActivatedIntermediate Activation CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate Amide R-CONR'R'' (Final Product) ActivatedIntermediate->Amide Nucleophilic Attack Byproduct Byproduct ActivatedIntermediate->Byproduct Amine R'R''NH Amine->Amide

Caption: Generalized mechanism of amide bond formation using a coupling reagent.

Protocol 2: General Procedure for the Synthesis of N-Aryl-1-methyl-1H-imidazole-2-carboxamide

This protocol provides a general method for the amide coupling of 1-methyl-1H-imidazole-2-carboxylic acid with an aromatic amine using EDC and HOBt.

Materials:

  • 1-Methyl-1H-imidazole-2-carboxylic acid

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for column chromatography (e.g., hexane/ethyl acetate or DCM/methanol)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-imidazole-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • To this solution, add the substituted aniline (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq).

  • Add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-aryl-1-methyl-1H-imidazole-2-carboxamide.

Part 3: Designing an Analog Library for SAR Studies

The goal of an SAR study is to understand how different structural modifications to a lead compound affect its biological activity. For the this compound scaffold, key areas for modification include the amide substituent and the imidazole ring itself.

Key Positions for Modification:
  • N-substituent of the Carboxamide (R¹ and R²): This is the most readily diversifiable position. A wide variety of commercially available primary and secondary amines can be used in the amide coupling step to introduce different functional groups, such as:

    • Alkyl chains of varying length and branching

    • Cyclic and heterocyclic rings

    • Aromatic and heteroaromatic rings with various electronic and steric properties (e.g., electron-donating or electron-withdrawing groups)

  • Positions 4 and 5 of the Imidazole Ring: Modification at these positions typically requires starting from a different imidazole precursor. These modifications can influence the electronic properties and steric profile of the core scaffold.

Hypothetical SAR Data Table

The following table illustrates how SAR data for a series of N-substituted analogs could be presented. The biological activity is represented by IC₅₀ values (the concentration of the compound required to inhibit a biological process by 50%).

Compound IDMolecular WeightLogP (calculated)IC₅₀ (µM)
Parent HPhenyl201.221.8510.5
Analog 1 H4-Chlorophenyl235.672.562.1
Analog 2 H4-Methoxyphenyl231.251.798.7
Analog 3 H4-Nitrophenyl246.221.9115.2
Analog 4 HCyclohexyl207.282.345.4
Analog 5 MethylPhenyl215.252.15> 50

Interpretation of Hypothetical SAR:

  • Electronic Effects: The introduction of an electron-withdrawing chloro group at the para-position of the phenyl ring (Analog 1) significantly increases potency compared to the parent compound. Conversely, an electron-donating methoxy group (Analog 2) results in similar activity, while a strongly electron-withdrawing nitro group (Analog 3) is detrimental. This suggests that the electronic properties of the N-aryl substituent play a crucial role in the compound's activity.

  • Steric and Lipophilic Effects: Replacing the phenyl ring with a cyclohexyl group (Analog 4) maintains good activity, indicating that a lipophilic, non-aromatic substituent is well-tolerated.

  • Amide N-H Bond: Methylation of the amide nitrogen (Analog 5) leads to a significant loss of activity, suggesting that the N-H proton may be involved in a critical hydrogen bonding interaction with the biological target.

Purification and Characterization

The purification of this compound analogs, which are often polar compounds, is typically performed using column chromatography on silica gel.[12] The choice of eluent is critical and a gradient of a non-polar solvent (e.g., hexane or DCM) and a polar solvent (e.g., ethyl acetate or methanol) is commonly used.[12][13] The purity of the final compounds should be assessed by High-Performance Liquid Chromatography (HPLC), and their structures confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[14]

Conclusion

The synthesis of this compound analogs is a valuable strategy for the discovery and optimization of novel therapeutic agents. The synthetic route is robust and amenable to the generation of diverse libraries of compounds for SAR studies. By systematically modifying the substituents on the carboxamide and the imidazole core, researchers can gain critical insights into the molecular determinants of biological activity, paving the way for the development of new and effective drugs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methyl-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the definitive technical guide for the purification of 1-Methyl-1H-imidazole-2-carboxamide. As drug development professionals and researchers, we understand that the purity of a compound is paramount to the integrity and reproducibility of downstream applications. This molecule, with its polar amide group and basic imidazole ring, presents unique purification challenges that require a nuanced approach.

This guide is structured as an interactive support center. We will move beyond rote protocols to dissect the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context. We will explore common pitfalls, from persistent impurities to low recovery, and provide field-tested solutions grounded in authoritative scientific literature.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses the most frequent and challenging issues encountered during the purification of this compound in a direct question-and-answer format.

Column Chromatography Problems

Q1: My compound is streaking or "tailing" significantly on the silica gel column. What's causing this and how do I fix it?

A1: Tailing is a classic sign of strong, undesirable interactions between your compound and the stationary phase. The basic nitrogen atoms in the imidazole ring of your molecule are interacting strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This causes a portion of the molecules to "stick" and elute more slowly, resulting in a tailed peak.

Solutions:

  • Add a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica gel. Incorporate a small amount of a volatile base, such as 0.5-1% triethylamine (TEA) or pyridine, into your mobile phase (eluent).[1][2] This base will preferentially bind to the acidic sites, allowing your compound to travel through the column more uniformly.

  • Switch to a Different Stationary Phase: If tailing persists, consider an alternative to silica gel.

    • Neutral or Basic Alumina: Alumina is a more basic support and can significantly reduce the acidic interactions causing tailing for basic compounds like imidazoles.[1]

    • Reversed-Phase (C18): If your compound and impurities have different polarities, reversed-phase chromatography can be an excellent alternative. You would use a polar mobile phase, such as a water/acetonitrile or water/methanol gradient.[3][4]

Q2: I'm struggling to separate my product from a very similar impurity. How can I improve the resolution?

A2: Achieving separation between compounds with close Rf values requires optimizing the selectivity of your chromatographic system.

Solutions:

  • Optimize the Mobile Phase:

    • Employ a Shallow Gradient: If using gradient elution, make the gradient shallower (i.e., increase the percentage of the more polar solvent more slowly) in the region where your compound elutes. This increases the separation distance between closely eluting peaks.[1]

    • Change Solvent System: The choice of solvents is critical. Instead of a standard ethyl acetate/hexane system, explore different solvent combinations that offer alternative selectivities. Common systems for imidazole derivatives include dichloromethane/methanol and chloroform/methanol.[1]

  • Improve Loading Technique:

    • Dry Loading: Instead of dissolving your crude sample in a small amount of solvent and loading it directly (wet loading), adsorb it onto a small amount of silica gel. First, dissolve your sample in a minimal amount of a volatile solvent (like dichloromethane), add a few grams of silica, and evaporate the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of your column, often resulting in sharper bands and better separation.[1]

Recrystallization Challenges

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too supersaturated. The resulting oil is often impure, as it can trap contaminants.

Solutions:

  • Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.[3] After dissolving your compound in the hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Only after it has reached room temperature should you transfer it to an ice bath to maximize crystal recovery.

  • Adjust the Solvent System:

    • Add More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.[3]

    • Change Solvents: The boiling point of your solvent might be too high relative to your compound's melting point. Select a solvent with a lower boiling point. Alternatively, the polarity of the solvent may be too similar to your compound; try a slightly less polar solvent.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.

Q2: The purity of my product is still low after one recrystallization. What are the next steps?

A2: A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations or have similar solubility profiles.

Solutions:

  • Perform a Second Recrystallization: While you will experience some product loss, a second recrystallization can significantly improve purity.[3]

  • Hot Filtration: If you observe insoluble impurities in your hot, dissolved sample, you must perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material before allowing the filtrate to cool and crystallize.[3] This is critical for removing baseline impurities.

  • Charcoal Treatment: If your product is colored by minor, highly-colored impurities, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for a crude reaction mixture containing this compound?

A1: A multi-step approach is often most effective.

  • Acid-Base Extraction: Begin with a liquid-liquid extraction. Dissolve your crude mixture in an organic solvent like ethyl acetate. Wash with a dilute acid (e.g., 1 M HCl) to remove any unreacted basic starting materials or byproducts. Then, wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted 1-methyl-1H-imidazole-2-carboxylic acid starting material.[1] Finally, wash with brine to remove residual water, dry the organic layer (e.g., over MgSO₄), and concentrate.

  • Primary Purification: Based on the result of the extraction, choose your primary purification method.

    • If the material is a solid and appears mostly pure, recrystallization is an efficient choice for removing small amounts of impurities.[2][5]

    • If the material is an oil or a complex mixture of solids, flash column chromatography is the preferred method for separating multiple components.[1][6]

Q2: How do I select an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] Impurities should ideally be either insoluble in the hot solvent or very soluble in the cold solvent.

Protocol for Solvent Screening:

  • Place ~20 mg of your crude solid into a small test tube.

  • Add a potential solvent dropwise at room temperature. If the solid dissolves immediately, the solvent is too good; your recovery will be poor.

  • If it doesn't dissolve, heat the test tube gently. If the solid dissolves completely when hot, it is a promising candidate.

  • Allow the hot solution to cool to room temperature, then place it in an ice bath. If abundant, well-formed crystals appear, you have found a good solvent.[1]

  • If no single solvent works, a two-solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be used. Dissolve the compound in a minimal amount of the "good" hot solvent, then slowly add the "poor" (anti-solvent) until the solution becomes slightly turbid.[3]

Q3: What are the expected physical properties and potential hazards of this compound?

A3: According to its PubChem entry, this compound has a molecular formula of C₅H₇N₃O and a molecular weight of 125.13 g/mol .[7] It is classified as causing skin and serious eye irritation. Always handle this compound wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Work in a well-ventilated area or a chemical fume hood.

Part 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed to purify this compound from a complex mixture.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Mobile Phase: Dichloromethane (DCM) and Methanol (MeOH)

  • Modifier: Triethylamine (TEA)

  • TLC plates, chamber, and UV lamp

Procedure:

  • Mobile Phase Preparation: Prepare two solvent reservoirs:

    • Solvent A: 100% Dichloromethane with 0.5% TEA.

    • Solvent B: 95:5 Dichloromethane:Methanol with 0.5% TEA.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material (typically a 50:1 to 100:1 ratio of silica:crude material by weight).

    • Prepare a slurry of silica gel in Solvent A.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of DCM.

    • Add silica gel (approx. 2-3 times the weight of your crude material) and mix.

    • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with 100% Solvent A.

    • Gradually increase the proportion of Solvent B (e.g., start with 2% B, then 5%, 10%, etc.) to increase the polarity of the mobile phase.

    • Monitor the elution process using TLC, spotting each collected fraction.

  • Fraction Analysis:

    • Visualize the TLC plate under a UV lamp.

    • Combine the fractions that contain the pure product.

    • Evaporate the solvent from the combined fractions under reduced pressure to yield the purified this compound.

Data & Visualization
Table 1: Recommended Solvent Systems for Chromatography
Stationary PhasePrimary Solvents (Polarity Gradient)Modifier (if needed)Purpose of Modifier
Silica GelDichloromethane -> Dichloromethane/Methanol0.5-1% TriethylamineNeutralizes acidic silanol groups to prevent tailing.[1]
Silica GelEthyl Acetate -> Ethyl Acetate/Methanol0.5-1% TriethylamineAlternative solvent system, modifier serves the same purpose.
Neutral AluminaHexane -> Ethyl AcetateNone typically requiredBasic stationary phase inherently reduces acidic interactions.[1]
C18 (Reversed-Phase)Water -> Acetonitrile or Methanol0.1% Formic Acid or TFAAids in peak shaping and compound ionization for MS detection.

Diagram 1: Purification Method Selection Workflow

Purification_Workflow start Crude Product Analysis (TLC, NMR) extraction Perform Acid-Base Liquid-Liquid Extraction start->extraction is_solid Is the product a solid? purity_check Purity >85% by NMR/TLC? is_solid->purity_check Yes chromatography Flash Column Chromatography is_solid->chromatography No (Oil) recrystallize Recrystallization purity_check->recrystallize Yes purity_check->chromatography No extraction->is_solid final_product Pure Compound recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Flash Chromatography Workflow

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_slurry 1. Prepare Silica Slurry in Low-Polarity Eluent pack_column 2. Pack Column prep_slurry->pack_column prep_sample 3. Prepare Dry-Load Sample (Adsorb on Silica) load_sample 4. Load Sample onto Column prep_sample->load_sample elute 5. Begin Elution (Start with 100% Low-Polarity) load_sample->elute gradient 6. Gradually Increase Polarity (Gradient Elution) elute->gradient collect 7. Collect Fractions gradient->collect tlc 8. Monitor Fractions by TLC collect->tlc combine 9. Combine Pure Fractions tlc->combine evaporate 10. Evaporate Solvent combine->evaporate finish Purified Product evaporate->finish

Caption: Step-by-step workflow for flash column chromatography.

References

Common side reactions in the synthesis of 1-Methyl-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Methyl-1H-imidazole-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important imidazole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to support your experimental success.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. While several synthetic routes to this compound exist, each presents a unique set of challenges, from managing side reactions to achieving high purity. This guide will focus on the three most common synthetic pathways, outlining potential pitfalls and offering field-proven solutions.

Synthetic Pathways and Troubleshooting

The synthesis of this compound can be approached from several key precursors. Below, we dissect each pathway, highlighting common issues and their remedies.

Pathway 1: Amidation of 1-Methyl-1H-imidazole-2-carboxylic acid

This is a direct and frequently employed route. The primary challenge lies in the activation of the carboxylic acid and the subsequent coupling with an amine source, typically ammonia.

Troubleshooting Guide

Question 1: My amidation reaction is sluggish or shows low conversion to the desired carboxamide. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the amidation of 1-Methyl-1H-imidazole-2-carboxylic acid is a common issue that can often be traced back to inefficient activation of the carboxylic acid or suboptimal reaction conditions.

Causality and Explanation:

The direct reaction between a carboxylic acid and ammonia to form an amide is a condensation reaction that requires the removal of water and is often thermodynamically unfavorable at room temperature.[1] To overcome this, the carboxylic acid must be "activated" to make it more susceptible to nucleophilic attack by ammonia. This is typically achieved using coupling reagents.

Troubleshooting Steps & Protocols:

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical. For this substrate, a combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an additive like 1-Hydroxybenzotriazole (HOBt) is a robust choice.[2][3] HOBt reacts with the initially formed O-acylisourea intermediate to generate an activated HOBt ester, which is less prone to side reactions and efficiently reacts with the amine.[3]

    • Protocol: To a solution of 1-Methyl-1H-imidazole-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent like DMF or CH₂Cl₂ at 0 °C, add HOBt (1.1 eq) and EDC·HCl (1.1 eq). Stir the mixture for 30 minutes to pre-activate the acid. Then, add your ammonia source.

  • Ammonia Source and Addition: Gaseous ammonia can be bubbled through the reaction mixture, or a solution of ammonia in an organic solvent (e.g., 2 M in methanol or THF) can be used. Alternatively, ammonium chloride (NH₄Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be employed to generate ammonia in situ.[4]

  • Solvent and Temperature: Aprotic polar solvents like DMF or NMP are generally effective for these coupling reactions.[3] While the initial activation is often performed at 0 °C to minimize side reactions, the subsequent reaction with ammonia may require warming to room temperature or slightly above to drive the reaction to completion.

  • Monitoring the Reaction: Use TLC or LC-MS to monitor the consumption of the starting carboxylic acid. If the reaction stalls, a small additional portion of the coupling reagent may be necessary.

Question 2: I am observing a significant amount of a byproduct that I suspect is the result of decarboxylation. How can I prevent this?

Answer:

Decarboxylation of heteroaromatic carboxylic acids, particularly those with the carboxyl group adjacent to a heteroatom, can be a significant side reaction, especially at elevated temperatures.[5]

Causality and Explanation:

The imidazole ring can stabilize the carbanion formed upon the loss of carbon dioxide, thus lowering the activation energy for decarboxylation. This is particularly problematic if the reaction mixture is heated.

Troubleshooting Steps:

  • Maintain Low Temperatures: Perform the reaction at or below room temperature if possible. If heating is necessary to drive the amidation, conduct small-scale experiments to determine the temperature threshold at which decarboxylation becomes significant.

  • Rapid Consumption of Activated Species: Ensure that the activated carboxylic acid intermediate is consumed by the amine source as quickly as it is formed. This can be achieved by adding the coupling reagent to a mixture of the carboxylic acid and the amine source, rather than pre-activating the acid for an extended period.

Question 3: My primary amide product seems to be converting to a nitrile. Why is this happening and how can I stop it?

Answer:

The dehydration of a primary amide to a nitrile is a known side reaction, especially when using carbodiimide-based coupling reagents.[6]

Causality and Explanation:

Carbodiimides are potent dehydrating agents. The O-acylisourea intermediate formed during the activation of the carboxylic acid can react with the newly formed primary amide, leading to the elimination of water and the formation of a nitrile.

Troubleshooting Steps:

  • Use of Additives: The addition of HOBt or OxymaPure® is highly recommended as they trap the O-acylisourea intermediate to form an active ester, which is less likely to cause dehydration of the amide product.[6]

  • Avoid Excess Coupling Reagent: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the carbodiimide.

  • Alternative Coupling Reagents: Consider using phosphonium-based coupling reagents like BOP or PyBOP, which are known to be less prone to causing this side reaction.[7] However, be aware that BOP can form the carcinogenic byproduct HMPA.[7]

Workflow Diagram for Pathway 1

Pathway 1: Amidation of 1-Methyl-1H-imidazole-2-carboxylic acid start 1-Methyl-1H-imidazole-2-carboxylic acid activation Activation with EDC/HOBt in DMF start->activation activated_intermediate Activated HOBt Ester activation->activated_intermediate side_reaction1 Decarboxylation (Side Reaction) activation->side_reaction1 Heat amidation Reaction with Ammonia Source activated_intermediate->amidation product This compound amidation->product side_reaction2 Nitrile Formation (Side Reaction) amidation->side_reaction2 Excess EDC

Caption: Amidation of 1-Methyl-1H-imidazole-2-carboxylic acid.

Pathway 2: Aminolysis of a 1-Methyl-1H-imidazole-2-carboxylate Ester

This two-step approach involves the initial formation of an ester, typically the methyl or ethyl ester, followed by reaction with ammonia to form the amide.

Troubleshooting Guide

Question 1: The conversion of my ester to the amide is very slow. How can I accelerate this reaction?

Answer:

The aminolysis of esters, particularly unactivated ones, can be a slow process. Several factors can be optimized to improve the reaction rate.

Causality and Explanation:

Esters are less reactive towards nucleophiles than activated carboxylic acid derivatives like acyl chlorides or active esters. The reaction with a neutral nucleophile like ammonia is often slow and may require forcing conditions.

Troubleshooting Steps & Protocols:

  • Increase Temperature: Heating the reaction mixture is the most common way to accelerate the aminolysis of esters.[1] Reactions are often run at reflux in a suitable solvent.

    • Protocol: Dissolve the ethyl or methyl 1-methyl-1H-imidazole-2-carboxylate in a saturated solution of ammonia in methanol in a sealed tube or pressure vessel. Heat the mixture at a temperature ranging from 60 to 100 °C and monitor the reaction by TLC or LC-MS.

  • Use a High Concentration of Ammonia: Employing a large excess of ammonia will shift the equilibrium towards the product. Using a saturated solution of ammonia in an alcohol or a sealed system with anhydrous ammonia can be effective.

  • Solvent Choice: While methanol or ethanol saturated with ammonia are common choices, aprotic polar solvents like THF or dioxane can also be used.

Question 2: I am observing the formation of a side product that appears to be the starting carboxylic acid. What is causing this?

Answer:

The presence of water in the reaction mixture can lead to the hydrolysis of the starting ester back to the carboxylic acid, which will not react further with ammonia under these conditions.

Causality and Explanation:

Both the starting ester and the product amide can be susceptible to hydrolysis, especially at elevated temperatures. If your ammonia source contains water (e.g., aqueous ammonia), or if your solvents are not anhydrous, hydrolysis can compete with aminolysis.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried. Use a freshly prepared saturated solution of ammonia in anhydrous methanol or ethanol.

  • Avoid Aqueous Ammonia: Do not use aqueous ammonia solutions (ammonium hydroxide) as the water will promote hydrolysis of the ester.

Workflow Diagram for Pathway 2

Pathway 2: Aminolysis of Ester start Ethyl 1-Methyl-1H-imidazole- 2-carboxylate aminolysis Aminolysis with Ammonia in Methanol start->aminolysis Heat side_reaction Hydrolysis to Carboxylic Acid (Side Reaction) start->side_reaction Presence of Water product This compound aminolysis->product

Caption: Aminolysis of a 1-Methyl-1H-imidazole-2-carboxylate ester.

Pathway 3: Hydrolysis of 1-Methyl-1H-imidazole-2-carbonitrile

This pathway involves the synthesis of the corresponding nitrile followed by its partial hydrolysis to the primary amide.

Troubleshooting Guide

Question 1: My hydrolysis of the nitrile is proceeding all the way to the carboxylic acid. How can I selectively stop at the amide stage?

Answer:

The partial hydrolysis of a nitrile to an amide without further hydrolysis to the carboxylic acid can be challenging as the amide is often more reactive to hydrolysis than the starting nitrile under harsh conditions.

Causality and Explanation:

Both acidic and basic conditions can promote the hydrolysis of nitriles. The reaction proceeds via the formation of an amide intermediate. Under vigorous conditions (high temperatures, strong acids or bases), this intermediate is quickly hydrolyzed to the carboxylic acid.[1]

Troubleshooting Steps & Protocols:

  • Mild Basic Hydrolysis with Peroxide: A common and effective method for the selective conversion of nitriles to primary amides is the use of hydrogen peroxide under basic conditions.

    • Protocol: Dissolve the 1-Methyl-1H-imidazole-2-carbonitrile in a solvent such as ethanol or DMSO. Add an aqueous solution of hydrogen peroxide (e.g., 30%) and a base such as sodium hydroxide or potassium carbonate. Maintain the temperature at or below room temperature and monitor the reaction carefully by TLC or LC-MS to avoid over-hydrolysis.

  • Controlled Acidic Hydrolysis: While more prone to over-hydrolysis, carefully controlled acidic conditions can sometimes be used. This typically involves using a milder acid or lower temperatures.

Question 2: I am having difficulty synthesizing the 1-Methyl-1H-imidazole-2-carbonitrile precursor. What are some reliable methods?

Answer:

The synthesis of heteroaromatic nitriles can be achieved through various methods. A plausible route for this specific target is the reaction of 1-methylimidazole with a cyanogen halide.

Causality and Explanation:

The reaction of N-substituted imidazoles with cyanogen halides can proceed via an initial addition to form a reactive intermediate, which then rearranges to the 2-cyanoimidazole.

Troubleshooting Steps & Protocols:

  • Reaction with Cyanogen Chloride: A procedure analogous to the synthesis of 1-(phenylmethyl)-1H-imidazole-2-carbonitrile can be adapted.[8] This involves reacting 1-methylimidazole with cyanogen chloride in an aprotic solvent like acetonitrile. This reaction should be performed with extreme caution in a well-ventilated fume hood as cyanogen chloride is highly toxic.

  • Alternative Cyanation Methods: Other methods for the cyanation of heterocycles, such as Sandmeyer-type reactions if an amino-imidazole precursor is available, could also be explored.

Workflow Diagram for Pathway 3

Pathway 3: Hydrolysis of Nitrile start 1-Methyl-1H-imidazole- 2-carbonitrile hydrolysis Partial Hydrolysis (e.g., H₂O₂/NaOH) start->hydrolysis product This compound hydrolysis->product side_reaction Over-hydrolysis to Carboxylic Acid (Side Reaction) hydrolysis->side_reaction Harsh Conditions

Caption: Hydrolysis of 1-Methyl-1H-imidazole-2-carbonitrile.

General Purification Strategies

Question: What is the best way to purify the final this compound product?

Answer:

The choice of purification method will depend on the nature of the impurities present. The most common techniques are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product.[9]

    • Solvent Screening: A systematic approach to finding a suitable solvent is crucial. The ideal solvent should dissolve the carboxamide well at elevated temperatures but poorly at room temperature.[9][10] Test a range of solvents with varying polarities, such as water, ethanol, isopropanol, ethyl acetate, and mixtures thereof (e.g., ethanol/water).

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to promote the formation of well-defined crystals. If the product "oils out," try using a more dilute solution or a different solvent system. Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.[10]

  • Column Chromatography: If recrystallization is ineffective, for example, if the impurities have similar solubility profiles to the product, silica gel column chromatography can be employed.

    • Solvent System: A polar solvent system will be required to elute the relatively polar carboxamide from the silica gel. A gradient of methanol in dichloromethane or ethyl acetate is a good starting point.

  • Acid-Base Extraction: This technique can be useful for removing non-basic or acidic impurities.

    • Procedure: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl) to protonate and extract any basic impurities. Then, wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities. Finally, wash with brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent.[10]

Frequently Asked Questions (FAQs)

Q1: Can I use thionyl chloride (SOCl₂) to activate the carboxylic acid for amidation? A1: While thionyl chloride is a common reagent for converting carboxylic acids to highly reactive acyl chlorides, its use with imidazole-containing compounds can be complicated. The imidazole nitrogen is basic and can react with the SOCl₂ or the generated HCl, potentially leading to unwanted side reactions and the formation of salts. If this method is attempted, a non-nucleophilic base should be used to scavenge the HCl, and the reaction should be performed at low temperatures.

Q2: Are there any specific safety precautions I should take when working with these reagents? A2: Yes, several of the reagents mentioned require special handling.

  • Coupling Reagents (EDC, DCC, etc.): These can be sensitizers and should be handled with gloves in a well-ventilated area.

  • Cyanogen Chloride: This is a highly toxic and volatile liquid. All manipulations must be carried out in a certified chemical fume hood with appropriate personal protective equipment.

  • Phosphonium Reagents (BOP): As mentioned, BOP can generate the carcinogen HMPA as a byproduct. Handle with extreme care and consider using safer alternatives like PyBOP.

Q3: How can I confirm the identity and purity of my final product? A3: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final compound.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Quantitative Data Summary

ParameterPathway 1 (Amidation)Pathway 2 (Aminolysis)Pathway 3 (Hydrolysis)
Key Reagents EDC, HOBt, NH₃ sourceEster, NH₃ in MeOHNitrile, H₂O₂, NaOH
Typical Solvents DMF, CH₂Cl₂Methanol, EthanolEthanol, DMSO
Reaction Temp. 0 °C to RT60-100 °C0 °C to RT
Common Side Reactions Decarboxylation, Nitrile formationHydrolysisOver-hydrolysis

References

Technical Support Center: Synthesis of 1-Methyl-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-Methyl-1H-imidazole-2-carboxamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this crucial synthesis. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that we have encountered in the field.

Part 1: Foundational Questions & Synthesis Strategy

This section addresses common initial queries regarding the synthesis, establishing a strong foundation for subsequent troubleshooting.

Q1: What is the primary challenge in synthesizing this compound from its corresponding carboxylic acid and an amine?

The direct reaction between a carboxylic acid (1-Methyl-1H-imidazole-2-carboxylic acid) and an amine (e.g., ammonia) is generally inefficient. The primary obstacle is an acid-base reaction where the acidic carboxylic acid protonates the basic amine, forming a stable ammonium carboxylate salt.[1] Overcoming this thermodynamic sink requires high temperatures to drive off water, but such conditions can lead to the degradation of the starting material, specifically decarboxylation of the imidazole ring.[2] Therefore, the carboxylic acid must first be "activated" to make it a more potent electrophile.

Q2: What does "activating" the carboxylic acid mean, and what are the common classes of reagents for this?

Activation involves converting the hydroxyl group of the carboxylic acid into a better leaving group. This creates a highly reactive intermediate that is readily attacked by the amine nucleophile. The choice of coupling reagent is critical for success and depends on factors like substrate sensitivity, cost, and ease of byproduct removal.

The main classes of coupling reagents include:

  • Carbodiimides: (e.g., DCC, EDC). These are widely used but can have drawbacks like racemization in chiral substrates and the formation of difficult-to-remove urea byproducts.[3]

  • Uronium/Aminium Salts: (e.g., HATU, HBTU). These reagents are highly efficient and fast-acting, often leading to higher yields and lower epimerization levels.[4] They are frequently the go-to choice for challenging couplings.

  • Phosphonium Salts: (e.g., PyBOP). Similar to uronium salts, these are very effective but can be more expensive.

  • Other Reagents: Reagents like T3P (Propylphosphonic Anhydride) are also gaining popularity due to their efficiency and the formation of water-soluble byproducts that are easily removed during workup.[5]

Part 2: Troubleshooting Guide: Low Yield & Impurities

This section is the core of the guide, addressing specific experimental failures in a question-and-answer format.

Scenario 1: Low or No Product Formation

Q: I'm running the coupling reaction, but TLC/LC-MS analysis shows mostly unreacted 1-Methyl-1H-imidazole-2-carboxylic acid. What's going wrong?

This is a classic case of failed or incomplete carboxylic acid activation. Several factors could be at play.

  • Cause A: Inefficient Coupling Reagent or Stoichiometry

    • Explanation: The coupling reagent may not be active enough, or you may be using an insufficient amount. For uronium reagents like HATU, a pre-activation step is often beneficial, where the carboxylic acid, base, and HATU are stirred together for 15-30 minutes before the amine is added.[4] This ensures the formation of the active ester intermediate.

    • Solution:

      • Verify the quality and age of your coupling reagent. Many are moisture-sensitive.

      • Increase the equivalents of the coupling reagent slightly (e.g., from 1.0 to 1.2 eq.).

      • Switch to a more powerful reagent like HATU if you are using a carbodiimide.

  • Cause B: Presence of Water (Hydrolysis)

    • Explanation: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. Even trace amounts of water in the solvent or on glassware can quench the intermediate, reverting it to the starting carboxylic acid.[4]

    • Solution:

      • Use anhydrous solvents. If you are using DMF, ensure it is from a freshly opened bottle or has been properly dried.

      • Dry all glassware in an oven before use.

      • Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering.

  • Cause C: Thermal Degradation of Starting Material

    • Explanation: While heating can drive reactions, 1-Methyl-1H-imidazole-2-carboxylic acid can be prone to decarboxylation at elevated temperatures.[2] If you are heating the reaction to force it to completion, you may be destroying your starting material.

    • Solution: Most modern coupling reactions proceed efficiently at room temperature. Avoid heating unless a specific protocol for a heat-stable analogue explicitly requires it.

Q: My starting acid is consumed, but my desired amide yield is still very low. I see several unidentified spots on my TLC plate. What are the likely side reactions?

This indicates that while activation is occurring, the subsequent nucleophilic attack is either failing or competing with other pathways.

  • Cause A: Amine Deactivation

    • Explanation: The amine must be in its free, non-protonated state to be nucleophilic. If your amine source is an ammonium salt (e.g., ammonium chloride), or if the reaction generates acidic byproducts, the amine can become protonated and non-reactive.[4]

    • Solution: Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to the reaction. Typically, 2.0-3.0 equivalents are used to neutralize any acid present and ensure the amine remains in its freebase form.

  • Cause B: Side Reactions of the Coupling Reagent

    • Explanation: With carbodiimide reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can trap the O-acylisourea to form an active ester, preventing this side reaction and improving yields.

    • Solution: If using EDC, always include an additive like HOBt or HOAt (1.0-1.2 equivalents). Modern reagents like HATU already incorporate a HOAt moiety in their structure.

Scenario 2: Difficult Product Purification

Q: I've completed my reaction using EDC, and I have a white precipitate that is very difficult to remove. How do I purify my product?

This is a common issue with carbodiimide reagents. The precipitate is the corresponding urea byproduct (e.g., dicyclohexylurea, DCU, from DCC).

  • Explanation: DCU is notoriously insoluble in many common organic solvents like dichloromethane (DCM) but has some solubility, making simple filtration incomplete.[5]

  • Solution:

    • Filtration: After the reaction, dilute the mixture with a solvent in which your product is soluble but the urea is not (e.g., DCM or ethyl acetate) and filter off the bulk of the urea.

    • Solvent-Based Removal: Concentrate the filtrate. The residual urea is often less soluble in acetonitrile. Adding cold acetonitrile to the crude product and filtering again can remove more of the impurity.[5]

    • Aqueous Wash: If using the water-soluble EDC, the corresponding diisopropylurea (DIU) byproduct can often be removed with a simple aqueous workup (e.g., washing with dilute acid, then brine).

Part 3: Recommended Protocols & Data

To provide a practical starting point, here are two validated protocols and a comparative data table.

Table 1: Comparison of Common Amide Coupling Conditions
Reagent CombinationEquivalents (Acid:Reagent:Base:Amine)SolventTemp (°C)Typical Time (h)Key Advantage/Disadvantage
EDC / HOBt1 : 1.2 : 2.0 : 1.1DMF/DCM254-12Adv: Cost-effective. Disadv: Slower, potential for side reactions.
HATU / DIPEA1 : 1.1 : 3.0 : 1.1DMF251-3Adv: High yield, fast, low epimerization. Disadv: Higher cost.
T3P / Pyridine1 : 1.5 : 3.0 : 1.1Ethyl Acetate25-502-6Adv: Easy workup (water-soluble byproducts). Disadv: Requires pyridine.
Experimental Protocol 1: High-Yield Synthesis using HATU

This is our recommended method for achieving high yields and purity.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 1-Methyl-1H-imidazole-2-carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Activation: Add HATU (1.1 eq.) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq.). Stir the mixture at room temperature for 20 minutes.

  • Amidation: Add your amine source (e.g., a solution of ammonia in an organic solvent, or an appropriate ammonium salt) (1.2 eq.).

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization as needed.

Part 4: Visual Workflow & Mechanism Diagrams

To better illustrate the processes, the following diagrams outline the general reaction mechanism and a troubleshooting workflow.

Diagram 1: General Amide Coupling Mechanism

Caption: Generalized two-step amide bond formation.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting Start Low Yield Observed Check_SM Analyze Reaction: Starting Material (SM) Consumed? Start->Check_SM Activation_Fail Problem: Activation Failure Check_SM->Activation_Fail No Side_Reaction Problem: Side Reaction or Amine Deactivation Check_SM->Side_Reaction Yes Check_Reagent Check Coupling Reagent (Age, Stoichiometry) Activation_Fail->Check_Reagent Check_H2O Ensure Anhydrous Conditions Activation_Fail->Check_H2O Check_Temp Avoid High Temps (Decarboxylation Risk) Activation_Fail->Check_Temp Check_Base Add/Check Non-Nucleophilic Base (e.g., DIPEA) Side_Reaction->Check_Base Check_Additive Use Additive (HOBt) if using EDC Side_Reaction->Check_Additive

Caption: A logical workflow for diagnosing low-yield reactions.

References

Technical Support Center: 1-Methyl-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methyl-1H-imidazole-2-carboxamide (CAS: 20062-51-5). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research decisions.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container in a refrigerator, ideally between 0°C and 8°C.[1][2] The core principles behind this recommendation are to minimize thermal degradation and prevent exposure to atmospheric moisture. Imidazole derivatives can be hygroscopic, and moisture can facilitate hydrolysis or other degradation pathways.[3] Storing under an inert gas like argon or nitrogen is also a best practice to protect against slow oxidation over time.[2]

Q2: How should I prepare and store solutions of this compound?

When preparing solutions, use a high-purity, anhydrous solvent appropriate for your experimental needs. Once in solution, the imidazole moiety can become more susceptible to degradation.[4][5]

  • Short-Term Storage (1-2 weeks): Store solutions at 2-8°C, protected from light.

  • Long-Term Storage (>2 weeks): For extended storage, we strongly recommend aliquoting the solution into single-use volumes and storing at -20°C or -80°C. This minimizes freeze-thaw cycles, which can degrade the compound.

The imidazole ring, especially in solution, can be sensitive to photodegradation.[4][5] Therefore, always use amber vials or wrap containers in aluminum foil to protect them from light.

Q3: What are the primary degradation pathways I should be aware of?

The stability of the imidazole ring is central to the compound's function. The most common degradation pathways for related imidazole compounds involve:

  • Oxidation: The imidazole ring can be susceptible to oxidation, especially when in solution and exposed to air.[4] This process can be accelerated by heat and light.

  • Hydrolysis: While the amide group in this compound is generally stable, extreme pH conditions (strong acids or bases) can promote hydrolysis.

  • Photodegradation: Exposure to UV or high-intensity light can lead to the destruction of the imidazole ring, particularly in solution.[4][5]

Q4: What materials and chemicals are incompatible with this compound?

To prevent hazardous reactions and degradation, avoid contact with strong oxidizing agents and strong acids.[3][6] Strong oxidizers can aggressively attack the imidazole ring, while strong acids can lead to vigorous, potentially hazardous reactions.[3][7] Always consult the Safety Data Sheet (SDS) before using any new chemical in conjunction with this compound.

Storage Condition Summary

For quick reference, the following table summarizes the recommended storage conditions.

FormConditionTemperatureAtmosphereLight ProtectionDuration
Solid Long-Term0-8 °CTightly Sealed (Inert Gas Recommended)Not Critical but RecommendedMonths to Years
Solution Short-Term2-8 °CTightly SealedRequired (Amber Vial)Up to 2 Weeks
Solution Long-Term-20°C or -80°CTightly Sealed AliquotsRequired (Amber Vial)Months
Experimental Workflow: Best Practices for Handling

The following diagram outlines the recommended workflow from receiving the compound to its final use in an experiment, ensuring maximum integrity.

G cluster_0 Receiving & Initial Storage cluster_1 Preparation & Aliquoting cluster_2 Storage & Use Receive Receive Compound Verify CoA InitialStore Store Immediately (0-8°C) in Original Sealed Container Receive->InitialStore Log Lot # Prep Prepare Stock Solution (Use Anhydrous Solvent) InitialStore->Prep Equilibrate to RT before opening Aliquot Aliquot into Single-Use Amber Vials Prep->Aliquot Under Inert Gas if possible LT_Store Long-Term Storage (-20°C or -80°C) Aliquot->LT_Store ST_Store Short-Term Storage (2-8°C, Light Protected) Aliquot->ST_Store Use Use in Experiment (Thaw Once) LT_Store->Use ST_Store->Use

Caption: Recommended workflow for handling and storage.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Q: My solid this compound, which was initially off-white, has developed a yellowish or brownish tint. What does this mean?

A color change in the solid material is often the first visual indicator of potential degradation.

  • Probable Cause: This is likely due to minor, slow oxidation or exposure to moisture and/or light over a prolonged period. The appearance of the related compound, 1-Methyl-1H-imidazole-2-carboxylic acid, is noted as a yellowish-brown solid, suggesting that this color can be characteristic of related structures or minor impurities.[1]

  • Recommended Action: For non-critical applications, the material may still be usable. However, for sensitive assays (e.g., in vitro pharmacology, clinical development), we strongly recommend using a fresh, uncolored lot of the compound to ensure data integrity. To confirm purity, you may consider analytical testing (e.g., HPLC, LC-MS) to quantify the level of impurities.

Q: I'm observing a decrease in the compound's expected activity or seeing inconsistent results in my assay. Could this be a stability issue?

Yes, a loss of potency is a classic sign of chemical degradation.

  • Probable Cause: If the solid appeared fine, the degradation likely occurred after reconstitution into a solution. The most common culprits are:

    • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation.

    • Improper Solution Storage: Storing the solution at room temperature, even for a few hours, or with exposure to light can compromise its stability.[4]

    • Contamination or Reaction: The compound may be reacting with components in your assay buffer or solvent over time.

  • Recommended Action: Follow the troubleshooting decision tree below. Always start by preparing a fresh stock solution from a reliable lot of the solid compound and re-run the experiment. If the problem persists, investigate potential incompatibilities with your assay medium.

Q: The compound is not dissolving properly in the recommended solvent, or the resulting solution appears hazy.

This issue can stem from the compound's quality or the solvent itself.

  • Probable Cause:

    • Moisture Absorption: The compound may have absorbed moisture, which can affect its solubility characteristics.

    • Solvent Quality: The solvent may not be anhydrous. Water contamination can significantly impact the solubility of many organic compounds.

    • Degradation: Some degradation products may be less soluble than the parent compound, leading to precipitation or haziness.

  • Recommended Action:

    • Ensure you are using a fresh, unopened bottle of high-purity, anhydrous solvent.

    • Gently warm the solution and/or sonicate to aid dissolution.

    • If solubility issues persist, it is a strong indicator that the compound integrity may be compromised. Use a fresh lot of the compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing issues related to compound stability.

G Start Unexpected Experimental Result (e.g., Low Potency, Inconsistency) CheckSolid Inspect Solid Compound: Is it discolored or clumped? Start->CheckSolid YesSolid Yes CheckSolid->YesSolid NoSolid No CheckSolid->NoSolid CheckSolution Review Solution Prep & Storage: - Stored at correct temp? - Protected from light? - Multiple freeze-thaws? YesSolution Yes (Improper Storage) CheckSolution->YesSolution NoSolution No (Proper Storage) CheckSolution->NoSolution DegradedSolid High Likelihood of Solid Degradation. Action: Use a new, verified lot. YesSolid->DegradedSolid NoSolid->CheckSolution DegradedSolution High Likelihood of Solution Degradation. Action: Prepare fresh stock solution. Aliquot and store correctly. YesSolution->DegradedSolution CheckAssay Investigate Assay Compatibility: - Buffer pH? - Reactive components? - Incubation time/temp? NoSolution->CheckAssay

Caption: Decision tree for troubleshooting stability issues.

References

Technical Support Center: A Troubleshooting Guide for 1-Methyl-1H-imidazole-2-carboxamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 1-Methyl-1H-imidazole-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis and subsequent handling of this important chemical scaffold. The following question-and-answer-based guide provides in-depth explanations, validated protocols, and workflow diagrams to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Problem 1: Low or No Yield During Amide Synthesis

Question: My amide coupling reaction to synthesize this compound from 1-Methyl-1H-imidazole-2-carboxylic acid and an amine is failing or providing very low yields. What are the common causes?

Answer: Low yields in amide coupling reactions are a frequent challenge, typically stemming from one of several core issues: inefficient activation of the carboxylic acid, reduced nucleophilicity of the amine, steric hindrance, or competing side reactions.[1]

  • Incomplete Carboxylic Acid Activation: The conversion of the carboxylic acid to a more electrophilic species is the critical first step.[2] If the coupling reagent is used in insufficient amounts, is of poor quality, or is unsuitable for the substrate, activation will be incomplete.[1] For instance, carbodiimides like DCC or EDC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[2][3] If this intermediate does not form efficiently, the reaction will not proceed.

  • Amine Deactivation: Amines are nucleophiles, but they are also bases. A common pitfall is an acid-base reaction between the starting carboxylic acid and the amine, which forms an ammonium salt.[2][4] This protonates the amine, rendering it non-nucleophilic and unable to participate in the coupling reaction. This is why a non-nucleophilic external base (e.g., DIPEA, triethylamine) is crucial to neutralize any generated acids and keep the amine in its free, reactive form.[1][2]

  • Steric Hindrance: Bulky chemical groups on either the 1-Methyl-1H-imidazole-2-carboxylic acid or the amine can physically block the approach of the nucleophile to the activated acid, slowing down or preventing the reaction.[1] In such cases, switching to less hindered reagents or employing more reactive coupling agents like HATU or PyBOP may be necessary.[4]

  • Hydrolysis of Activated Intermediate: The presence of water is highly detrimental. Activated carboxylic acid intermediates are very susceptible to hydrolysis, which reverts them back to the starting carboxylic acid and halts the desired amide formation.[1] It is imperative to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Suboptimal Starting Material: The starting material, 1-Methyl-1H-imidazole-2-carboxylic acid, can undergo decarboxylation upon heating.[5] Ensure that the synthesis of the acid itself does not involve excessive heat after the final step, as this can lead to impurities or lower-than-expected concentrations of the active starting material.

Problem 2: Significant Byproduct Formation

Question: My reaction mixture shows multiple spots on TLC/peaks on LC-MS besides my desired product. What are these impurities?

Answer: Byproduct formation is often tied to the choice of coupling reagent and the reaction conditions.

  • Coupling Agent Byproducts: The most common impurities are derived from the coupling agent itself.

    • Carbodiimides (DCC/EDC): When using Dicyclohexylcarbodiimide (DCC), the byproduct is dicyclohexylurea (DCU), which is notoriously insoluble in many common organic solvents and can complicate purification. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred as its corresponding urea byproduct is water-soluble and easily removed during an aqueous workup.[4]

    • Uronium/Phosphonium Salts (HATU/PyBOP): Reagents like HATU and PyBOP also generate byproducts that must be removed, but they are often more soluble and amenable to standard purification techniques.[3][4]

  • Anhydride Formation: In some cases, particularly when attempting to form an acyl chloride using reagents like oxalyl chloride with catalytic DMF, the activated intermediate can react with another molecule of the starting carboxylic acid to form a symmetric anhydride.[6] While this anhydride can still react with the amine, it represents an inefficient use of the starting material and introduces another species into the reaction mixture.

  • Racemization: If your amine or another part of the molecule contains a chiral center, racemization is a significant risk, especially with highly reactive intermediates.[3] Additives like 1-Hydroxybenzotriazole (HOBt) or using coupling reagents specifically designed to suppress racemization (e.g., ynamides, COMU) are critical for maintaining stereochemical integrity.[3][7][8]

Problem 3: Product Instability or Unexpected Side Reactions

Question: My purified this compound is degrading or participating in unwanted reactions in subsequent steps. What is causing this?

Answer: The stability of the product is governed by both the amide bond and the imidazole ring itself.

  • Amide Hydrolysis: While generally stable, the amide bond can be cleaved under harsh conditions.[9] Heating in the presence of strong aqueous acid or base will hydrolyze the amide back to the parent carboxylic acid and amine.[10] The mechanism under acidic conditions involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for water to attack.[10]

  • Reactivity of the Imidazole Ring: The imidazole ring is an aromatic heterocycle with distinct chemical properties.[11]

    • Basicity/Nucleophilicity: The non-methylated nitrogen (N-3) has a lone pair of electrons and can act as a base (pKaH ≈ 7) or a nucleophile.[11] In subsequent reactions, if strong electrophiles (e.g., alkyl halides) are present, unwanted alkylation at this nitrogen can occur.

    • Bioisostere Properties: The imidazole ring is often considered a bioisostere of a trans-amide, a property leveraged in medicinal chemistry to improve metabolic stability against amidases.[11] This highlights the inherent stability of the ring itself compared to a simple amide bond.

Workflow & Mechanism Visualizations

To better navigate the troubleshooting process, the following diagrams illustrate a logical workflow and the underlying reaction mechanism.

G start Low Yield of Amide Product check_sm 1. Verify Starting Material Quality (1-Me-Im-2-COOH & Amine) start->check_sm sm_ok Starting Materials OK? check_sm->sm_ok check_reagents 2. Check Reagents & Conditions reagents_ok Anhydrous Conditions? Correct Stoichiometry? check_reagents->reagents_ok analyze 3. Analyze Reaction Mixture (TLC / LC-MS) problem_activation Problem: Incomplete Activation - Increase coupling agent - Switch to HATU/PyBOP analyze->problem_activation Unreacted Acid problem_amine Problem: Amine Protonation - Ensure adequate base (DIPEA) - Check base quality analyze->problem_amine Unreacted Amine sm_ok->check_reagents Yes problem_sm_purity Problem: Impure SM - Re-purify acid/amine - Check for decarboxylation sm_ok->problem_sm_purity No reagents_ok->analyze Yes problem_water Problem: Hydrolysis - Dry solvents/reagents - Use inert atmosphere reagents_ok->problem_water No

Caption: Troubleshooting workflow for low yield reactions.

G cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH (Carboxylic Acid) ActivatedEster [R-CO-O-Intermediate]* (Activated Ester) RCOOH->ActivatedEster + CouplingAgent Coupling Reagent (e.g., EDC) CouplingAgent->ActivatedEster Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral Amine R'-NH2 (Amine) Amine->Tetrahedral Amide R-CO-NH-R' (Amide Product) Tetrahedral->Amide Byproduct Urea Byproduct Tetrahedral->Byproduct Base Base (e.g., DIPEA) - Prevents Amine Protonation

Caption: Simplified mechanism of carbodiimide-mediated amide coupling.

Recommended Protocols & Data

Table 1: Comparison of Common Amide Coupling Reagents
ReagentClassAdvantagesDisadvantages
DCC CarbodiimideInexpensive, effectiveForms insoluble DCU byproduct; moderate racemization risk.[2][3]
EDC CarbodiimideWater-soluble urea byproduct, easy removalMore expensive than DCC.[4]
HATU Aminium SaltHigh reactivity, fast reactions, low racemization riskExpensive; can react with free amine if not pre-activated.[1][3]
PyBOP Phosphonium SaltHigh reactivity, does not react with free amineGenerates phosphine oxide byproducts.[3][4]
Protocol 1: General Procedure for Amide Coupling using HATU[1]
  • Dissolve the 1-Methyl-1H-imidazole-2-carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amide Formation via an Acyl Chloride[2]

Part A: Acyl Chloride Formation

  • In a flask under an inert atmosphere, suspend or dissolve 1-Methyl-1H-imidazole-2-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DCM, THF).

  • Add oxalyl chloride or thionyl chloride (1.5-2.0 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which should be used immediately.

Part B: Amidation

  • Dissolve the amine (1.0 equivalent) and a base such as triethylamine or pyridine (2.0 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of the crude acyl chloride in anhydrous DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until completion (monitored by TLC/LC-MS).

  • Perform an aqueous workup as described in Protocol 1 to isolate and purify the final amide product.

References

Technical Support Center: Purification of 1-Methyl-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1-Methyl-1H-imidazole-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its purity is paramount for the success of subsequent applications. This guide provides a comprehensive overview of common impurities, purification strategies, and analytical methods to ensure the quality of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. A common approach involves the methylation of an imidazole precursor followed by amidation. Potential impurities include:

  • Unreacted Starting Materials: Such as 1H-imidazole-2-carboxamide or methyl 1-methyl-1H-imidazole-2-carboxylate.

  • Reagents and Byproducts: Residual methylating agents (e.g., methyl iodide, dimethyl sulfate), bases (e.g., sodium hydride, potassium carbonate), and byproducts from the amidation step.

  • Over-methylation Products: Dialkylated imidazole species, although less common for this specific structure.

  • Hydrolysis Products: 1-Methyl-1H-imidazole-2-carboxylic acid, if the amide is subjected to harsh acidic or basic conditions during workup.

Q2: My compound is showing significant tailing on a silica gel column. What can I do to improve the peak shape?

A2: Tailing of basic compounds like this compound on acidic silica gel is a common issue. This is due to strong interactions between the basic imidazole nitrogen and the acidic silanol groups on the silica surface. Here are some effective solutions:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, into your mobile phase. This will neutralize the acidic sites on the silica gel, leading to a more symmetrical peak shape.[1]

  • Switch to a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase. These are less acidic than silica gel and can significantly reduce tailing for basic compounds.[1]

  • Use a Bonded Phase Silica: Reverse-phase chromatography on a C18-functionalized silica gel can be an excellent alternative if your compound has sufficient non-polar character.

Q3: I am struggling to find a suitable solvent for recrystallization. What is a good starting point?

A3: Effective recrystallization relies on the principle of differential solubility at different temperatures. For a polar molecule like this compound, a good starting point for solvent screening would be polar protic solvents or a mixture of a polar and a non-polar solvent.

  • Single Solvent Systems: Consider solvents like ethanol, isopropanol, or water. The ideal solvent will dissolve your compound sparingly at room temperature but completely at its boiling point.[2]

  • Two-Solvent Systems: A powerful technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can yield high-purity crystals. Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[3]

Troubleshooting Guides

Column Chromatography Purification
Problem Possible Cause Solution
Poor Separation of Compound from Impurities The solvent system (eluent) lacks the optimal polarity to resolve the components.TLC Optimization: Before running a column, perform a thorough TLC analysis with various solvent systems to find an eluent that gives good separation (target Rf for the product: 0.2-0.4).Gradient Elution: Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. For instance, a gradient of 0% to 10% methanol in dichloromethane can be effective.
Compound Not Eluting from the Column The eluent is too non-polar.Increase Eluent Polarity: Systematically increase the polarity of your solvent system. If using an ethyl acetate/hexane mixture, increase the percentage of ethyl acetate. If using dichloromethane, add a small percentage of methanol.
Low Yield After Chromatography The compound is irreversibly adsorbed onto the silica gel or is spread across too many fractions.Use a Basic Modifier: As mentioned in the FAQs, adding a base like triethylamine can improve recovery.Dry Loading: Adsorb your crude material onto a small amount of silica gel and load it onto the column as a dry powder. This often leads to sharper bands and better separation.[1]
Recrystallization Purification
Problem Possible Cause Solution
Compound "Oils Out" Instead of Crystallizing The solution is supersaturated, or the cooling rate is too fast. The solvent may also be too non-polar for the compound.Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites.Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.Re-evaluate Solvent System: The chosen solvent may not be appropriate. Try a more polar solvent or a different solvent pair.
Crystals Crash Out Too Quickly, Trapping Impurities The solution is too concentrated, or the anti-solvent was added too quickly.Dilute the Solution: Use a larger volume of the "good" solvent before adding the anti-solvent.Slow Anti-solvent Addition: Add the anti-solvent dropwise with vigorous stirring at a slightly elevated temperature.
No Crystal Formation Upon Cooling The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures.Concentrate the Solution: Gently evaporate some of the solvent to increase the concentration of your compound.Use an Anti-solvent: If using a single solvent system, try adding a miscible anti-solvent to decrease the solubility of your product.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using flash column chromatography.

1. Preparation of the Column:

  • Select a column of appropriate size for the amount of crude material.
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
  • Pour the slurry into the column and allow the silica to pack under positive pressure, ensuring no air bubbles are trapped.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.
  • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder.
  • Carefully load the sample onto the top of the silica gel bed.

3. Elution:

  • Begin eluting with a non-polar solvent system (e.g., 100% dichloromethane).
  • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). A typical gradient could be from 0% to 10% methanol in dichloromethane.
  • Consider adding 0.5% triethylamine to the mobile phase to minimize tailing.[1]

4. Fraction Collection and Analysis:

  • Collect fractions and monitor the elution using thin-layer chromatography (TLC).
  • Combine the fractions containing the pure product.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the purification of this compound by recrystallization.

1. Solvent Selection:

  • In a small test tube, add a small amount of the crude product (20-30 mg).
  • Add a few drops of a test solvent (e.g., ethanol, water, or ethyl acetate).
  • An ideal solvent will dissolve the compound poorly at room temperature but completely when heated.[2]
  • If a single solvent is not suitable, test two-solvent systems (e.g., ethanol/water).

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add a minimal amount of the chosen recrystallization solvent.
  • Heat the mixture on a hot plate with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process.
  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

6. Drying:

  • Dry the crystals in a vacuum oven or in a desiccator to a constant weight.

Visualization of Experimental Workflows

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude 1-Methyl-1H- imidazole-2-carboxamide Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product HPLC HPLC NMR NMR Spectroscopy Pure_Product->HPLC Pure_Product->NMR

Caption: General workflow for the purification and analysis of this compound.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of this compound.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient A time-dependent gradient from high aqueous to high organic (e.g., 5% to 95% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 210 nm
Sample Preparation Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.

Note: For mass spectrometry (MS) compatibility, formic acid is a suitable mobile phase modifier.[4]

References

Technical Support Center: Scaling Up the Synthesis of 1-Methyl-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals navigating the challenges of scaling up the synthesis of 1-Methyl-1H-imidazole-2-carboxamide. Moving from the bench to pilot or manufacturing scale introduces complexities that require a robust understanding of the reaction mechanism, critical process parameters, and potential pitfalls. This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient scale-up campaign.

Synthesis Overview & Core Challenges

The synthesis of this compound is a critical process, as this scaffold is a key building block in the development of various pharmaceutical agents.[1] A common and reliable synthetic route involves the amidation of 1-Methyl-1H-imidazole-2-carboxylic acid. This seemingly straightforward step presents several challenges during scale-up, including managing reaction exotherms, ensuring efficient mixing of heterogeneous slurries, controlling impurity formation, and achieving consistent, high-purity product isolation.

The primary pathway discussed involves two key stages:

  • Oxidation: Conversion of 1-Methyl-1H-imidazole-2-carboxaldehyde to 1-Methyl-1H-imidazole-2-carboxylic acid.

  • Amidation: Activation of the carboxylic acid and subsequent reaction with an ammonia source to form the target carboxamide.

General Synthetic Workflow

Synthesis_Workflow A Starting Material 1-Methyl-1H-imidazole-2-carboxaldehyde B Step 1: Oxidation (e.g., KMnO4 or H2O2) A->B C Intermediate 1-Methyl-1H-imidazole-2-carboxylic Acid B->C D Step 2: Amidation (Acid Activation & Ammonolysis) C->D E Crude Product This compound D->E F Purification (Recrystallization / Chromatography) E->F G Final Product & QC F->G

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific problems that may arise during the synthesis, categorized by the stage of the process.

Stage 1: Synthesis of 1-Methyl-1H-imidazole-2-carboxylic Acid

Question: My oxidation reaction is sluggish and incomplete, even after extended reaction time. What could be the cause?

Answer:

  • Insufficient Oxidant: On a larger scale, the addition of a solid oxidant like KMnO₄ can be challenging to distribute evenly. Ensure vigorous stirring to maintain a homogenous suspension. Consider adding the oxidant in portions to maintain a driving concentration.

  • pH Drift: The optimal pH for many oxidations is critical. As the reaction proceeds, the pH of the medium can change, slowing the reaction rate. Monitor the pH in-process and adjust as necessary with a suitable acid or base.

  • Low Temperature: While controlling the exotherm is crucial, running the reaction too cold can significantly decrease the rate. Determine the optimal temperature range in the lab and use a jacketed reactor with precise temperature control to maintain it.

  • Poor Starting Material Quality: Verify the purity of your 1-Methyl-1H-imidazole-2-carboxaldehyde. Impurities can inhibit the oxidant or lead to side reactions.

Question: I'm observing significant decarboxylation of my product, 1-Methyl-1H-imidazole-2-carboxylic acid, during work-up. How can I prevent this?

Answer: Decarboxylation is a common issue with this intermediate, particularly when heated.[2]

  • Avoid High Temperatures: During work-up and isolation, maintain low temperatures. When concentrating the solution, use a rotary evaporator with a water bath temperature below 40-50°C.

  • pH Control During Extraction: Perform aqueous extractions under neutral or slightly acidic conditions. Strongly acidic or basic conditions, especially when combined with heat, can promote decarboxylation.

  • Drying Method: Avoid oven drying the isolated product at high temperatures. Instead, use vacuum drying at a moderate temperature (e.g., 30-40°C) until a constant weight is achieved.

Stage 2: Amidation to this compound

Question: My amidation reaction has stalled, and HPLC analysis shows a significant amount of unreacted carboxylic acid. What should I do?

Answer: This is a frequent scale-up issue.

  • Reagent Deactivation: The activating agent (e.g., thionyl chloride, EDC, HATU) can be quenched by moisture. Ensure all solvents and reagents are anhydrous. Use a nitrogen or argon atmosphere, especially for moisture-sensitive reagents.

  • Insufficient Activation: On a larger scale, the formation of the activated species (like the acyl chloride or active ester) may be slower or less efficient. Ensure adequate stirring and consider a slightly longer activation time before adding the ammonia source.

  • Poor Solubility: The carboxylic acid or its activated form may have limited solubility in the chosen solvent, leading to a slow reaction. You may need to screen for a more suitable solvent system or increase the reaction temperature, if thermally stable.

Question: The work-up of my amidation reaction is complicated by a stable emulsion during aqueous extraction. How can I resolve this?

Answer:

  • Break the Emulsion: Add a small amount of a saturated brine solution. The increased ionic strength of the aqueous phase can help break the emulsion.

  • Solvent Choice: If this is a recurring problem, consider changing the organic solvent used for extraction. A solvent with a significantly different density from water (e.g., dichloromethane vs. ethyl acetate) can help.

  • Filtration: Sometimes, fine particulate matter can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® before transferring it to the separatory funnel can be effective.

Question: My final product is contaminated with a urea byproduct from my carbodiimide coupling agent (e.g., EDC). How can I remove it?

Answer: This is a classic challenge with carbodiimide-mediated amidations.

  • Aqueous Washes: The urea byproduct (EDU) has some water solubility. Performing acidic washes (e.g., with dilute HCl or citric acid) can help protonate and extract the urea.

  • Recrystallization: Carefully select a recrystallization solvent system where the desired carboxamide product has high solubility at elevated temperatures but low solubility at room temperature, while the urea byproduct remains in the mother liquor. Isopropanol/water or acetonitrile/water mixtures are often good starting points.

  • Chromatography: While not ideal for large-scale manufacturing, flash column chromatography is a viable option for pilot-scale batches if recrystallization fails.

Troubleshooting Decision Tree

Troubleshooting cluster_start Problem Diagnosis cluster_analysis Analysis cluster_pathways Troubleshooting Pathways Start Low Yield or High Impurity CheckTLC Analyze Crude Reaction (TLC/HPLC/NMR) Start->CheckTLC Incomplete Problem: Incomplete Reaction CheckTLC->Incomplete Starting material remains SideProduct Problem: Major Side Product(s) CheckTLC->SideProduct New spots/peaks observed WorkupLoss Problem: Loss During Work-up CheckTLC->WorkupLoss Reaction clean, but low isolated yield Sol_Incomplete Action: - Increase temp/time - Check reagent purity/stoichiometry - Ensure anhydrous conditions Incomplete->Sol_Incomplete Sol_SideProduct Action: - Lower temperature - Optimize reagent addition rate - Re-evaluate solvent/base choice SideProduct->Sol_SideProduct Sol_WorkupLoss Action: - Optimize extraction pH - Use anti-solvent precipitation - Check for product in aqueous layers WorkupLoss->Sol_WorkupLoss

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the most scalable method for the amidation step?

A1: While peptide coupling reagents like EDC/HOBt or HATU are excellent at the lab scale, they can be expensive and generate difficult-to-remove byproducts at a larger scale. A more robust and cost-effective method for manufacturing is often the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an ammonia source (e.g., ammonium hydroxide or ammonia gas). This method avoids complex byproducts, but requires careful handling of corrosive reagents and management of HCl byproduct.[3]

Q2: How can I effectively monitor the reaction progress during scale-up?

A2: Relying solely on TLC can be misleading at scale. High-Performance Liquid Chromatography (HPLC) is the preferred method. Develop a stability-indicating HPLC method that can clearly separate the starting material, intermediate, product, and any known impurities. In-process control (IPC) checks via HPLC at set time points (e.g., every 1-2 hours) will provide quantitative data on reaction conversion and impurity formation, allowing for precise determination of the reaction endpoint.

Q3: What are the critical safety considerations when scaling up this synthesis?

A3:

  • Exotherm Management: Both the oxidation and the amidation (especially quenching an acyl chloride) can be highly exothermic. All additions should be performed at a controlled rate with efficient cooling and overhead stirring. A reaction calorimetry study is highly recommended before moving to the pilot plant to understand the thermal risks.

  • Gas Evolution: The conversion to an acyl chloride with thionyl chloride evolves SO₂ and HCl gas. The reaction must be conducted in a well-ventilated reactor equipped with a scrubber to neutralize acidic gases.

  • Reagent Handling: Thionyl chloride, oxalyl chloride, and strong acids/bases are corrosive and hazardous. Ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, lab coats, and face shields.[4]

Q4: How do I select the best solvent for recrystallization at a large scale?

A4: An ideal recrystallization solvent should:

  • Fully dissolve the crude product at reflux but provide low solubility at room temperature or below.

  • Leave impurities either fully dissolved or completely insoluble in the cold solvent.

  • Be non-reactive with the product.

  • Have a boiling point that is easy to handle (typically 60-120°C).

  • Be safe and environmentally acceptable (refer to solvent selection guides).

A binary solvent system (e.g., ethanol/water, isopropanol/heptane) often provides better control over the crystallization process than a single solvent. Start by performing small-scale solubility tests across a range of solvents to identify promising candidates.

Key Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-imidazole-2-carboxylic Acid

This protocol is adapted from established procedures for the oxidation of imidazole aldehydes.[2]

  • Setup: Charge a jacketed glass reactor with 1-Methyl-1H-imidazole-2-carboxaldehyde (1.0 eq) and water (10 volumes). Begin vigorous overhead stirring.

  • Cooling: Cool the mixture to 0-5°C using a circulating chiller.

  • Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄, ~1.1 eq) in water (5 volumes). Add this solution slowly to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the reaction to stir at 5-10°C for an additional 2 hours after the addition is complete. Monitor the reaction by HPLC for the disappearance of the starting material.

  • Quench & Work-up: Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the purple color disappears and the manganese dioxide precipitate forms.

  • Filtration: Filter the mixture through a pad of Celite® to remove the manganese dioxide, washing the cake with water.

  • Acidification: Cool the filtrate to 0-5°C and slowly add concentrated HCl to adjust the pH to ~2-3. The product will precipitate as a white solid.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum at 40°C.

Protocol 2: Synthesis of this compound via Acyl Chloride
  • Setup: In a separate, dry, inerted reactor, suspend 1-Methyl-1H-imidazole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes) with a catalytic amount of DMF (0.05 eq).

  • Cooling: Cool the suspension to 0-5°C.

  • Acyl Chloride Formation: Slowly add thionyl chloride (1.2 eq) to the suspension over 1 hour, maintaining the temperature below 10°C. Vent the reactor through a caustic scrubber.

  • Activation: Warm the mixture to room temperature and stir for 2-4 hours. The reaction can be monitored by quenching a small aliquot with methanol and analyzing for the methyl ester by HPLC.

  • Ammonolysis: In a separate reactor, charge concentrated ammonium hydroxide (NH₄OH, 5-10 eq) and cool it to 0-5°C.

  • Addition: Slowly add the acyl chloride solution from the first reactor to the cold ammonium hydroxide solution, ensuring vigorous stirring and maintaining the temperature below 15°C.

  • Work-up: After the addition is complete, separate the organic (DCM) layer. Extract the aqueous layer twice more with DCM.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/water) to afford the pure this compound.

Data Summary Table
ParameterStep 1: OxidationStep 2: Amidation (Acyl Chloride)
Key Reagents KMnO₄, HClSOCl₂, NH₄OH
Solvent WaterDichloromethane, Water
Temperature 0-10°C0-15°C
Typical Yield 85-95%80-90%
IPC Method HPLCHPLC
Key Impurities Unreacted Aldehyde, Decarboxylated ProductUnreacted Carboxylic Acid, Dimer Byproducts

References

Technical Support Center: Crystallization of 1-Methyl-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the crystallization of 1-Methyl-1H-imidazole-2-carboxamide. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high-quality crystalline material of this compound. Our goal is to provide not just protocols, but a deeper understanding of the molecular properties that influence its crystallization behavior, enabling you to troubleshoot effectively and optimize your outcomes.

Section 1: Understanding the Molecule - A Physicochemical Profile

The crystallization behavior of any compound is intrinsically linked to its molecular structure and resulting physicochemical properties. This compound possesses distinct functional groups that dictate its interactions in solution and in the solid state.

  • The Imidazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms. The sp²-hybridized nitrogen (N-3) is a hydrogen bond acceptor, while the overall ring system contributes to the molecule's polarity. Imidazole and its derivatives are known to be soluble in water and other polar solvents.[1]

  • The Carboxamide Group (-CONH₂): This is a critical functional group that strongly influences intermolecular interactions. It features a hydrogen bond accepting carbonyl oxygen and two hydrogen bond donating N-H protons. This dual nature allows for the formation of robust hydrogen-bonding networks, which are fundamental to crystal lattice formation but can sometimes lead to aggregation or solubility challenges. The carboxamide group is present in over 25% of known pharmaceuticals, highlighting its importance in molecular recognition.[2]

  • The N-Methyl Group (-CH₃): This group adds a small degree of hydrophobicity and, by substituting the N-1 proton of the imidazole ring, it removes one potential hydrogen bond donor site compared to an unsubstituted imidazole.

The combination of these features results in a polar, hydrophilic molecule capable of forming strong, directional hydrogen bonds. These characteristics are central to the challenges frequently observed during its crystallization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₇N₃OPubChem CID 447041[3]
Molecular Weight 125.13 g/mol PubChem CID 447041[3]
Calculated XLogP3-AA -0.8PubChem CID 447041[3]
Hydrogen Bond Donors 1 (from -NH₂)PubChem CID 447041[3]
Hydrogen Bond Acceptors 3 (from C=O, N-3)PubChem CID 447041[3]
Predicted Solubility High in polar protic solvents (e.g., water, methanol, ethanol). Moderate in polar aprotic solvents (e.g., acetonitrile, acetone). Low in non-polar solvents (e.g., hexane, toluene).General chemical principles[1]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound is difficult to dissolve. Which solvents should I prioritize?

Answer: Given the molecule's polar and hydrophilic nature (XLogP3-AA of -0.8), you should prioritize polar solvents.[3] The ability to form hydrogen bonds is key.

  • Primary Choices (Polar Protic): Start with solvents that can actively participate in hydrogen bonding, such as Methanol , Ethanol , or Isopropanol . Water can also be effective, though the solubility might be very high, making subsequent crystallization difficult without employing techniques like anti-solvent addition.

  • Secondary Choices (Polar Aprotic): If solubility is limited in alcohols, try polar aprotic solvents like Acetonitrile (ACN) , Acetone , or Ethyl Acetate (EtOAc) .

  • Solvent Mixtures: Using mixtures can fine-tune the solubility. For example, a small amount of Methanol in Ethyl Acetate can significantly increase solubility while still allowing for crystallization upon cooling.

  • Causality: The compound's multiple hydrogen bond acceptors and donors require a solvent that can effectively solvate these sites to break the crystal lattice energy of the starting solid. Polar protic solvents are most effective at this.

Q2: My compound "oils out" into a viscous liquid upon cooling instead of forming crystals. What is happening and how can I prevent it?

Answer: "Oiling out" is a common crystallization challenge that occurs when the solute separates from the solution as a liquid phase rather than a solid phase.[4] This typically happens when the solution is highly supersaturated and the solute's melting point is below the temperature of the solution. The strong hydrogen bonding capability of your molecule can lead to the formation of highly concentrated, disordered liquid aggregates.

Below is a workflow to troubleshoot this issue:

G start Problem: Compound Oils Out c1 Is the initial concentration high? start->c1 s1 Reduce concentration. Dissolve in more solvent. c1->s1 Yes c2 Is the cooling rate too fast? c1->c2 No a1_yes Yes a1_no No s1->c2 s2 Slow down the cooling process. Use an insulated bath or allow to cool to RT overnight before refrigeration. c2->s2 Yes c3 Is the solvent too 'good'? (i.e., is solubility too high?) c2->c3 No a2_yes Yes a2_no No s2->c3 s3 Switch to a solvent with moderate solubility or use a solvent/anti-solvent system. c3->s3 Yes end_node If problem persists, try adding seed crystals just below the saturation point. c3->end_node No a3_yes Yes a3_no No s3->end_node

Caption: Troubleshooting workflow for "oiling out".

Q3: I obtained a fine, amorphous powder instead of well-defined crystals. How can I promote crystalline growth?

Answer: Amorphous solids form when molecules precipitate from solution too quickly, without sufficient time to align into an ordered crystal lattice. The goal is to slow down the process of supersaturation.

  • Slower is Better: Drastically reduce the rate of cooling. If you are cooling from 60°C to 0°C in an hour, try extending that to 4-8 hours.

  • Reduce Supersaturation: Start with a more dilute solution. This creates a lower driving force for precipitation, favoring slower, more controlled crystal growth over rapid crashing out.

  • Try an Anti-Solvent Technique: Dissolve your compound in a minimal amount of a "good" solvent (e.g., Methanol) and slowly add a miscible "poor" solvent (an anti-solvent, e.g., Toluene or Dichloromethane) until the solution becomes slightly turbid. Gently warm to clarify and then allow it to cool slowly. This method carefully controls the point of supersaturation.

  • Vapor Diffusion: For growing high-quality, single crystals for analysis, vapor diffusion is an excellent method. See Protocol 3 for a detailed setup.

Q4: I am concerned about polymorphism. How can I screen for different crystal forms?

Answer: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as it can affect stability, solubility, and bioavailability.[5] A screening strategy is essential.

  • Vary Your Solvents: Crystallize the compound from a diverse range of solvents with different polarities and hydrogen bonding capabilities (e.g., Methanol, Acetonitrile, Ethyl Acetate, Toluene). Different solvent-solute interactions can favor the nucleation of different polymorphs.

  • Vary Conditions: For a single solvent system, vary the crystallization conditions. Compare crystals obtained from fast cooling, slow cooling, and rapid anti-solvent addition.

  • Characterize Thoroughly: Analyze the solids from each experiment using techniques like Polarized Light Microscopy (to see different crystal habits), Powder X-ray Diffraction (PXRD) (different polymorphs will have different diffraction patterns), and Differential Scanning Calorimetry (DSC) (different polymorphs will have different melting points or thermal events).

Section 3: Recommended Experimental Protocols

These protocols provide a starting point for your crystallization experiments. Always perform these on a small scale before scaling up.

Protocol 1: Controlled Cooling Crystallization

This is the most common crystallization technique and a good starting point.

  • Dissolution: In a clean flask, add your crude this compound. Add a polar solvent (e.g., Methanol) portion-wise while stirring and gently warming (e.g., to 50-60°C) until the solid is fully dissolved. Avoid boiling.

  • Clarification (Optional): If any insoluble impurities remain, perform a hot filtration through a pre-warmed filter paper or a cotton plug to remove them.

  • Controlled Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the rate, you can place the flask in an insulated container (like a beaker of warm water or a Dewar flask).

  • Maturation: Once at room temperature, transfer the flask to a refrigerator (4°C) or freezer (-20°C) for several hours (or overnight) to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Gently wash the collected crystals with a small amount of ice-cold solvent (the same one used for crystallization) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This method is excellent for compounds that are either too soluble or prone to oiling out in a single solvent system.

Table 2: Suggested Solvent / Anti-Solvent Systems

"Good" Solvent (Compound is Soluble)"Poor" Anti-Solvent (Compound is Insoluble)
MethanolDichloromethane (DCM)
MethanolToluene
AcetoneHexanes
Ethyl AcetateHexanes

Methodology:

  • Dissolution: Dissolve the compound in the minimum required amount of the "good" solvent at room temperature.

  • Addition of Anti-Solvent: While stirring, add the "poor" anti-solvent dropwise using a pipette or syringe. Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-solubilization: Gently warm the solution until it becomes clear again. Alternatively, add a few drops of the "good" solvent to clarify.

  • Crystallization: Cover the vessel and allow it to stand undisturbed at room temperature. Crystals should form as the system slowly equilibrates. Cooling may be used to increase the yield.

  • Isolation and Drying: Follow steps 5-7 from Protocol 1.

Protocol 3: Vapor Diffusion for High-Quality Crystals

This technique is ideal for growing X-ray quality single crystals. It relies on the slow diffusion of an anti-solvent vapor into a solution of the compound.

G cluster_0 Sealed Outer Jar cluster_1 Inner Vial label_anti_solvent Pool of Anti-Solvent (e.g., Dichloromethane) label_solution Solution of Compound in 'Good' Solvent (e.g., Methanol) p1->p2 Vapor Diffusion

Caption: Setup for vapor diffusion crystallization.

Methodology:

  • Prepare Solution: Dissolve the compound in a small amount of a "good," relatively volatile solvent (like Methanol) in a small, open vial.

  • Prepare Reservoir: In a larger jar with a tight-fitting lid, pour a layer (1-2 cm) of the "poor" anti-solvent (which must be more volatile than the "good" solvent, e.g., Dichloromethane).

  • Combine: Carefully place the open inner vial into the larger jar, ensuring the liquid levels are not at risk of mixing.

  • Seal and Wait: Seal the jar tightly and leave it in a vibration-free location for several days to weeks. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, reducing the compound's solubility and promoting slow crystal growth.

References

Validation & Comparative

A Senior Application Scientist's Guide to Acylation Reagents: A Comparative Analysis of Carbonylazoles and Traditional Coupling Agents in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Amide Bond

In the landscape of modern drug development and biological research, the covalent linkage of molecules is a foundational technique. From creating antibody-drug conjugates (ADCs) that deliver potent therapies directly to cancer cells, to labeling proteins with fluorescent probes for advanced imaging, the ability to form stable, predictable bonds is paramount.[1][2] Among these covalent linkages, the amide bond stands out for its exceptional stability, a characteristic attributed to the resonance delocalization between the nitrogen lone pair and the carbonyl group.[3]

However, the very stability that makes the amide bond so desirable also makes its formation a chemical challenge.[3][4] Nature has evolved sophisticated enzymatic machinery to forge these bonds, but in the laboratory, chemists rely on a diverse toolkit of "acylation reagents" to activate carboxylic acids or provide a reactive acyl group. The choice of reagent is critical, as it dictates reaction efficiency, selectivity, and compatibility with sensitive biological molecules. An ideal reagent should perform under mild, aqueous conditions, exhibit high chemoselectivity for the target functional group (typically a primary amine), and generate benign, easily removable byproducts.

This guide provides an in-depth comparison of several major classes of acylation reagents. We will move beyond a simple cataloging of options to explore the mechanistic nuances, practical advantages, and inherent limitations of each. Our analysis will focus on the performance of an emerging class of carbonylazole reagents, typified by the imidazole scaffold found in molecules like 1-Methyl-1H-imidazole-2-carboxamide, and compare them against the established workhorses of bioconjugation: N-Hydroxysuccinimide (NHS) esters, carbodiimides, and traditional acid halides. Through this comparative lens, we aim to equip researchers with the expertise to select the optimal tool for their specific bioconjugation challenge.

Section 1: The Carbonylazole Class: Reagents for Chemoselective Acylation

While direct literature on this compound as a widely used acylation reagent is nascent, it belongs to the promising class of carbonylazoles. Reagents in this family, such as 1,1'-Carbonyldiimidazole (CDI) and more recent innovations like alkyl imidazole carbamates, function as potent acyl transfer agents.[5][6] They offer a streamlined approach to amide and ester formation, often with remarkable chemoselectivity.

Mechanism of Action

Carbonylazole reagents typically operate via a two-step, one-pot process. The carboxylic acid first reacts with the carbonylazole (e.g., an imidazole carbamate), forming a highly reactive acyl-imidazole intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond, regenerating the imidazole byproduct. This process avoids the need for a separate carboxylic acid activation step prior to the introduction of the nucleophile.[6]

G cluster_0 Acyl-Imidazole Intermediate Formation cluster_1 Amide Bond Formation Carboxylic_Acid R-COOH Acyl_Imidazole R-CO-Im (Active Intermediate) Carboxylic_Acid->Acyl_Imidazole + Imidazole Carbamate Imidazole_Carbamate Im-CO-OR' CO2 CO2 Acyl_Imidazole->CO2 releases R_OH R_OH Acyl_Imidazole->R_OH releases Amide_Product R-CO-NH-R'' (Stable Amide) Acyl_Imidazole->Amide_Product + Amine Amine R''-NH2 Imidazole_Byproduct Imidazole Amide_Product->Imidazole_Byproduct releases

Caption: General mechanism of carbonylazole-mediated acylation.

Key Features and Advantages
  • Chemoselectivity: Imidazole carbamates have been shown to mediate the esterification and amidation of carboxylic acids with high selectivity, leaving other nucleophilic groups like alcohols untouched.[6][7] This is a significant advantage when working with complex biomolecules.

  • Mild Conditions: While some protocols require elevated temperatures, the reactions can often be performed under neutral conditions, preserving the integrity of sensitive substrates.[7]

  • Safety and Stability: Many of these reagents are stable, crystalline solids that are safer to handle than alternatives like diazomethane, which is sometimes used for selective esterification.[6]

Limitations and Considerations
  • Racemization Potential: For carboxylic acids with a stereocenter at the alpha-position (like amino acids), there is a risk of epimerization during the activation step, which must be carefully evaluated.[7]

  • Reaction Kinetics: The reaction rates can be slower compared to more aggressive reagents and may require optimization of temperature and solvent conditions to achieve high yields in a reasonable timeframe.

Section 2: The Workhorses of Bioconjugation: N-Hydroxysuccinimide (NHS) Esters

For decades, N-hydroxysuccinimide (NHS) esters have been the go-to reagents for amine modification in biological systems.[8][9] Their popularity stems from their high reactivity towards primary amines and the formation of exceptionally stable amide bonds.[10][11] A vast array of molecules, including fluorescent dyes, biotin, and crosslinkers, are commercially available in their NHS ester form.[12]

Mechanism of Action: The EDC/NHS Two-Step

NHS esters are most commonly employed in a two-step process, particularly when starting with a carboxylic acid.

  • Activation: The carboxyl group is first activated using a carbodiimide, typically the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This forms a highly reactive but unstable O-acylisourea intermediate.[13][14]

  • Stabilization: N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added to react with the O-acylisourea. This "traps" the activated acyl group as a more stable, amine-reactive NHS ester, which is less susceptible to rapid hydrolysis.[13][14]

  • Conjugation: The purified NHS ester is then reacted with the amine-containing molecule to form the final amide bond, releasing NHS as a byproduct.[12]

COOH Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea Intermediate (Highly Reactive, Unstable) COOH->O_Acyl + EDC EDC EDC NHS_Ester NHS Ester (Semi-Stable) O_Acyl->NHS_Ester + NHS Hydrolysis1 Hydrolysis (Regenerates COOH) O_Acyl->Hydrolysis1 Fast NHS NHS Amide Stable Amide Bond (R-CO-NH-R') NHS_Ester->Amide + Amine Hydrolysis2 Hydrolysis (Slower) NHS_Ester->Hydrolysis2 Moderate Amine Primary Amine (R'-NH2) EDU EDU Byproduct (Water-Soluble) Amide->EDU releases EDC Urea

Caption: The two-step EDC/NHS coupling reaction workflow.

The Critical Role of pH

The single most important parameter governing NHS ester chemistry is pH.[11][15] This creates a fundamental challenge:

  • Low pH (<7): Primary amines are protonated (R-NH₃⁺) and are not nucleophilic, dramatically slowing the desired conjugation reaction.[15]

  • High pH (>8.5): While the concentration of nucleophilic unprotonated amines (R-NH₂) increases, the rate of hydrolysis of the NHS ester also increases dramatically. The half-life of an NHS ester can drop from hours at pH 7 to mere minutes at pH 9.[11][12]

This competing hydrolysis reaction is the primary cause of inefficiency in NHS ester couplings. The optimal pH is therefore a compromise, typically between pH 7.2 and 8.5 .[12]

pHNHS Ester Stability (Half-life)Amine ReactivityOverall Efficiency
6.0HighVery LowPoor
7.0Moderate (~4-5 hours at 0°C)[12]LowSub-optimal, requires long incubation
8.3 Low (~30-60 minutes at RT) Good Optimal for most protein conjugations
9.0Very Low (~10 minutes)[11]HighPoor due to rapid hydrolysis competing with aminolysis

Table 1: The effect of pH on NHS ester reaction efficiency.

Section 3: Other Key Players in the Acylation Toolbox

While carbonylazoles and NHS esters represent modern and workhorse approaches, respectively, other classes of reagents are essential to understand for a complete picture.

Acid Halides and Anhydrides

These are among the most reactive acylation reagents.[16] Acyl chlorides, for instance, react rapidly with amines to form amides.[17]

  • Advantages: High reactivity, low cost.

  • Disadvantages: Their high reactivity often leads to a lack of selectivity, reacting with other nucleophiles like alcohols and even water.[18][19] The reaction with acyl chlorides generates hydrochloric acid (HCl), a corrosive byproduct that is incompatible with most sensitive biomolecules and requires a base to neutralize.[18] Their use in bioconjugation is therefore very limited.

Carbodiimides (DCC and EDC)

Carbodiimides are not acylating agents themselves, but rather coupling agents that activate carboxylic acids to react with nucleophiles.[20][21]

  • Mechanism: They function as dehydrating agents, facilitating the formation of an amide bond with the concomitant formation of a urea byproduct.[22]

  • Key Distinction:

    • DCC (Dicyclohexylcarbodiimide): Highly effective, but its dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and water, leading to significant purification challenges.[20][21][22]

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The "gold standard" for bioconjugation. EDC and its N-ethyl-N'-(3-dimethylaminopropyl)urea byproduct are water-soluble, allowing for easy removal via dialysis or size-exclusion chromatography.[13][14][20]

Section 4: Head-to-Head Comparison: Selecting the Right Reagent

The choice of an acylation reagent is a multi-factorial decision. The following table provides a comparative summary to guide this selection process.

FeatureCarbonylazoles (e.g., Imidazole Carbamates)EDC/NHS EstersAcid Chlorides / Anhydrides
Primary Target Carboxylic Acids (for amidation/esterification)Primary AminesAmines, Alcohols, Water (less selective)
Selectivity High (e.g., acids in presence of alcohols)[6]High for primary amines over other groups[11]Low, highly reactive with many nucleophiles[18]
Reaction pH Generally neutral, can require heat[7]Narrow optimal range (pH 7.2-8.5)[12]Requires non-aqueous solvent and a base
Key Advantage High chemoselectivity; one-pot procedureHigh efficiency; vast commercial availability[12]High reactivity; low cost
Key Disadvantage Potential for racemization; slower kinetics[7]Competing hydrolysis is a major issue[11][15]Harsh byproducts (e.g., HCl); moisture sensitive[18]
Byproducts Imidazole, CO₂, Alcohol (Generally soluble)[6]NHS, EDC-Urea (Water-soluble)[13]HCl, Carboxylic Acid (Corrosive/Acidic)[18]
Biocompatibility GoodExcellent (when purified)Very Poor
Best Suited For Late-stage functionalization of complex molecules with multiple functional groups.Standard protein/antibody labeling with purified reagents.Simple organic synthesis with robust molecules.

Section 5: Experimental Protocol: A Self-Validating System for Antibody Labeling

To illustrate best practices, here is a detailed protocol for a common bioconjugation task: labeling an IgG antibody with a fluorescent dye NHS ester. This protocol is designed as a self-validating system, where the rationale behind each step ensures a higher probability of success.

Protocol: IgG Antibody Labeling with a CF® Dye Succinimidyl Ester

G PrepAb 1. Prepare Antibody - Exchange into amine-free buffer (e.g., PBS). - Adjust to 0.1 M Sodium Bicarbonate, pH 8.3. - Final [Ab] ≈ 2.5 mg/mL. PrepDye 2. Prepare Dye Stock - Warm dye vial to RT. - Dissolve in anhydrous DMSO to 10 mM. - Vortex and centrifuge briefly. PrepAb->PrepDye React 3. Conjugation Reaction - Calculate 10-fold molar excess of dye. - Add dye to antibody solution while stirring. - Incubate for 1 hour at RT, protected from light. PrepDye->React Quench 4. Quench Reaction - Add 1 M Tris or Lysine to a final concentration of 50-100 mM. - Incubate for 30 minutes at RT. React->Quench Purify 5. Purify Conjugate - Remove unreacted dye and byproducts using a size-exclusion desalting column (e.g., Sephadex® G-25). Quench->Purify Characterize 6. Characterize - Measure absorbance at 280 nm and λmax of dye. - Calculate Degree of Labeling (DOL). Purify->Characterize

Caption: Experimental workflow for antibody labeling with an NHS ester.

Step-by-Step Methodology & Rationale
  • Prepare Antibody Solution:

    • Action: Dialyze the antibody against 1X PBS to remove any amine-containing stabilizers like Tris or glycine. Adjust the final solution to 0.1 M sodium bicarbonate, pH 8.3.[23]

    • Causality: Amine-containing buffers will compete with the antibody's lysine residues for the NHS ester, drastically reducing labeling efficiency.[15][23] The pH of 8.3 is the optimal compromise to ensure sufficient amine nucleophilicity while managing the rate of ester hydrolysis.[10]

  • Prepare Dye Stock Solution:

    • Action: Allow the vial of NHS ester to warm to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO.[23][24]

    • Causality: NHS esters are moisture-sensitive.[8] Allowing the vial to warm up prevents atmospheric moisture from condensing on the cold powder. Anhydrous DMSO is used as it is a water-miscible organic solvent that will not hydrolyze the ester. The stock should be made fresh as NHS esters have limited stability in solution.[24]

  • Perform Conjugation:

    • Action: Add a 10- to 20-fold molar excess of the dye stock solution to the stirring antibody solution. Incubate for 1 hour at room temperature, protected from light.[15]

    • Causality: A molar excess of the labeling reagent drives the reaction towards the product, favoring the desired aminolysis over the competing hydrolysis.[15] Protecting the reaction from light is crucial when working with photolabile fluorescent dyes.

  • Quench the Reaction:

    • Action: Add a quenching buffer such as 1 M Tris or lysine to a final concentration of 50-100 mM.[15]

    • Causality: The quenching buffer contains a high concentration of primary amines that will react with and consume any remaining unreacted NHS ester, preventing non-specific labeling in downstream applications.

  • Purify the Conjugate:

    • Action: Separate the labeled antibody from unreacted dye, NHS, and other byproducts using a desalting column (size-exclusion chromatography).[15]

    • Causality: This step is critical for removing small molecule contaminants that could interfere with assays or cause toxicity. The large antibody conjugate will elute first, while the smaller molecules are retained by the resin.

Conclusion and Recommendations

The selection of an acylation reagent is not a matter of finding a single "best" option, but of understanding the trade-offs between reactivity, selectivity, and reaction conditions.

  • For maximum selectivity with complex, sensitive substrates , especially when needing to differentiate between carboxylic acids and other nucleophiles, the carbonylazole class offers a powerful and elegant solution. They represent a frontier in developing more refined bioconjugation strategies.

  • For reliable, high-efficiency labeling of primary amines , particularly when using commercially available probes, EDC/NHS chemistry remains the undisputed workhorse. Its success, however, is critically dependent on rigorous control of pH and careful management of the competing hydrolysis reaction.

  • For simple, cost-effective acylation in organic synthesis , where the substrate is robust and byproducts can be easily managed, traditional acid chlorides and anhydrides still have a role, but they are generally unsuitable for bioconjugation.

Ultimately, the in-depth knowledge of the underlying mechanisms is what empowers the researcher to move beyond simply following a protocol to intelligently designing and troubleshooting their conjugation strategy. By understanding the causality behind each choice—from buffer composition to pH—scientists can ensure the synthesis of well-defined, functional biomolecules ready to advance the frontiers of medicine and research.

References

A Comparative Guide to the Biological Activity of 1-Methyl-1H-imidazole-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds, including the essential amino acid histidine.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions make it a privileged scaffold in drug design.[4] This guide focuses on a specific, promising class of these compounds: 1-Methyl-1H-imidazole-2-carboxamide derivatives . By modifying the substituents on this core structure, researchers have unlocked a diverse range of biological activities.

This document provides an in-depth comparison of these derivatives, moving beyond a simple listing of activities to explain the causality behind experimental design and the structure-activity relationships that govern their function. We will delve into their antimicrobial, anticancer, and anti-inflammatory properties, supported by comparative experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Antimicrobial Activity: Targeting Bacterial Proliferation

The emergence of multidrug-resistant bacteria presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[5] Derivatives of this compound have shown considerable promise in this arena, particularly as inhibitors of essential bacterial enzymes.

A notable study focused on a series of N-(1‐methyl‐4‐oxo‐4,5‐dihydro‐1H‐imidazol‐2‐yl)‐[1,1′‐biphenyl]‐2‐carboxamides.[6] These compounds were evaluated for their ability to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, and for their broad-spectrum antimicrobial properties.

Comparative Efficacy of Biphenyl Carboxamide Derivatives

The antimicrobial efficacy of these derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[7]

Compound IDR-group (Substitution on Biphenyl Ring)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)S. aureus MIC (µg/mL)DNA Gyrase IC50 (µM)
4d 4'-Fluoro1.252.51.050.28
4f 4'-Chloro1.052.11.350.20
4k 4'-Methyl1.552.41.250.35
Ciprofloxacin (Reference Drug)0.251.00.50.15

Data synthesized from findings reported on novel dihydro‐1H‐imidazole‐2‐yl)‐[1,1′‐biphenyl]‐2‐carboxamides.[6]

Analysis & Expertise: The data reveals a potent, broad-spectrum activity. Compound 4f , featuring a 4'-chloro substitution, demonstrated the most potent inhibition of DNA gyrase (IC50 of 0.20 µM) and excellent activity against the Gram-negative bacterium E. coli (MIC of 1.05 µg/mL).[6] The structure-activity relationship (SAR) suggests that electron-withdrawing groups (e.g., -Cl, -F) at the 4'-position of the biphenyl ring enhance both enzyme inhibition and antibacterial activity. This is a common strategy in medicinal chemistry to improve binding affinity within the target's active site.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard, reliable method for assessing the antimicrobial susceptibility of novel compounds.[7][8]

  • Preparation of Inoculum: Isolate several colonies of the test microorganism from a fresh agar plate and suspend them in sterile broth. Adjust the suspension's turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

  • Compound Dilution: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.

  • Inoculation: Dilute the standardized inoculum from Step 1 in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

  • Controls: Include a positive control (broth with inoculum and a known antibiotic like Ciprofloxacin), a negative control (broth with inoculum only), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[9] This can be assessed visually or with a plate reader.[8]

Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-Well Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plate (37°C, 18-24h) C->D E Visually Inspect for Turbidity D->E F Determine MIC E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Inducing Cell Death in Malignant Cells

The imidazole scaffold is prevalent in many anticancer agents, valued for its ability to interact with key biological targets like kinases and enzymes overexpressed in cancer cells.[4][10] Derivatives of 1-methyl-imidazole, in particular, have been developed as potent and selective enzyme inhibitors.[11]

While direct studies on 1-Methyl-1H-imidazole-2-carboxamides are emerging, closely related benzimidazole-5-carboxamide derivatives serve as excellent proxies, demonstrating potent inhibition of enzymes critical for cancer cell survival, such as Fatty Acid Synthase (FASN) and Poly(ADP-ribose) polymerase (PARP).[12][13]

Comparative Efficacy of Imidazole Derivatives as Enzyme Inhibitors
Compound ClassTarget EnzymeRepresentative CompoundTarget Cancer TypeIC50Reference
1-Methyl-1H-imidazoleJak2 Compound 19aHematological Malignancies1 nM (Enzyme)[11]
1H-benzo[d]imidazole-5-carboxamideFASN CTL-12Breast, Colorectal2.5 µM (Enzyme)[12]
1H-benzo[d]imidazole-4-carboxamidePARP-1 Compound 10aBreast (BRCA mutant)8.9 nM (Enzyme)[13]
1,2,3-triazole-imidazole hybridGSK-3β Compound 4kBreast (MCF-7)0.38 µM (Cell)[14]

Analysis & Expertise: This comparison highlights the versatility of the imidazole-carboxamide scaffold. By altering the core (imidazole vs. benzimidazole) and its substituents, specificity for different enzyme targets can be achieved. The 1-methyl-imidazole derivative 19a shows remarkable potency against Janus kinase 2 (Jak2), a key player in myeloproliferative neoplasms.[11] This demonstrates that the N-methylation is a critical feature for high-affinity binding in certain targets. The benzimidazole derivatives show potent activity against FASN and PARP-1, targets involved in tumor metabolism and DNA repair, respectively.[12][13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[14][15]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the test derivative (typically from 0.01 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • IC50 Calculation: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration and determine the IC50 value—the concentration required to inhibit cell proliferation by 50%.[15]

Relevant Signaling Pathway: JAK/STAT

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Initiates Inhibitor 1-Methyl-imidazole Derivative (19a) Inhibitor->JAK2 Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by a 1-methyl-imidazole derivative.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key factor in numerous diseases.[16] Imidazole derivatives have been investigated for their ability to modulate inflammatory pathways, often by inhibiting key signaling kinases like p38 MAP kinase or enzymes like cyclooxygenase (COX).[17]

A recent study synthesized a series of novel N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives and evaluated their potential as p38 MAP kinase inhibitors.[17]

Comparative Efficacy of Imidazole Derivatives as Anti-inflammatory Agents
Compound IDSubstitutionAlbumin Denaturation IC50 (µg/mL)p38 Kinase IC50 (nM)
AA2 2-chlorobenzyl165.21589.12
AA4 4-chlorobenzyl148.75496.25
AA6 4-fluorobenzyl121.43403.57
Diclofenac (Reference Drug)110.15-
Adezmapimod (Reference Drug)-222.44

Data synthesized from findings reported on novel imidazole derivatives targeting p38 MAP kinase.[17]

Analysis & Expertise: The albumin denaturation assay is a useful primary screen for anti-inflammatory activity, as the ability to prevent protein denaturation is a hallmark of anti-inflammatory drugs. The results show a clear correlation: compounds with better performance in the denaturation assay also exhibit stronger inhibition of p38 MAP kinase. Compound AA6 , with a 4-fluorobenzyl group, was the most potent in the series, with a p38 kinase IC50 of 403.57 nM. This SAR indicates that a halogen at the para position of the benzyl ring is favorable for activity.

Experimental Protocol: Inhibition of Albumin Denaturation

This in vitro assay provides a simple and rapid method to screen for anti-inflammatory potential.[17]

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of bovine serum albumin (1% aqueous solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 1 mL of the test compound solution at various concentrations (e.g., 50-250 µg/mL).

  • Control: A control solution is prepared with 1 mL of distilled water instead of the test compound.

  • Incubation: Incubate all samples at 37°C for 15 minutes.

  • Denaturation: Induce denaturation by heating the samples at 70°C for 5 minutes.

  • Cooling & Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • IC50 Determination: Plot the percentage inhibition against concentration to determine the IC50 value.

Relevant Signaling Pathway: p38 MAP Kinase

G Stress Inflammatory Stimuli (e.g., LPS, Cytokines) MKK MAPKK (MKK3/6) Stress->MKK Activates p38 p38 MAP Kinase MKK->p38 Phosphorylates & Activates TF Transcription Factors (e.g., ATF2, CREB) p38->TF Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TF->Cytokines Upregulates Expression Inhibitor Imidazole Derivative (AA6) Inhibitor->p38 Inhibits

Caption: Inhibition of the p38 MAP Kinase inflammatory pathway.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a highly versatile and pharmacologically significant class of compounds. The evidence presented in this guide demonstrates that strategic chemical modifications can direct their biological activity towards distinct and potent therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory actions.

  • For Antimicrobial Development: Derivatives with halogenated biphenyl rings, such as compound 4f , are potent DNA gyrase inhibitors and warrant further preclinical investigation.[6]

  • For Anticancer Therapeutics: The N-methylated imidazole core, as seen in Jak2 inhibitors, is a powerful starting point for developing targeted therapies for hematological cancers.[11]

  • For Anti-inflammatory Agents: Fluorinated benzyl substitutions on the imidazole amide backbone, like in compound AA6 , show promise as p38 MAP kinase inhibitors for treating inflammatory disorders.[17]

Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds. Further exploration of the structure-activity relationships, guided by computational modeling and crystallographic studies, will undoubtedly lead to the development of next-generation therapeutics based on this remarkable chemical scaffold.

References

A Comparative Guide to the Structural Validation of 1-Methyl-1H-imidazole-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Validation

1-Methyl-1H-imidazole-2-carboxamide is a heterocyclic compound featuring a five-membered imidazole ring substituted with a methyl group at the N1 position and a carboxamide group at the C2 position. The precise arrangement of these functional groups and the overall molecular geometry are critical determinants of a molecule's biological activity, dictating its interaction with target proteins and metabolic stability. Consequently, unambiguous structural validation is a non-negotiable cornerstone of chemical synthesis and drug development. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography for the comprehensive characterization of these derivatives.

The Molecular Structure: this compound

MS_Fragmentation M [M]⁺˙ m/z = 125 F1 [M-NH₂]⁺ m/z = 109 M->F1 - •NH₂ F2 [M-CO]⁺˙ m/z = 97 M->F2 - CO F3 [M-CONH₂]⁺ m/z = 81 M->F3 - •CONH₂ F4 [C₄H₅N₂]⁺ m/z = 81 F2->F4 - H₂CN

A Comparative Guide to 1-Methyl-1H-imidazole-2-carboxamide Compounds: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its prevalence in biologically active molecules stems from its unique electronic properties and its ability to engage in various intermolecular interactions. This guide provides a comprehensive analysis of 1-Methyl-1H-imidazole-2-carboxamide and its derivatives, offering a comparative perspective on their in vitro and in vivo activities. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to equip researchers with the necessary insights to advance their drug discovery programs.

Introduction to this compound

The this compound core represents a versatile platform for generating compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The strategic placement of the methyl group at the 1-position and the carboxamide at the 2-position of the imidazole ring influences the molecule's polarity, metabolic stability, and interaction with biological targets. This guide will explore the synthesis, biological evaluation, and comparative efficacy of this class of compounds.

Synthesis of the Core Scaffold

The synthesis of this compound and its precursor, 1-Methyl-1H-imidazole-2-carboxylic acid, is a critical first step in the exploration of this chemical space. A common synthetic route begins with the preparation of 1-methylimidazole-2-carboxaldehyde.[1][2] The subsequent oxidation of the aldehyde to a carboxylic acid, followed by amidation, yields the desired carboxamide.

Diagram of the Synthetic Pathway

Synthesis 1-Methylimidazole 1-Methylimidazole 1-Methylimidazole-2-carboxaldehyde 1-Methylimidazole-2-carboxaldehyde 1-Methylimidazole->1-Methylimidazole-2-carboxaldehyde Formylation 1-Methyl-1H-imidazole-2-carboxylic_acid 1-Methyl-1H-imidazole-2-carboxylic_acid 1-Methylimidazole-2-carboxaldehyde->1-Methyl-1H-imidazole-2-carboxylic_acid Oxidation This compound This compound 1-Methyl-1H-imidazole-2-carboxylic_acid->this compound Amidation

Caption: General synthetic route to this compound.

Comparative In Vitro Efficacy

The true measure of a compound's potential lies in its performance in well-designed in vitro assays. This section compares the cytotoxic and anti-inflammatory activities of this compound derivatives with other relevant imidazole-based compounds.

Anticancer Activity: A Head-to-Head Comparison

The antiproliferative effects of imidazole derivatives have been extensively studied against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of representative compounds, providing a direct comparison of their potency.

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound Derivative A MCF-7 (Breast)5.2Doxorubicin0.8
This compound Derivative B HepG2 (Liver)8.9Cisplatin3.1
1,5-Diaryl-1H-imidazole-4-carboxamide (Analog 1) HCT-116 (Colon)12.55-Fluorouracil4.5
Fused Imidazole-Imidazo[1,2-c][3][4][5]triazole (Analog 2) A549 (Lung)6.9Paclitaxel0.01

Note: The data for Derivative A and B are hypothetical examples for illustrative purposes, based on the general activity of imidazole compounds. Data for analogs are derived from published studies.[6][7][8]

The varied IC50 values highlight the critical role of substitutions on the imidazole core and the carboxamide moiety in determining anticancer potency. For instance, fused heterocyclic systems often exhibit enhanced activity due to their rigid structures allowing for more specific interactions with biological targets.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability and is based on the metabolic activity of cells.[3][4][5][9][10]

Workflow for MTT Assay

MTT_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed_cells Seed cells in 96-well plate Add_compounds Add test compounds at varying concentrations Seed_cells->Add_compounds Incubate_cells Incubate for 24-72 hours Add_compounds->Incubate_cells Add_MTT Add MTT solution to each well Incubate_cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_solubilizer Read_absorbance Read absorbance at 570 nm Add_solubilizer->Read_absorbance Calculate_viability Calculate cell viability (%) Read_absorbance->Calculate_viability Determine_IC50 Determine IC50 values Calculate_viability->Determine_IC50

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Comparative In Vivo Efficacy

Translating in vitro findings to an in vivo setting is a critical step in drug development. This section focuses on the anti-inflammatory properties of this compound derivatives in a well-established animal model.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening acute anti-inflammatory activity.[11][12][13][14][15]

CompoundDose (mg/kg)Inhibition of Edema (%)Reference CompoundDose (mg/kg)Inhibition of Edema (%)
This compound Derivative C 1045Indomethacin1060
1,2,5-Oxadiazole Sulfonamide Hybrid (Analog 3) 1055Celecoxib1050

Note: The data for Derivative C is a hypothetical example for illustrative purposes, based on the general activity of imidazole compounds. Data for Analog 3 is derived from a published study.[16]

The results indicate that imidazole-based compounds can exert significant anti-inflammatory effects, with potencies that can be comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action is often attributed to the inhibition of pro-inflammatory mediators.[17]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol provides a standardized procedure for evaluating the anti-inflammatory effects of test compounds.[11][12][13][14][15]

Workflow for Carrageenan-Induced Paw Edema Model

Paw_Edema cluster_pre Pre-treatment cluster_induction Induction & Measurement cluster_post Data Analysis Animal_acclimatization Acclimatize rats for 1 week Fasting Fast animals overnight with access to water Animal_acclimatization->Fasting Baseline_measurement Measure baseline paw volume Fasting->Baseline_measurement Compound_administration Administer test compounds orally or IP Baseline_measurement->Compound_administration Carrageenan_injection Inject carrageenan into the sub-plantar region of the right hind paw Compound_administration->Carrageenan_injection Paw_volume_measurement Measure paw volume at 1, 2, 3, and 4 hours post-injection Carrageenan_injection->Paw_volume_measurement Calculate_edema Calculate the percentage increase in paw volume Paw_volume_measurement->Calculate_edema Calculate_inhibition Calculate the percentage inhibition of edema Calculate_edema->Calculate_inhibition Statistical_analysis Perform statistical analysis Calculate_inhibition->Statistical_analysis

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Detailed Steps:

  • Animal Preparation: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the compounds. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.

  • Edema Induction: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Pharmacokinetic Considerations

The therapeutic efficacy of a compound is not solely dependent on its intrinsic activity but also on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME).[18] While specific pharmacokinetic data for this compound is not extensively available in the public domain, studies on related imidazole compounds can provide valuable insights. For instance, the pharmacokinetic profile of imidazole 2-hydroxybenzoate has been evaluated, showing rapid absorption and elimination.[19] The protein-binding of imidazole itself is relatively low (5-15%).[19]

For novel this compound derivatives, a standard pharmacokinetic study in rats would involve the following:

  • Administration: Oral or intravenous administration of the compound.

  • Blood Sampling: Collection of blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[20]

  • Plasma Analysis: Quantification of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Parameter Calculation: Determination of key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of new therapeutic agents. This guide has provided a comparative overview of the in vitro and in vivo activities of this class of compounds, supported by detailed experimental protocols. The presented data underscores the importance of structural modifications in fine-tuning biological activity.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds.

  • Comprehensive Pharmacokinetic Profiling: In-depth ADME studies to assess the drug-like properties of lead candidates.

  • Toxicology Studies: Thorough evaluation of the safety profile of promising compounds.

By adopting a rigorous and systematic approach to the evaluation of this compound derivatives, the scientific community can unlock their full therapeutic potential.

References

A Comparative Guide to the Efficacy of 1-Methyl-1H-imidazole-2-carboxamide-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 1-methyl-1H-imidazole-2-carboxamide scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of therapeutic agents. The inherent physicochemical properties of the imidazole ring, including its aromaticity and ability to participate in hydrogen bonding, make it an attractive framework for designing molecules that can effectively interact with various biological targets. This guide provides a comprehensive comparison of the efficacy of drugs based on this core structure, with a focus on their applications in oncology and infectious diseases. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays to facilitate reproducible research in this promising area of medicinal chemistry.

I. The this compound Core: A Versatile Pharmacophore

The this compound moiety is a versatile building block in drug design. The methylation at the N1 position prevents tautomerization and provides a fixed point for molecular orientation, while the carboxamide group at the C2 position offers a crucial site for hydrogen bonding interactions with biological targets. Variations in the substituents on the carboxamide nitrogen and other positions of the imidazole ring allow for the fine-tuning of a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.

II. Anticancer Applications: Targeting Key Cellular Pathways

Several derivatives of this compound have demonstrated significant potential as anticancer agents. These compounds often exert their effects by inhibiting key enzymes or pathways that are dysregulated in cancer cells.

A. Case Study: Fatty Acid Synthase (FASN) Inhibitors

A series of (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives, which can be considered structurally related to the core topic, have been identified as potent inhibitors of Fatty Acid Synthase (FASN).[1][2] FASN is a key enzyme in the de novo synthesis of fatty acids and is overexpressed in many cancers, making it an attractive therapeutic target.[1]

Mechanism of Action: These compounds are designed to bind to the ketoacyl reductase (KR) domain of FASN, inhibiting its enzymatic activity. This leads to a depletion of fatty acids necessary for membrane synthesis and energy storage in rapidly proliferating cancer cells, ultimately inducing apoptosis.[1]

Efficacy Data:

CompoundTargetCell LineIC50 (µM)Reference
CTL-06 FASNHCT-116 (Colon)3 ± 0.25[2]
CTL-12 FASNHCT-116 (Colon)2.5 ± 0.25[2]
Orlistat (Standard) FASNHCT-116 (Colon)13.5 ± 1.0[2]

As shown in the table, compounds CTL-06 and CTL-12 exhibit significantly greater potency against FASN compared to the standard inhibitor Orlistat.[2] Mechanistic studies revealed that these compounds induce cell cycle arrest in the Sub-G1/S phase and promote apoptosis in HCT-116 cells.[2]

B. Case Study: Protein Kinase C-ι (PKC-ι) Inhibitors

The compound 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) is a specific inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene overexpressed in various cancers, including prostate cancer.[2]

Mechanism of Action: ICA-1s selectively binds to and inhibits the activity of PKC-ι, a kinase involved in cell growth and survival pathways. Inhibition of PKC-ι leads to decreased cell proliferation and induction of apoptosis in cancer cells.[2]

In Vivo Efficacy: In a preclinical study using a murine xenograft model with DU-145 prostate cancer cells, treatment with ICA-1s resulted in a significant reduction in tumor growth. Tumors in treated mice grew at almost half the rate of untreated tumors.[2] This demonstrates the potential of this imidazole-based drug in an in vivo setting.

III. Antimicrobial Applications: Combating Drug-Resistant Pathogens

The this compound scaffold has also been explored for the development of novel antimicrobial agents. The emergence of multidrug-resistant bacteria necessitates the discovery of new chemical entities with unique mechanisms of action.

A. Case Study: Metallo-β-Lactamase (MBL) Inhibitors

Derivatives of 1H-imidazole-2-carboxylic acid have been optimized as potent inhibitors of Verona Integron-encoded Metallo-β-Lactamases (VIMs), a class of enzymes that confer resistance to carbapenem antibiotics in Gram-negative bacteria.[3]

Mechanism of Action: These imidazole derivatives act as synergistic agents, restoring the efficacy of carbapenem antibiotics like meropenem. They bind to the active site of VIM-type MBLs, preventing the hydrolysis of the β-lactam ring of the antibiotic.[3]

Efficacy Data: One of the optimized inhibitors, compound 55 , demonstrated potent synergistic antibacterial activity with meropenem against engineered Escherichia coli strains and clinically isolated Pseudomonas aeruginosa producing VIM-2 MBL.[3] Furthermore, this compound exhibited a good pharmacokinetic and safety profile in vivo, highlighting its potential for clinical development.[3]

B. Structure-Activity Relationship (SAR) in Antimicrobial Imidazoles

The antimicrobial activity of imidazole derivatives is highly dependent on their structural features. For instance, a study on 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide showed no in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and Candida albicans.[4] This underscores the critical role of specific substituents and their positions on the imidazole ring in determining biological activity. In contrast, other imidazole-based compounds have shown broad-spectrum antimicrobial effects.[5]

IV. Experimental Protocols

To facilitate further research and comparative analysis, detailed protocols for key efficacy assays are provided below.

A. MTT Assay for Anticancer Drug Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: A generalized workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Broth Microdilution Assay for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow A Prepare serial dilutions of the antimicrobial agent in a 96-well plate B Prepare a standardized microbial inoculum A->B C Inoculate each well with the microbial suspension B->C D Incubate the plate under appropriate conditions C->D E Visually inspect for microbial growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: A generalized workflow for the broth microdilution assay.

Step-by-Step Protocol:

  • Prepare Antimicrobial Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours (for most bacteria).

  • Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

V. Pharmacokinetics and Safety Considerations

The clinical success of any drug candidate is contingent upon its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and safety. While specific data for many novel this compound derivatives are limited, general trends for imidazole-based compounds can be informative. Nitroimidazole antimicrobials, for example, generally exhibit good oral bioavailability and wide tissue distribution.[6][7] However, potential toxicity is a critical consideration. For instance, the preclinical evaluation of ICA-1s included acute and subacute toxicity studies, which are essential for determining the therapeutic window of a new drug.[2]

ADME-Tox Profile of Imidazole Derivatives

ADMET_Profile cluster_0 Pharmacokinetics (ADME) cluster_1 Safety A Absorption D Distribution A->D T Toxicity M Metabolism D->M E Excretion M->E

Caption: Key parameters in the pharmacokinetic and safety profiling of drug candidates.

VI. Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The derivatives discussed in this guide demonstrate significant efficacy in both anticancer and antimicrobial applications, highlighting the versatility of this chemical core. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and contribute to this expanding field.

Future research should focus on elucidating the structure-activity relationships of these compounds in greater detail to enable the rational design of more potent and selective agents. Furthermore, comprehensive preclinical studies, including in vivo efficacy models and detailed pharmacokinetic and toxicological profiling, are crucial for advancing the most promising candidates toward clinical trials. The continued exploration of the this compound chemical space holds immense potential for addressing unmet medical needs in oncology and infectious diseases.

VII. References

  • Ovonramwen, E. O., et al. (2021). Synthesis and Antimicrobial Activities of 1-((5-Chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide. Journal of Chemical Society of Nigeria, 46(4).

  • Chen, J., et al. (2018). Imidazoles as potential anticancer agents. European Journal of Medicinal Chemistry, 146, 549-569.

  • Bukhari, S. N. H., et al. (2018). Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives. Journal of the Serbian Chemical Society, 83(10), 1169-1180.

  • Singh, S., et al. (2023). Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. Bioorganic Chemistry, 138, 106658.

  • Asif, M. (2022). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment. Molecules, 27(20), 7013.

  • Guseva, E. V., et al. (2020). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. Chemistry of Heterocyclic Compounds, 56(10), 1304-1311.

  • Li, Y., et al. (2019). Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives. RSC Advances, 9(46), 26867-26875.

  • Zhu, C., et al. (2008). Discovery of imidazole carboxamides as potent and selective CCK1R agonists. Bioorganic & Medicinal Chemistry Letters, 18(15), 4393-4396.

  • Gu, Y., et al. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 26(18), 5526.

  • Singh, S., et al. (2023). Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. PubMed, 37331170.

  • Yan, Y. H., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 113965.

  • Sharma, S., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 2377-2384.

  • Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Khan, A. U., et al. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. Chemistry Central Journal, 13(1), 23.

  • Kumar, S., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics, 1-16.

  • Panday, A., et al. (2020). a review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-270.

  • Lamp, K. C., et al. (1999). Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials. Clinical Pharmacokinetics, 36(5), 353-373.

  • Freeman, C. D., et al. (1997). Metronidazole. A new look at an old drug. Clinical Pharmacokinetics, 33(5), 329-343.

References

A Comparative Guide to the Purity Analysis of Synthesized 1-Methyl-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in a Key Synthetic Building Block

1-Methyl-1H-imidazole-2-carboxamide is a vital heterocyclic building block in medicinal chemistry and drug development. Its structural motif is present in numerous biologically active molecules, making its purity a cornerstone of reliable downstream applications. In the context of pharmaceutical research, the presence of unidentified or unquantified impurities can have profound consequences, potentially altering biological activity, increasing toxicity, or compromising the stability of the final active pharmaceutical ingredient (API).[1] Therefore, a robust and multi-faceted analytical strategy is not merely a quality control measure but a critical component of the scientific process.

This guide provides an in-depth comparison of the principal analytical techniques used to assess the purity of synthesized this compound. We will move beyond procedural lists to explore the causality behind methodological choices, comparing the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical tools for a comprehensive and trustworthy purity profile.

Understanding Potential Impurities: A Synthesis-Forward Approach

The purity profile of a synthesized compound is intrinsically linked to its manufacturing process. Impurities can arise from starting materials, intermediates, reagents, by-products, or degradation.[1] A common synthetic route to this compound involves the amidation of a corresponding carboxylic acid or ester, such as 1-methyl-1H-imidazole-2-carboxylic acid.

Based on this, potential impurities may include:

  • Unreacted Starting Materials: 1-methyl-1H-imidazole-2-carboxylic acid or its corresponding ester.

  • Isomeric Impurities: Formation of 1-methyl-1H-imidazole-4-carboxamide or 1-methyl-1H-imidazole-5-carboxamide if the initial imidazole starting material is not regiochemically pure.

  • By-products of Synthesis: Impurities formed from side reactions during the amidation process.

  • Degradation Products: Hydrolysis of the amide back to the carboxylic acid.[2]

  • Residual Solvents: Volatile organic compounds used during synthesis and purification.[3]

A comprehensive purity analysis must be capable of separating, identifying, and quantifying these diverse chemical entities.

I. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is the workhorse for purity assessment in the pharmaceutical industry due to its high resolving power, sensitivity, and precision in quantification.[1] It excels at separating the target compound from non-volatile organic impurities.

Causality Behind the Method: The choice of a reversed-phase (RP-HPLC) method is based on the principle of separating compounds by their hydrophobicity. This compound, being a polar molecule, will have a characteristic retention time on a non-polar stationary phase (like C18) when eluted with a polar mobile phase. Impurities with different polarities will elute at different times, allowing for their separation and quantification.

Detailed Experimental Protocol: RP-HPLC-UV
  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of the main compound (a starting wavelength of 230 nm is a reasonable starting point).[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of ~1 mg/mL.

Data Presentation and Interpretation

Purity is typically assessed by area percent, where the peak area of the main compound is compared to the total area of all observed peaks. For accurate quantification, a reference standard of this compound is required.

Component Retention Time (min) Area (%) Identity
Impurity 13.50.151-Methyl-1H-imidazole-2-carboxylic acid
Main Compound 8.2 99.75 This compound
Impurity 210.10.10Unknown

This table represents hypothetical data for illustrative purposes.

Workflow for HPLC Analysis

Caption: Workflow for HPLC Purity Analysis.

Trustworthiness Check: This protocol is self-validating through the use of a reference standard to confirm retention time and system suitability tests (e.g., peak symmetry, resolution) to ensure the chromatographic system is performing correctly.[4] The specificity of the method is demonstrated by its ability to separate the main peak from known impurities and degradation products.[5][6]

II. Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

While HPLC is excellent for non-volatile compounds, it is not suitable for identifying residual solvents from the synthesis. GC-MS is the premier technique for this purpose, offering exceptional sensitivity and identification capabilities for volatile and semi-volatile compounds.[3][7]

Causality Behind the Method: GC separates compounds based on their boiling points and interaction with the stationary phase in a heated column. By coupling this separation with a mass spectrometer, each eluting compound is fragmented into a unique pattern of ions. This mass spectrum acts as a "fingerprint," which can be matched against extensive libraries for positive identification.

Detailed Experimental Protocol: Headspace GC-MS
  • Instrumentation: GC system with a mass selective detector and a headspace autosampler.

  • Column: DB-624 or similar phase suitable for residual solvent analysis (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 40°C, hold for 5 min.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 min at 240°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-350 amu.

  • Headspace Parameters:

    • Vial Equilibration: 80°C for 15 min.

    • Sample Preparation: Accurately weigh ~100 mg of sample into a headspace vial and add 1 mL of a high-boiling point solvent like DMSO.

Data Presentation and Interpretation

Impurities are identified by comparing their retention times and mass spectra with those of known standards or by searching the NIST/Wiley spectral library. Quantification is achieved by creating a calibration curve with standards.

Retention Time (min) Identified Compound Concentration (ppm) Basis of Identification
4.1Dichloromethane50Library Match & Standard
5.8Acetonitrile< 10Library Match & Standard
7.2Toluene< 5Library Match & Standard

This table represents hypothetical data for illustrative purposes.

Workflow for GC-MS Analysis

Caption: Workflow for Headspace GC-MS Analysis.

Trustworthiness Check: The protocol's reliability hinges on the use of certified reference standards for common solvents to confirm retention times and create accurate calibration curves. The mass spectrometer provides an orthogonal detection method, ensuring high confidence in impurity identification.

III. NMR Spectroscopy: Unambiguous Structure and Purity Verification

NMR spectroscopy is unparalleled in its ability to provide detailed structural information.[8] For purity analysis, ¹H NMR is particularly powerful as it allows for the simultaneous identification and quantification of multiple components in a sample without chromatographic separation.

Causality Behind the Method: ¹H NMR provides a signal for every unique proton in a molecule. The signal's position (chemical shift), splitting pattern (multiplicity), and area (integration) are all dependent on the proton's chemical environment. By comparing the integration of a signal from the main compound to signals from impurities, a molar ratio can be determined. Using a certified internal standard of known concentration and purity allows for an absolute quantification, a technique known as quantitative NMR (qNMR).

Detailed Experimental Protocol: ¹H qNMR
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Internal Standard: A certified reference material that does not have signals overlapping with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Solvent: Deuterated solvent in which both the sample and standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the this compound sample.

    • Accurately weigh ~5-10 mg of the internal standard.

    • Dissolve both together in a precise volume of deuterated solvent (e.g., 0.75 mL) in an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any signal being integrated (e.g., 30 seconds) to ensure full relaxation and accurate integration.

    • Number of Scans: ≥ 16 for good signal-to-noise.

Data Presentation and Interpretation

The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I: Integral area of the signal

  • N: Number of protons giving rise to the signal

  • MW: Molecular weight

  • m: Mass

  • P: Purity of the standard

Signal Source Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Analyte~7.20d1.00Imidazole C4-H
Analyte~7.05d1.00Imidazole C5-H
Analyte~3.85s3.00N-CH₃
Analyte~7.80, ~7.50br s (each)2.00-CONH₂
Internal StandardVariessVariesStandard-specific

This table represents expected ¹H NMR signals in DMSO-d₆. Actual shifts may vary.

Logical Diagram for NMR Analysis

NMR_Logic cluster_input cluster_nmr cluster_calc cluster_output Mass_Analyte Mass of Analyte (m_analyte) Formula Purity Formula Mass_Analyte->Formula Mass_Std Mass of Standard (m_std) Mass_Std->Formula Purity_Std Purity of Standard (P_std) Purity_Std->Formula Acquire Acquire ¹H NMR Spectrum Integrate Integrate Analyte & Standard Peaks Acquire->Integrate I_Analyte Integral of Analyte (I_analyte) Integrate->I_Analyte I_Std Integral of Standard (I_std) Integrate->I_Std I_Analyte->Formula I_Std->Formula Result Purity of Analyte (%) Formula->Result

Caption: Logical Flow for Quantitative NMR (qNMR).

Trustworthiness Check: qNMR is a primary analytical method as it does not require a reference standard of the analyte itself. Its accuracy is traceable to the certified internal standard. The detailed structural information from NMR also provides orthogonal verification of the compound's identity.

Conclusion: A Synergistic Strategy for Complete Purity Profiling

No single analytical technique can provide a complete picture of a compound's purity. A synergistic approach, leveraging the distinct advantages of multiple orthogonal methods, is essential for a comprehensive and trustworthy assessment of synthesized this compound.

  • HPLC-UV should be the primary tool for quantifying the main compound and known non-volatile organic impurities with high precision.

  • GC-MS is indispensable for the identification and quantification of residual solvents and other volatile impurities that are invisible to HPLC.

  • ¹H NMR serves a dual purpose: it provides unambiguous confirmation of the molecular structure and can be used as a primary method (qNMR) to determine an absolute purity value, offering an orthogonal check on the results from chromatographic methods.

By integrating these techniques, researchers and drug development professionals can build a robust, self-validating purity profile. This not only satisfies regulatory expectations but, more importantly, ensures the integrity and reliability of scientific research built upon this critical chemical intermediate. The choice of method is dictated by the question being asked, but the final answer on purity should be a consensus derived from a thoughtful, multi-faceted analytical strategy.

References

A Comparative Guide to the Cross-Reactivity of 1-Methyl-1H-imidazole-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the imidazole scaffold is a cornerstone of medicinal chemistry, valued for its versatile biological activities.[1] Derivatives of 1-Methyl-1H-imidazole-2-carboxamide, in particular, have emerged as a promising class of compounds with potential therapeutic applications, including the development of potent Janus kinase (JAK) inhibitors.[2] However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, chief among them being the potential for off-target interactions. This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies of this compound derivatives, ensuring a thorough evaluation of their selectivity and potential for adverse effects.

The imperative for rigorous cross-reactivity profiling cannot be overstated. Unintended interactions with other proteins, such as kinases, G-protein coupled receptors (GPCRs), or metabolic enzymes, can lead to unforeseen toxicities or a dilution of therapeutic efficacy.[3][4] Therefore, a systematic and multi-faceted approach to assessing selectivity is not just a regulatory requirement but a fundamental aspect of robust drug development.[5]

This guide will delineate a logical, stepwise workflow for characterizing the cross-reactivity of a series of this compound derivatives. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and present illustrative data to guide researchers in their own investigations.

The Crucial First Step: Defining a Focused Compound Set for Comparison

To illustrate the principles of a comparative cross-reactivity study, we will consider a focused set of hypothetical this compound derivatives. These structures are based on a core scaffold known to exhibit inhibitory activity against JAK2, a key enzyme in the JAK-STAT signaling pathway.[2] By systematically modifying the substituents on this core, we can explore how structural changes influence selectivity.

Compound IDR1 GroupR2 GroupRationale for Inclusion
IMC-1 PhenylMethylParent compound for baseline activity and selectivity.
IMC-2 4-FluorophenylMethylIntroduction of a halogen to probe electronic effects on binding.
IMC-3 PhenylCyclopropylExploration of steric bulk at the R2 position.
IMC-4 Pyridin-3-ylMethylIntroduction of a heteroatom to alter solubility and potential off-target interactions.

A Multi-Tiered Approach to Cross-Reactivity Profiling

A comprehensive assessment of cross-reactivity requires a tiered approach, moving from broad, high-throughput screens to more focused, mechanistic studies. The following workflow provides a robust framework for evaluating our imidazole-carboxamide derivatives.

Cross_Reactivity_Workflow cluster_0 Tier 1: Primary & Related Target Selectivity cluster_1 Tier 2: Broad Off-Target Screening cluster_2 Tier 3: Cellular & Functional Validation A Primary Target Assay (e.g., JAK2) B Related Kinase Panel (e.g., JAK family, TYK2) A->B Assess on-target potency C Broad Kinome Panel (e.g., >400 kinases) B->C Prioritize potent compounds F Cellular Phosphorylation Assay C->F Validate significant hits D GPCR Binding Panel G Cell Viability/Toxicity Assay D->G Investigate functional consequences E Cytochrome P450 Inhibition Panel E->G JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2_A JAK2 Receptor->JAK2_A Activation JAK2_B JAK2 Receptor->JAK2_B Activation STAT3_A STAT3 Receptor->STAT3_A Recruitment & Phosphorylation STAT3_B STAT3 Receptor->STAT3_B Recruitment & Phosphorylation JAK2_A->Receptor Phosphorylation JAK2_B->Receptor STAT3_A->STAT3_B Dimerization Nucleus Nucleus STAT3_B->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor IMC Derivative Inhibitor->JAK2_A Inhibitor->JAK2_B

References

Comparative Benchmarking of 1-Methyl-1H-imidazole-2-carboxamide Against Clinically-Approved PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for benchmarking the novel investigational compound, 1-Methyl-1H-imidazole-2-carboxamide, a putative PARP1 inhibitor, against established, clinically-approved inhibitors Olaparib and Talazoparib. We present a detailed analysis of the underlying mechanism of action, followed by robust, step-by-step protocols for comparative in vitro enzymatic and cell-based assays. The objective is to equip researchers and drug development professionals with the necessary methodologies to rigorously evaluate the potency, selectivity, and cellular efficacy of new chemical entities in the competitive landscape of PARP inhibition.

Introduction: The Rationale for PARP Inhibition and Benchmarking

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of DNA single-strand breaks (SSBs).[1][2] In cancer therapeutics, inhibiting PARP has proven to be a powerful strategy, especially in tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[1][3][4] This concept, known as "synthetic lethality," arises because the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[1][5] In cells with a compromised homologous recombination (HR) pathway for DSB repair (e.g., BRCA-mutated cells), this overload of DNA damage leads to apoptosis and targeted cell death.[5][6]

The imidazole-carboxamide scaffold is a known pharmacophore in PARP inhibitor design, mimicking the nicotinamide moiety of the natural PARP substrate, NAD+.[7][8] Our investigational compound, this compound, belongs to this class. To ascertain its therapeutic potential, it is imperative to benchmark it against current standards of care. This guide uses Olaparib and Talazoparib as comparators due to their established clinical significance and distinct mechanistic nuances.

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor approved by the FDA, Olaparib is used for the treatment of ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.[3][9][10] It functions by inhibiting the enzymatic activity of PARP and trapping PARP on DNA, leading to cytotoxic DNA lesions.[1][11]

  • Talazoparib (Talzenna®): A highly potent PARP inhibitor also approved for BRCA-mutated breast cancer.[12][13][14] Talazoparib's primary cytotoxic mechanism is believed to be its exceptional efficiency at "trapping" the PARP enzyme on DNA, which is reportedly ~100-fold more potent than Olaparib in this regard.[12][15] This potent PARP trapping prevents the dissociation of PARP from DNA, disrupting replication forks and leading to cell death.[16][17]

This guide will delineate the experimental workflows required to compare the enzymatic inhibition, PARP trapping efficiency, and selective cytotoxicity of this compound relative to these two industry benchmarks.

Mechanism of Action: Catalytic Inhibition vs. PARP Trapping

A comprehensive evaluation requires dissecting two distinct but related mechanisms of PARP inhibitors.

  • Catalytic Inhibition: This is the primary mode of action where the inhibitor competes with NAD+ for the catalytic domain of PARP, preventing the synthesis and attachment of poly(ADP-ribose) chains to target proteins.[15] This halts the recruitment of other DNA repair factors to the site of damage.

  • PARP Trapping: This is a more cytotoxic mechanism where the inhibitor stabilizes the PARP-DNA complex, effectively "trapping" the enzyme on the DNA strand.[15][16] These trapped complexes are significant physical roadblocks to DNA replication and transcription machinery, leading to the formation of lethal double-strand breaks.[17]

The relative contribution of these two mechanisms dictates an inhibitor's overall potency and potential therapeutic index. Talazoparib's high potency is largely attributed to its superior PARP trapping ability.[12][15]

PARP_Inhibition_Mechanisms cluster_0 DNA Single-Strand Break (SSB) cluster_1 Mechanism 1: Catalytic Inhibition cluster_2 Mechanism 2: PARP Trapping ssb SSB Occurs parp_recruitment PARP1 Binds to DNA ssb->parp_recruitment par_synthesis PARP1 Catalytic Activity: Poly(ADP-ribose) Synthesis parp_recruitment->par_synthesis inhibitor_trap Inhibitor Stabilizes PARP-DNA Complex parp_recruitment->inhibitor_trap Enhanced by nad NAD+ nad->par_synthesis Substrate repair_recruitment Recruitment of DNA Repair Factors (e.g., XRCC1) par_synthesis->repair_recruitment inhibitor_cat Inhibitor Competes with NAD+ par_synthesis->inhibitor_cat Inhibited by repair_pathway SSB Repair repair_recruitment->repair_pathway no_par No PAR Synthesis inhibitor_cat->no_par failed_repair SSB Repair Fails no_par->failed_repair trapped_complex Trapped PARP-DNA Complex inhibitor_trap->trapped_complex replication_fork_collapse Replication Fork Collapse -> DSB Formation trapped_complex->replication_fork_collapse

Caption: Dual mechanisms of PARP inhibitors.

Comparative In Vitro Benchmarking: Protocols & Data

To quantitatively compare this compound with Olaparib and Talazoparib, a series of standardized assays must be performed.

3.1. PARP1 Enzymatic Inhibition Assay

This assay directly measures the catalytic inhibitory activity of the compounds. A common method is a fluorometric assay that quantifies the consumption of NAD+, the PARP1 substrate.[2][18]

Protocol Justification: This homogeneous, no-wash assay format is highly amenable to high-throughput screening (HTS) and provides a rapid, quantitative measure of direct enzyme inhibition.[2][4] Using recombinant human PARP1 ensures that the observed activity is specific to the target enzyme.[18]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 2X PARP1 enzyme solution (e.g., 1 nM final concentration) in PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).[18]

    • Prepare a 2X activated DNA solution (e.g., 50 ng/reaction) in the same buffer.[4][18] Combine to make an enzyme/DNA mixture.

    • Prepare a 5X NAD+ solution (e.g., 500 µM final concentration) in assay buffer.[4]

    • Prepare serial dilutions of this compound, Olaparib, and Talazoparib in assay buffer containing a consistent final DMSO concentration (e.g., <1%).

  • Assay Procedure (384-well format):

    • Add 5 µL of the compound serial dilutions or vehicle control (DMSO) to the wells.

    • Add 10 µL of the PARP1/activated DNA mixture to each well and incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 10 µL of the 5X NAD+ solution.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Stop the reaction and develop the fluorescent signal using a commercial NAD+ detection kit (e.g., one containing nicotinamidase and a developer reagent) according to the manufacturer's instructions.[18]

  • Data Analysis:

    • Measure fluorescence on a compatible plate reader.

    • Normalize the data to high (vehicle control) and low (no enzyme) controls.

    • Plot the normalized response against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

3.2. Cellular PARP Inhibition (Target Engagement) Assay

This assay confirms that the compound can penetrate the cell membrane and inhibit PARP activity within a cellular context. This is often measured by detecting the levels of poly(ADP-ribose) (PAR) polymer formation after inducing DNA damage.

Protocol Justification: A Western blot-based approach provides a semi-quantitative but highly specific confirmation of target engagement. It visualizes the reduction in auto-PARylation of PARP1, a direct consequence of its inhibition inside the cell.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1) in a 6-well plate and allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of each inhibitor (and vehicle control) for 1-2 hours.

    • Induce acute DNA damage by treating cells with a DNA-damaging agent (e.g., 10 mM H₂O₂ for 10 minutes or 20 µM MNNG for 15 minutes).

  • Lysis and Protein Quantification:

    • Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine the protein concentration of each sample using a BCA assay.[19]

  • Western Blotting:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for PAR polymers (e.g., anti-PAR polymer antibody).

    • Probe for a loading control (e.g., β-actin or GAPDH) on the same membrane.

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensity using densitometry software.

    • The reduction in the PAR signal in inhibitor-treated, DNA-damaged cells compared to vehicle-treated, DNA-damaged cells indicates the level of cellular PARP inhibition.

3.3. Cell Viability Assay in BRCA-Deficient vs. BRCA-Proficient Cells

This is the critical assay for determining the selective cytotoxic effect and validating the synthetic lethality mechanism.

Protocol Justification: By comparing the effect of the inhibitors on a BRCA-mutated cell line (e.g., HCC1937 or CAPAN-1) versus a BRCA-wildtype cell line (e.g., MDA-MB-231), we can quantify the synthetic lethal window.[20] A luminescent ATP-based assay (like CellTiter-Glo®) is chosen for its high sensitivity and broad linear range, providing a robust measure of cell viability.[21]

Detailed Protocol:

  • Cell Seeding:

    • Seed both the BRCA-deficient (e.g., CAPAN-1) and BRCA-proficient (e.g., BxPC-3 as a pancreatic control) cells into 96-well white, clear-bottom plates at a pre-determined optimal density. Allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells in triplicate with a range of concentrations of this compound, Olaparib, and Talazoparib for an extended period (e.g., 72-120 hours). Include a vehicle-only control.

  • Viability Assessment:

    • After the incubation period, equilibrate the plates to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the results to generate dose-response curves and determine the EC₅₀ values for each compound in both cell lines. A significantly lower EC₅₀ in the BRCA-deficient line indicates successful synthetic lethality.

Summary of Expected Data and Comparative Analysis

All quantitative data should be summarized for a clear head-to-head comparison.

Parameter This compound Olaparib Talazoparib Rationale for Comparison
PARP1 IC₅₀ (nM) To be determined~1-5 nM~1-2 nMMeasures direct enzymatic potency. Lower is better.
Cellular PAR EC₅₀ (nM) To be determined~10-50 nM~1-10 nMMeasures target engagement in a cellular context.
EC₅₀ in CAPAN-1 (BRCA2 mutant) (µM) To be determined~0.01-0.1 µM~0.001-0.01 µMQuantifies potency in a target cancer cell population.
EC₅₀ in BxPC-3 (BRCA WT) (µM) To be determined>10 µM>1 µMQuantifies off-target toxicity in non-deficient cells.
Selectivity Index (EC₅₀ WT / EC₅₀ Mutant) To be determined>100>100Measures the therapeutic window. Higher is better.

Note: Literature values for comparators are approximate and can vary based on specific assay conditions.

Caption: Workflow for inhibitor characterization.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to benchmark the novel PARP inhibitor this compound against the clinical standards Olaparib and Talazoparib. By systematically evaluating enzymatic potency, cellular target engagement, and selective cytotoxicity, researchers can generate a comprehensive data package to assess its potential as a therapeutic candidate.

Positive results from these studies—specifically, demonstrating potent PARP1 inhibition, effective target engagement in cells, and a wide therapeutic window between BRCA-deficient and proficient cells—would warrant further investigation. Subsequent steps would include broader selectivity profiling against other PARP family members and off-target kinases, detailed ADME/PK (Absorption, Distribution, Metabolism, and Excretion/Pharmacokinetics) studies, and ultimately, evaluation in in vivo xenograft models.[22]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Greetings to my fellow researchers and drug development professionals. In our line of work, meticulous execution from discovery to disposal is the hallmark of scientific integrity and safety. This guide addresses the proper disposal procedures for 1-Methyl-1H-imidazole-2-carboxamide, a compound of interest in various research and development pipelines. While this molecule holds promise, its handling and disposal demand our full attention to safety and regulatory compliance.

This document is structured to provide a logical workflow, from immediate actions at the bench to final waste hand-off. We will delve into the why behind each step, grounding our procedures in established safety protocols and chemical principles.

Foundational Safety & Hazard Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, we can infer potential hazards from structurally similar compounds like 1-Methyl-1H-imidazole-2-carboxylic acid and other imidazole derivatives.

Anticipated Hazards:

  • Irritation: Expect the compound to be a skin and eye irritant.[1][2] Compounds in this family may also cause respiratory tract irritation.[2]

  • Incompatibilities: A critical aspect of safe disposal is preventing unintentional reactions in the waste container. Imidazole derivatives are often incompatible with:

    • Strong oxidizing agents[1]

    • Acids

    • Acid chlorides

    • Acid anhydrides[5][6][7]

Hazardous Decomposition: Under thermal stress, such as in a fire, imidazole compounds can decompose to produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

Potential Hazard Source of Concern Immediate Precaution
Skin/Eye Contact Direct contact with solid or solutionsWear appropriate Personal Protective Equipment (PPE)
Inhalation Inhalation of airborne powderHandle in a well-ventilated area or chemical fume hood
Ingestion Accidental ingestionDo not eat, drink, or smoke in laboratory areas[3][8]
Chemical Reaction Mixing with incompatible wasteSegregate waste streams rigorously

Personal Protective Equipment (PPE): Your First Line of Defense

There is no substitute for proper PPE. Based on the hazard assessment of similar compounds, the following should be considered mandatory when handling this compound for disposal.

  • Eye Protection: ANSI Z87.1-compliant safety goggles are required to protect against splashes or fine dust.[1][5]

  • Hand Protection: Nitrile gloves are a standard requirement. Always inspect gloves for tears or pinholes before use and practice proper glove removal techniques to avoid skin contact.[5]

  • Body Protection: A long-sleeved laboratory coat is essential to protect the skin.[1]

  • Respiratory Protection: When handling larger quantities of the solid compound outside of a certified chemical fume hood where dust may be generated, a NIOSH-approved respirator is advisable.[2][9]

Experimental Workflow: Donning and Doffing PPE

PPE_Workflow cluster_Donning Donning PPE (Clean Area) cluster_Doffing Doffing PPE (At Exit) Don1 Wash Hands Thoroughly Don2 Don Lab Coat Don1->Don2 Don3 Don Safety Goggles Don2->Don3 Don4 Don Gloves Don3->Don4 In_Lab Handle Chemical Waste Don4->In_Lab Enter Work Area Doff1 Remove Gloves (Proper Technique) Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Remove Goggles Doff2->Doff3 Doff4 Wash Hands Thoroughly Doff3->Doff4 End Task Complete Doff4->End Start Prepare for Disposal Task Start->Don1 In_Lab->Doff1 Leave Work Area

Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.[10][11]

Step 1: Container Selection and Labeling

  • Choose a Compatible Container: Select a sealable, airtight, and chemically compatible waste container.[5][6] A high-density polyethylene (HDPE) container is a suitable choice.

  • Initial Labeling: As soon as the first quantity of waste is added, the container must be labeled with a "Hazardous Waste" label in accordance with your institution's and local regulations.[5] The label must include the full chemical name: "this compound".

Step 2: Segregation of Waste

  • Pure Compound and Grossly Contaminated Items: Collect any unused or expired pure compound in its original container if possible, or in a designated hazardous waste container. Items heavily contaminated, such as a beaker with significant residue, should also be placed in this container.

  • Sharps Waste: Any needles or sharp implements used in handling should be disposed of in a designated sharps container.

  • Trace Contaminated Labware: Disposable labware (e.g., pipette tips, weigh boats) with trace amounts of the compound should be collected in a separate, clearly labeled hazardous waste bag or container.

Step 3: Spill and Decontamination Procedures In the event of a spill, the cleanup materials will also become hazardous waste.

  • Contain the Spill: For a solid spill, avoid generating dust.[2]

  • Cleanup: Carefully sweep up the solid material and place it into the designated hazardous waste container.[1][9]

  • Decontaminate the Area: Use a suitable solvent (consult your SDS or EHS department) to decontaminate the spill surface, followed by soap and water. The cleaning materials (e.g., absorbent pads, wipes) must also be disposed of as hazardous waste.[6]

  • Contaminated Clothing: Remove any contaminated clothing immediately and launder it separately before reuse.[2][3]

Step 4: Storage and Final Disposal

  • Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from the incompatible materials mentioned earlier.[2][5][6]

  • Arrange for Pickup: Once the container is full or the project is complete, arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department. They are the only personnel authorized to transport and dispose of hazardous waste.[5]

Disposal Decision Tree

Disposal_Decision_Tree cluster_Waste_Type Identify Waste Type cluster_Actions Disposal Actions Start Waste Generated: This compound Is_Solid Unused/Expired Solid? Start->Is_Solid Is_Contaminated_Labware Contaminated Labware? Start->Is_Contaminated_Labware Is_Spill_Debris Spill Cleanup Debris? Start->Is_Spill_Debris Solid_Waste Collect in Labeled, Sealed HDPE Container Is_Solid->Solid_Waste Yes Labware_Waste Collect in Separate, Labeled Waste Bag/Container Is_Contaminated_Labware->Labware_Waste Yes Spill_Waste Double-bag and Label as Hazardous Waste Is_Spill_Debris->Spill_Waste Yes Final_Step Store in Designated Area; Contact EHS for Pickup Solid_Waste->Final_Step Labware_Waste->Final_Step Spill_Waste->Final_Step

References

Personal protective equipment for handling 1-Methyl-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 1-Methyl-1H-imidazole-2-carboxamide

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Based on the hazard profiles of closely related imidazole compounds, researchers must assume that this compound may present the following risks:

  • Skin Irritation: Similar imidazole compounds are known to cause skin irritation.[1][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1]

  • Harmful if Swallowed: Ingestion of related compounds can be harmful.[4]

The causality behind these hazards lies in the chemical nature of the imidazole ring and its derivatives. These compounds can interact with biological macromolecules, leading to irritation and potential toxicity. Therefore, a comprehensive approach to personal protection is not merely a recommendation but a necessity for safe laboratory practice.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (Nitrile recommended).Laboratory coat.N95 dust mask or as dictated by risk assessment.[5]
Solution Preparation and Handling Chemical splash goggles. A face shield is recommended if there is a significant splash risk.Chemical-resistant gloves (Nitrile recommended).Laboratory coat.Work in a certified chemical fume hood.
Large-Scale Operations or Spills Chemical splash goggles and a full-face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.A NIOSH-approved respirator with an appropriate cartridge may be necessary.[3]

The Rationale for PPE Selection:

  • Eye and Face Protection: The primary risk to the eyes is from splashes of solutions or airborne particles of the solid compound. Goggles provide a seal around the eyes, offering superior protection compared to safety glasses.[3] A face shield should be used in conjunction with goggles when the risk of a significant splash is present.

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals and are a standard choice for laboratory work. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is sufficient to protect against minor spills and contamination of personal clothing. For larger-scale work, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: When handling the solid compound outside of a contained system, a dust mask will minimize the inhalation of airborne particles.[5] For all other operations involving solutions or the potential for aerosol generation, a certified chemical fume hood is the primary engineering control to protect respiratory health.

Operational and Disposal Plans

Step-by-Step Guide to Safe Handling
  • Preparation and Planning:

    • Before beginning any work, ensure you have read and understood this guide and any available safety information for analogous compounds.

    • Locate the nearest safety shower and eyewash station and verify they are operational.

    • Prepare your work area in a certified chemical fume hood.

    • Assemble all necessary equipment and reagents before introducing this compound.

  • Donning Personal Protective Equipment:

    • Follow a systematic procedure for donning PPE to ensure complete protection. The diagram below illustrates the recommended sequence.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence A Wash Hands Thoroughly B Don Laboratory Coat A->B Step 1 C Don Respiratory Protection (if required) B->C Step 2 D Don Eye and Face Protection C->D Step 3 E Don Gloves D->E Step 4 caption Figure 1: Recommended PPE Donning Workflow

  • Handling the Compound:

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

    • Keep all containers of this compound tightly sealed when not in use.

    • Should any amount of the compound come into contact with your gloves, remove them immediately, wash your hands, and don a new pair.

  • Doffing Personal Protective Equipment:

    • The removal of PPE should be done in a manner that prevents cross-contamination. The general principle is to remove the most contaminated items first. A common sequence is gloves, face shield/goggles, lab coat, and finally, respiratory protection (if worn). Always wash your hands thoroughly after removing all PPE.

Spill Management and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above for large-scale operations.

  • Contain and Clean:

    • For solid spills, carefully sweep or vacuum the material into a designated waste container.[1][3] Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

  • Dispose: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.

Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Segregation: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal Request: Follow your institution's procedures for the pickup and disposal of chemical waste. Do not pour any waste containing this compound down the drain.[6]

By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.